N-BOC-L-HOMOSERINE METHYL ESTER
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNVPOPPBRMFNG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441781 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-L-homoserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120042-11-7 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-L-homoserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to N-BOC-L-Homoserine Methyl Ester: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Chiral Building Block
In the landscape of synthetic organic chemistry and pharmaceutical development, the strategic use of protected amino acids is fundamental to the construction of complex molecular architectures. N-BOC-L-homoserine methyl ester, a derivative of the non-proteinogenic amino acid L-homoserine, represents a cornerstone building block for introducing a protected four-carbon amino acid moiety with a terminal hydroxyl group. Its unique trifunctional nature—a BOC-protected amine, a methyl ester, and a primary alcohol—provides a rich platform for selective chemical transformations. This guide offers an in-depth exploration of the chemical properties, synthesis, reactivity, and advanced applications of this compound, providing researchers with the technical insights required for its effective utilization in their synthetic campaigns.
Core Chemical and Physical Properties
This compound is primarily available as a colorless to off-white solid or viscous liquid, a physical state ambiguity that underscores the importance of sourcing from reputable suppliers with clear specifications.[1][2] Its stability is best maintained under refrigerated and dry conditions.[3][4]
Structural and General Data
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | [5] |
| Synonyms | (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutyric Acid Methyl Ester, Boc-L-Hse-OMe | [3][6] |
| CAS Number | 120042-11-7 | [2][3][5] |
| Molecular Formula | C₁₀H₁₉NO₅ | [3][6] |
| Molecular Weight | 233.26 g/mol | [3][6] |
| Appearance | Off-white to white powder or liquid | [1][2] |
| Solubility | Soluble in methanol, chloroform | [1] |
| Storage Conditions | Store at -20°C, sealed in dry | [3] |
Spectroscopic Profile: The Signature of Purity and Structure
The characterization of this compound relies on a combination of spectroscopic techniques. While a publicly available, fully interpreted spectrum for this specific compound is not readily consolidated, its structure allows for a highly predictable spectroscopic profile based on its functional groups and comparison with closely related analogs like N-Boc-L-serine methyl ester.[7]
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most informative tool for routine structural confirmation. Key expected signals include:
-
A large singlet around δ 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (BOC) group.
-
A singlet for the methyl ester protons appearing around δ 3.75 ppm .
-
A multiplet for the alpha-proton (CH -NHBoc) around δ 4.3-4.4 ppm .
-
Multiplets for the two diastereotopic beta-protons (-CH₂ -CH₂OH) in the range of δ 1.9-2.2 ppm .
-
A triplet for the two gamma-protons (-CH₂-OH ) around δ 3.6-3.7 ppm .
-
A broad singlet for the N-H proton of the carbamate, typically around δ 5.4 ppm , which is exchangeable with D₂O.
-
A broad singlet for the hydroxyl proton, which can vary in chemical shift depending on concentration and solvent.
-
-
¹³C NMR: The carbon spectrum confirms the carbon framework:
-
Ester Carbonyl (C=O): δ ~172-174 ppm
-
BOC Carbonyl (C=O): δ ~156 ppm
-
BOC Quaternary Carbon (C(CH₃)₃): δ ~80 ppm
-
Alpha-Carbon (CH-NHBoc): δ ~55-57 ppm
-
Gamma-Carbon (-CH₂OH): δ ~59-61 ppm
-
Methyl Ester Carbon (-OCH₃): δ ~52 ppm
-
Beta-Carbon (-CH₂-): δ ~33-35 ppm
-
BOC Methyl Carbons (C(CH₃)₃): δ ~28 ppm
-
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum will prominently display absorptions characteristic of the ester, carbamate, and alcohol functional groups.[8][9]
-
O-H Stretch: A broad band in the region of 3500-3300 cm⁻¹ .
-
N-H Stretch (Carbamate): A moderate band around 3400-3300 cm⁻¹ .
-
C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹ .
-
Ester Carbonyl (C=O) Stretch: A strong, sharp band around 1745 cm⁻¹ .
-
Carbamate Carbonyl (C=O) Stretch: A strong, sharp band around 1715 cm⁻¹ .
-
C-O Stretch (Ester & Alcohol): Bands in the region of 1250-1150 cm⁻¹ .
1.2.3. Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 233 may be weak or absent. Key fragmentation patterns would include:
-
Loss of tert-butyl group: [M - 57]⁺ at m/z = 176.
-
Loss of isobutylene: [M - 56]⁺ at m/z = 177.
-
Loss of the methoxy group (-OCH₃): [M - 31]⁺ at m/z = 202.
-
Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺ at m/z = 174.
Synthesis and Purification
The most common and reliable synthesis of this compound involves a two-step sequence starting from the commercially available amino acid L-homoserine. The causality behind this sequence is to first protect the more nucleophilic amine to prevent side reactions during the subsequent esterification.
Logic of the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Validated Approach
The following protocol is adapted from a well-established and reliable method for the synthesis of the analogous N-Boc-L-serine methyl ester, which shares the same functional groups and reactivity, providing a self-validating system for synthesis.[2]
Step 1: Synthesis of N-BOC-L-Homoserine
-
Dissolve L-homoserine (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of water and 1,4-dioxane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) in 1,4-dioxane.
-
Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by TLC (ninhydrin stain will show the disappearance of the starting material).
-
Wash the reaction mixture with a non-polar solvent like petroleum ether to remove excess Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or KHSO₄). This protonates the carboxylate, causing the product to precipitate or become extractable.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-BOC-L-homoserine, often as a white solid or thick oil.[10]
Step 2: Synthesis of this compound
-
Dissolve the crude N-BOC-L-homoserine (1.0 eq) from the previous step in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 1.0 eq) to the solution to act as a base, deprotonating the carboxylic acid to form the more nucleophilic carboxylate.
-
Add iodomethane (CH₃I, 1.0 eq) to the mixture. Iodomethane is a highly effective methylating agent for this Sₙ2 reaction.
-
Stir the reaction mixture at room temperature overnight. Monitor for completion by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with a solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford pure this compound.[2]
Chemical Reactivity and Strategic Manipulations
The synthetic utility of this compound stems from the differential reactivity of its three functional groups. Strategic manipulation allows for selective transformations, making it a versatile intermediate.
Reactivity Map
Caption: Reactivity of functional groups on this compound.
-
N-BOC Group: This protecting group is stable to a wide range of conditions, including basic hydrolysis and many oxidative/reductive methods. It is efficiently removed under strong acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to liberate the free amine.
-
Hydroxyl Group: The primary alcohol is a versatile nucleophile. It can be:
-
Oxidized to the corresponding aldehyde (e.g., using Dess-Martin periodinane or Swern oxidation) or carboxylic acid.
-
Etherified (e.g., Williamson ether synthesis) to introduce various side chains.
-
Esterified with other carboxylic acids.
-
Converted to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution.
-
-
Methyl Ester: The ester is susceptible to nucleophilic attack. It can be:
-
Hydrolyzed under basic conditions (saponification) to yield the free carboxylic acid. This allows for subsequent amide bond formation.
-
Reduced to the primary alcohol, although this requires strong reducing agents (e.g., LiAlH₄) that would also affect the BOC group.
-
-
Intramolecular Cyclization: Under certain conditions, the molecule can undergo intramolecular cyclization. Treatment with base can induce the hydroxyl group to attack the ester carbonyl, leading to the formation of N-BOC-L-homoserine lactone, a valuable intermediate in its own right.
Applications in Advanced Synthesis
The true value of this compound is demonstrated in its application as a key intermediate in the synthesis of complex, biologically active molecules.
Peptide Synthesis
After selective deprotection of either the ester or the amine, the molecule can be incorporated into peptide chains using standard coupling reagents (e.g., HATU, HOBt/EDC). The hydroxyl side chain can be left unprotected or protected with an orthogonal protecting group (e.g., TBDMS, Benzyl) depending on the synthetic strategy. Its inclusion can introduce conformational constraints or serve as a handle for post-synthetic modifications.
Natural Product Synthesis: The Case of (+)-Lactacystin
A prominent example of its utility is in the formal synthesis of the potent proteasome inhibitor (+)-lactacystin . While the direct use of the methyl ester is part of a broader strategy, its core structure is central. Key intermediates for lactacystin synthesis are often derived from protected serine or homoserine derivatives.[11][12][13][14] The synthesis of lactacystin and its analogs often involves the construction of a substituted pyrrolidinone core, for which a four-carbon amino acid backbone with versatile functional handles, as provided by this compound, is an ideal starting point. The synthetic route leverages the stereocenter and the functional groups to build the complex cyclic structure of the final product.[11]
Analytical Quality Control
Ensuring the purity and stereochemical integrity of this compound is critical for its successful application. High-Performance Liquid Chromatography (HPLC) is the primary method for this assessment.
Chiral HPLC Protocol for Enantiomeric Purity
The control of chiral purity for amino acid derivatives is essential to avoid diastereomeric impurities in the final peptide or drug substance.[15]
-
Principle: Enantiomers are separated on a chiral stationary phase (CSP). For N-BOC protected amino acids, macrocyclic glycopeptide-based columns (e.g., Teicoplanin-based) are highly effective.[16]
-
Column: CHIROBIOTIC T (Teicoplanin CSP) or similar.
-
Mobile Phase Mode: Reversed-phase is the most viable choice for t-BOC amino acids.[16]
-
Exemplary Mobile Phase: A gradient of acetonitrile in an aqueous buffer, such as ammonium trifluoroacetate (AFTA) or ammonium acetate. The volatile nature of these buffers makes the method compatible with mass spectrometry (LC-MS).[16]
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the carbamate and ester groups absorb.
-
Justification: This method provides excellent resolution for a wide range of N-protected amino acids, allowing for the accurate quantification of the desired L-enantiomer and detection of any contaminating D-enantiomer.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[17] Use in a well-ventilated area or a chemical fume hood.
-
Hazards: While data for the specific L-enantiomer is not aggregated, the racemic N-BOC-DL-homoserine methyl ester is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4] It is prudent to handle the L-form with the same precautions.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a freezer at -20°C to ensure long-term stability.[3]
Conclusion
This compound is more than a simple protected amino acid; it is a strategic tool for the modern synthetic chemist. Its well-defined reactivity, coupled with its inherent chirality, provides a reliable and versatile platform for the synthesis of novel peptides, complex natural products, and innovative pharmaceutical agents. A thorough understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, empowers researchers to harness its full potential, enabling the efficient and elegant construction of target molecules that can advance scientific discovery and drug development.
References
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ChemBK. This compound - Introduction. Available at: [Link]
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LookChem. Cas 120042-11-7,this compound. Available at: [Link]
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Royal Society of Chemistry. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives.... Available at: [Link]
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PubChem. N-Boc-L-serine methyl ester. Available at: [Link]
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Fisher Scientific. SAFETY DATA SHEET - N-Boc-L-serine methyl ester (2766-43-0). Available at: [Link]
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CRO SPLENDID LAB. This compound. Available at: [Link]
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ResearchGate. High-Performance Liquid Chromatographic Determination of Chiral Amino Acids.... Available at: [Link]
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ResearchGate. Formal synthesis of (+)-lactacystin from l-serine. Available at: [Link]
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National Center for Biotechnology Information. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available at: [Link]
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RSC Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available at: [Link]
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PubChem. (2S)-4-(((tert-butoxy)carbonyl)amino)-2-hydroxybutanoic acid. Available at: [Link]
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Chemical & Pharmaceutical Bulletin. Total Synthesis and Biological Activity of Lactacystin, Omuralide and Analogs. Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). Available at: [Link]
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ResearchGate. A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. Available at: [Link]
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]
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University of East Anglia. Formal synthesis of (+)-lactacystin from l-serine. Available at: [Link]
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National Center for Biotechnology Information. Biosynthesis of lactacystin as a proteasome inhibitor. Available at: [Link]
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Digital Commons at Buffalo State. Synthesis of Library of N-t-boc Amino ester. Available at: [Link]
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International Journal of Environmental Science and Development. FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel.... Available at: [Link]
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FooDB. Showing Compound 4-Hydroxybutyric acid (FDB022196). Available at: [Link]
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Asian Journal of Applied Chemistry Research. Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. Available at: [Link]
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The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutyric Acid Methyl Ester
This guide provides an in-depth technical overview of (S)-2-(tert-butoxycarbonylamino)-4-hydroxybutyric acid methyl ester, a pivotal chiral building block in modern pharmaceutical development. Tailored for researchers, medicinal chemists, and professionals in drug discovery, this document elucidates the compound's structural attributes, synthesis, and critical applications, with a focus on enabling the rational design and efficient production of complex, stereochemically defined therapeutic agents.
Introduction: The Significance of Chirality in Drug Design
In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is of paramount importance. A significant portion of new chemical entities are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. These enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single, desired enantiomer is a cornerstone of modern drug development, ensuring enhanced therapeutic efficacy and minimizing off-target effects.[1]
(S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutyric acid methyl ester, also known as N-Boc-L-homoserine methyl ester, is a versatile chiral building block that provides a stereochemically defined scaffold for the synthesis of a wide array of complex molecules. Its bifunctional nature, possessing a protected amine, a hydroxyl group, and a methyl ester, allows for sequential and regioselective modifications, making it an invaluable tool in the synthetic chemist's arsenal.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. The key properties of (S)-2-(tert-butoxycarbonylamino)-4-hydroxybutyric acid methyl ester are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoate | [2] |
| Synonyms | This compound, (S)-Methyl 2-(Boc-amino)-4-hydroxybutanoate | [2][3] |
| CAS Number | 120042-11-7 | [2] |
| Molecular Formula | C₁₀H₁₉NO₅ | [2][4] |
| Molecular Weight | 233.26 g/mol | [2][4] |
| Appearance | Solid | [3] |
| SMILES | COC(=O)NC(=O)OC(C)(C)C | [2] |
Synthesis of (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutyric Acid Methyl Ester
The reliable and scalable synthesis of this chiral building block is crucial for its application in drug development. A common and efficient method involves the esterification of the commercially available (S)-2-(tert-butoxycarbonylamino)-4-hydroxybutyric acid.
Synthetic Workflow
The synthesis proceeds via a straightforward esterification reaction. The carboxylic acid starting material is treated with a methylating agent, such as methyl iodide, in the presence of a suitable base to facilitate the reaction.
Caption: Synthetic workflow for the preparation of the title compound.
Detailed Experimental Protocol
Materials:
-
(S)-2-(tert-butoxycarbonylamino)-4-hydroxybutyric acid
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-2-(tert-butoxycarbonylamino)-4-hydroxybutyric acid in DMF, add potassium carbonate and methyl iodide.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography if necessary.
Causality of Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a mild and effective base for deprotonating the carboxylic acid, forming the carboxylate anion which is a more potent nucleophile for the subsequent reaction with methyl iodide.
-
Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction between the carboxylate and methyl iodide.
-
Workup: The aqueous workup is essential to remove the inorganic salts (potassium iodide and excess potassium carbonate) and DMF from the desired product. Dichloromethane is a suitable extraction solvent due to its immiscibility with water and its ability to dissolve the product.
Spectroscopic Analysis and Characterization
The structural integrity and purity of (S)-2-(tert-butoxycarbonylamino)-4-hydroxybutyric acid methyl ester are confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy (Predicted)
-
~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group.
-
~1.80-2.00 ppm (m, 2H): The two diastereotopic protons of the methylene group adjacent to the hydroxyl group (-CH₂-CH₂-OH).
-
~3.65-3.75 ppm (t, J=6.0 Hz, 2H): The two protons of the methylene group bearing the hydroxyl group (-CH₂-OH).
-
~3.75 ppm (s, 3H): The three protons of the methyl ester group (-COOCH₃).
-
~4.20-4.30 ppm (m, 1H): The proton at the chiral center (-CH(NHBoc)-).
-
~5.10 ppm (br d, 1H): The proton of the carbamate N-H.
-
~2.50-3.00 ppm (br s, 1H): The proton of the hydroxyl group (-OH). The chemical shift of this proton can be variable and it may exchange with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
~28.3 ppm: The three methyl carbons of the tert-butyl group.
-
~35.5 ppm: The methylene carbon adjacent to the chiral center (-CH₂-CH(NHBoc)-).
-
~52.5 ppm: The methoxy carbon of the methyl ester.
-
~54.0 ppm: The chiral alpha-carbon (-CH(NHBoc)-).
-
~59.0 ppm: The methylene carbon bearing the hydroxyl group (-CH₂-OH).
-
~80.0 ppm: The quaternary carbon of the tert-butyl group.
-
~156.0 ppm: The carbonyl carbon of the Boc protecting group.
-
~173.0 ppm: The carbonyl carbon of the methyl ester.
Infrared (IR) Spectroscopy (Predicted)
-
~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
-
~3350 cm⁻¹: N-H stretching of the carbamate.
-
~2980-2850 cm⁻¹: C-H stretching of the alkyl groups.
-
~1740 cm⁻¹: C=O stretching of the methyl ester.
-
~1700 cm⁻¹: C=O stretching of the carbamate.
-
~1160 cm⁻¹: C-O stretching.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) or, more likely, a protonated molecular ion peak ([M+H]⁺) in electrospray ionization (ESI) mode. Fragmentation patterns would likely involve the loss of the tert-butyl group, the Boc group, and other characteristic fragments. A GC-MS spectrum of the title compound is available in the SpectraBase database, which can be used for confirmation.[5]
Applications in Drug Development
The utility of (S)-2-(tert-butoxycarbonylamino)-4-hydroxybutyric acid methyl ester as a chiral building block is exemplified in the synthesis of several important pharmaceutical agents. Its predefined stereochemistry and versatile functional groups allow for its incorporation into complex molecular architectures.
Role in Peptide Synthesis
As an N-Boc protected amino acid derivative, this molecule is a valuable component in solid-phase peptide synthesis (SPPS).[6] The Boc protecting group is stable under the conditions of peptide bond formation but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), to allow for the sequential addition of further amino acids.[7] The hydroxyl group on the side chain can be further functionalized or left as is, depending on the target peptide.
Caption: Role of this compound in SPPS.
Precursor in the Synthesis of Carfilzomib
While not a direct precursor in all reported syntheses, structurally related chiral building blocks are fundamental to the synthesis of the proteasome inhibitor Carfilzomib , which is used in the treatment of multiple myeloma.[8][9] The synthesis of Carfilzomib involves the coupling of several chiral amino acid and peptide fragments. The core structure of (S)-2-(tert-butoxycarbonylamino)-4-hydroxybutyric acid methyl ester provides a template for the stereospecific introduction of key functionalities found in the final drug molecule. For instance, the amino and hydroxyl groups can be elaborated to form the peptidic backbone and other critical pharmacophoric elements.
Potential Application in the Synthesis of Aprepitant
The antiemetic drug Aprepitant features a complex morpholine core with multiple stereocenters.[10][11] The synthesis of Aprepitant relies heavily on the use of chiral building blocks to control the stereochemistry of the final product.[12][13] While various synthetic routes have been developed, the fundamental strategy often involves the coupling of chiral fragments. A building block like (S)-2-(tert-butoxycarbonylamino)-4-hydroxybutyric acid methyl ester could potentially serve as a starting material for the construction of a portion of the Aprepitant scaffold, with the hydroxyl and amino functionalities providing handles for the formation of the morpholine ring system.
Conclusion
(S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutyric acid methyl ester is a highly valuable and versatile chiral building block in organic synthesis, particularly within the realm of pharmaceutical development. Its well-defined stereochemistry and multiple functional groups provide a robust platform for the construction of complex and stereochemically rich molecules. A comprehensive understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and process development scientists seeking to leverage this important synthetic intermediate for the efficient and stereocontrolled synthesis of novel therapeutic agents. The continued application of such chiral building blocks will undoubtedly fuel further innovation in drug discovery and development.
References
- Hale, J. J., et al. (2001). Chapter 10 Synthesis of aprepitant. In Process Chemistry in the Pharmaceutical Industry (Vol. 2, pp. 225-247). ScienceDirect.
- Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award. (2025). U.S. Environmental Protection Agency.
- Payack, J. F., et al. (2002). Chapter 10 Synthesis of aprepitant.
- SYNTHESIS OF (S)-2-AMINO-4-METHYL-1-((R)-2-METHYLOXIRANE-2-YL)-PENTAN-1-ONE AND PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF. (2017).
- Cowden, C. J., & Payack, J. F. (2009). US8133994B2 - Preparation of aprepitant.
- Carfilzomib Synthetic Routes. (n.d.). MedKoo Biosciences.
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- This compound 97% | CAS: 120042-11-7. (n.d.). AChemBlock.
- 2-TERT-BUTOXYCARBONYLAMINO-4-HYDROXY-BUTYRIC ACID METHYL ESTER. (n.d.). ChemBK.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000011). (n.d.).
- (2S)-2-(tert-butoxycarbonylamino)-4-hydroxy-butyric acid methyl ester. (n.d.). SpectraBase.
- (2S)-4-(((tert-butoxy)carbonyl)amino)-2-hydroxybutanoic acid. (n.d.). PubChem.
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- Solid phase peptide synthesis process for the production of goserelin. (n.d.).
- (S)-2-Tert-butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid methyl ester. (n.d.). PubChem.
- 4-Hydroxybutanoic acid, 2TBDMS deriv
- (2S)-2-(tert-butoxycarbonylamino)-4-hydroxy-butyric acid methyl ester - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- METHYL-(S)-2-TERT.-BUTOXYCARBONYLAMINO-5-HYDROXY-ALPHA-METHYL-NORVALINATE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Showing metabocard for 2-Hydroxybutyric acid (HMDB0000008). (n.d.).
- Showing Compound 4-Hydroxybutyric acid (FDB022196). (n.d.). FooDB.
- 4-Hydroxybutanoic acid, 2TMS deriv
- Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005). The Journal of Organic Chemistry.
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The Alchemical Intermediate: A Technical Guide to N-BOC-L-Homoserine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, particularly within the demanding domains of pharmaceutical and peptide research, the selection of starting materials is a critical determinant of success. Among the vast arsenal of chiral building blocks, N-BOC-L-Homoserine Methyl Ester emerges as a versatile and highly valued intermediate. Its unique structural features, combining a protected amine, a readily transformable alcohol, and a methyl ester, offer a strategic entry point for the stereoselective synthesis of a diverse array of complex molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its nuanced applications in cutting-edge research.
Core Molecular Attributes
This compound, systematically named methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoate, is a derivative of the non-proteinogenic amino acid L-homoserine. The presence of the tert-butyloxycarbonyl (BOC) protecting group on the amine is central to its utility, rendering it stable under a variety of reaction conditions while allowing for facile deprotection when required.
| Property | Value | Source |
| Molecular Weight | 233.26 g/mol | [1], [2] |
| CAS Number | 120042-11-7 | [1], [2] |
| Molecular Formula | C₁₀H₁₉NO₅ | [1], [2] |
| Appearance | Off-white to white powder | [3] |
| Storage | 2-8°C, away from light | [3] |
Synthesis and Purification: A Protocol Deep-Dive
The reliable synthesis of this compound is paramount for its application in multi-step synthetic campaigns. The following protocol, adapted from established methods for analogous N-BOC protected amino acid esters, provides a robust and scalable route.[4] The causality behind each step is elucidated to provide a deeper understanding of the process.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
Part 1: N-BOC Protection of L-Homoserine
-
Dissolution: Dissolve L-Homoserine in a suitable solvent system, such as a mixture of dioxane and aqueous sodium hydroxide. The aqueous base is crucial for deprotonating the amino group, rendering it nucleophilic for the subsequent reaction.
-
BOC Anhydride Addition: To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise. The use of a cooling bath helps to moderate the exothermic reaction. (Boc)₂O is the reagent of choice for BOC protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting L-Homoserine is observed.
-
Work-up and Isolation: Acidify the reaction mixture with a mild acid like potassium bisulfate to protonate the carboxylate and any unreacted base. Extract the N-BOC-L-Homoserine into an organic solvent such as ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude N-BOC-L-Homoserine, which is often of sufficient purity for the next step.
Part 2: Methyl Esterification
-
Dissolution and Reagent Addition: Dissolve the crude N-BOC-L-Homoserine in an anhydrous polar aprotic solvent like Dimethylformamide (DMF). Add potassium carbonate (K₂CO₃) as a mild base to deprotonate the carboxylic acid, forming the carboxylate salt.
-
Methylation: Add methyl iodide (CH₃I) to the suspension. Methyl iodide is a potent methylating agent. The reaction proceeds via an Sₙ2 mechanism where the carboxylate anion displaces the iodide.[5]
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor by TLC. Upon completion, quench the reaction with water and extract the product into a suitable organic solvent like dichloromethane.[5]
-
Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude this compound can be purified by flash column chromatography on silica gel to afford the final product as an off-white to white powder.
Spectroscopic Characterization: The Molecular Fingerprint
Accurate characterization of this compound is essential for quality control and to confirm its identity before use in subsequent reactions. The primary spectroscopic techniques employed are Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment within the molecule.
¹H NMR Spectrum of this compound:
(A representative spectrum is available on ChemicalBook for reference.)
Expected Chemical Shifts (δ) and Multiplicities:
-
~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the BOC protector.
-
~1.8-2.1 ppm (multiplet, 2H): The two diastereotopic protons of the β-methylene group (-CH₂-CH₂OH).
-
~3.6-3.8 ppm (multiplet, 2H): The two diastereotopic protons of the γ-methylene group (-CH₂OH).
-
~3.75 ppm (singlet, 3H): The three protons of the methyl ester group (-COOCH₃).
-
~4.3 ppm (multiplet, 1H): The α-proton (-CH(NHBoc)-).
-
~5.3 ppm (broad singlet, 1H): The amide proton (-NH-Boc). The chemical shift of this proton can be variable and it is exchangeable with D₂O.
-
Variable (broad singlet, 1H): The hydroxyl proton (-OH). This peak's position is also variable and it is exchangeable with D₂O.
FTIR Spectroscopy
Expected Characteristic IR Absorptions (cm⁻¹):
-
~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
-
~3300 cm⁻¹: N-H stretching of the carbamate.
-
~2980-2850 cm⁻¹: C-H stretching of the alkyl groups.
-
~1740 cm⁻¹: C=O stretching of the methyl ester.
-
~1700 cm⁻¹: C=O stretching of the BOC carbamate.
-
~1500 cm⁻¹: N-H bending of the carbamate.
-
~1160 cm⁻¹: C-O stretching.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.
Expected Mass Spectrum Data:
-
[M+H]⁺: 234.1336 (for C₁₀H₁₉NO₅)
-
[M+Na]⁺: 256.1155 (for C₁₀H₁₉NO₅Na)
-
Common Fragments: Loss of the BOC group (100 amu) or the tert-butyl group (57 amu) are expected fragmentation pathways.
Applications in Synthesis: A Gateway to Complexity
The synthetic utility of this compound lies in its ability to serve as a chiral precursor for a variety of more complex molecules. The orthogonal protecting groups and the primary alcohol offer multiple avenues for selective transformations.
Diagram of Synthetic Transformations
Caption: Key synthetic transformations of this compound.
A Case Study: Synthesis of N-BOC-L-Homoserine Lactone
A prominent application of this compound is its conversion to the corresponding N-BOC-L-Homoserine Lactone (a γ-butyrolactone). This transformation is a pivotal step in the synthesis of various biologically active compounds, including quorum sensing molecules and their analogues.[]
Protocol for Lactonization:
-
Reaction Setup: Dissolve this compound in a suitable solvent such as methanol.
-
Catalyst Addition: Add a catalytic amount of a mild base (e.g., sodium methoxide) or acid. The choice of catalyst can influence the reaction rate and yield.
-
Intramolecular Cyclization: The reaction proceeds via an intramolecular transesterification. The hydroxyl group attacks the ester carbonyl, leading to the formation of the five-membered lactone ring and the elimination of methanol.
-
Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction is neutralized, the solvent is removed under reduced pressure, and the product is purified, typically by chromatography.
The resulting N-BOC-L-Homoserine Lactone is a valuable intermediate for the synthesis of acyl-homoserine lactones (AHLs), which are key signaling molecules in bacterial quorum sensing.[] The ability to synthetically access these molecules and their analogues is crucial for developing strategies to combat bacterial infections by interfering with their communication pathways.[]
Role in Peptide and Pharmaceutical Synthesis
This compound is a valuable building block in the synthesis of peptides and other pharmaceutical intermediates.[1] After hydrolysis of the methyl ester to the free carboxylic acid, the resulting N-BOC-L-Homoserine can be incorporated into peptide chains using standard peptide coupling methodologies. The hydroxyl side chain can be further functionalized either before or after peptide coupling, allowing for the introduction of diverse chemical moieties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment such as gloves and safety glasses should be worn.[8]
Conclusion
This compound stands as a testament to the power of well-designed chiral building blocks in modern organic synthesis. Its strategic combination of protecting groups and a reactive functional handle provides chemists with a reliable and versatile tool for the stereoselective construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics and a deeper understanding of biological processes.
References
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ChemBK. This compound. Available at: [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. 2024. Available at: [Link]
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PubChem. N-Boc-L-serine methyl ester. National Center for Biotechnology Information. Available at: [Link]
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Organic Syntheses. 1992, 70, 18. Available at: [Link]
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LookChem. Cas 120042-11-7, this compound. Available at: [Link]
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A Technical Guide to the Solubility of N-BOC-L-Homoserine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-BOC-L-homoserine methyl ester is a key chiral building block in synthetic organic chemistry, particularly valued in the assembly of peptide-based therapeutics and complex natural products. As an N-BOC-protected amino acid derivative, its solubility characteristics are paramount for its effective use, influencing reaction kinetics, purification efficiency, and formulation development.[1] This guide provides a comprehensive overview of the known solubility properties of this compound, contextualized with insights into its structural determinants. Where precise quantitative data is not publicly available, this document furnishes a robust experimental framework for its determination, empowering researchers to generate reliable, application-specific solubility profiles.
Molecular Structure and its Influence on Solubility
The solubility of this compound is a direct consequence of its molecular architecture. The molecule possesses both hydrophilic and hydrophobic regions, resulting in a nuanced behavior across different solvent polarities.
-
Hydrophilic Centers : The presence of a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group provides sites for hydrogen bonding with polar solvents.
-
Hydrophobic Character : The tert-butyloxycarbonyl (BOC) protecting group is bulky and non-polar, contributing significant hydrophobic character. This feature enhances solubility in less polar organic solvents.[]
-
Amphiphilic Nature : This combination of polar functional groups and a non-polar protecting group makes the molecule amphiphilic, suggesting solubility in a range of solvents, particularly polar aprotic and some non-polar organic solvents. The general principle of "like dissolves like" governs its behavior; the BOC group favors interaction with non-polar solvents, while the polar backbone interacts favorably with polar solvents.[3]
Qualitative and Semi-Quantitative Solubility Profile
While specific, high-resolution quantitative solubility data for this compound is not extensively published, a qualitative and semi-quantitative profile can be compiled from supplier data sheets and analogous compounds.
Table 1: Summary of Solubility for this compound and Related Compounds
| Solvent | Compound | Solubility | Comments & Rationale |
| Chloroform (CHCl₃) | This compound | Soluble[1] | A moderately polar solvent capable of interacting with the ester and hydroxyl groups, while effectively solvating the non-polar BOC group. |
| Methanol (MeOH) | This compound | Soluble[1] | A polar protic solvent that can act as both a hydrogen bond donor and acceptor, readily solvating the polar functionalities of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Boc-L-Homoserine | 50 mg/mL[4] | A highly polar aprotic solvent. While this data is for the parent carboxylic acid, it suggests excellent solubility for the methyl ester derivative due to strong dipole-dipole interactions. |
| Water | This compound | Insoluble to Sparingly Soluble | The large, hydrophobic BOC group significantly reduces aqueous solubility compared to the unprotected amino acid. |
| Dichloromethane (DCM) | This compound | Expected to be Soluble | Similar in polarity to chloroform, DCM is a common solvent for BOC-protected amino acids and peptides. |
| Ethyl Acetate (EtOAc) | This compound | Expected to be Soluble | A moderately polar solvent that effectively balances interactions with both the polar and non-polar regions of the molecule. |
| Hexanes / Heptane | This compound | Insoluble to Sparingly Soluble | These non-polar solvents are unlikely to effectively solvate the polar hydroxyl and ester groups. |
Experimental Protocol for Quantitative Solubility Determination
To generate precise, quantitative solubility data, the gravimetric shake-flask method is a reliable and widely accepted technique.[5] This protocol is designed to establish the equilibrium solubility of this compound in a chosen solvent at a specific temperature.
Rationale for Method Selection
The shake-flask method is chosen for its directness and accuracy. It involves creating a saturated solution and then quantifying the amount of dissolved solute, providing a direct measure of solubility (e.g., in g/L or mg/mL). This method is robust and does not require specialized equipment like HPLC or NMR for basic quantification, though these can be used for more advanced analysis.[6] The stability of the BOC group under neutral conditions makes this method suitable, as it avoids acidic conditions that could cause deprotection.[][7]
Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Syringes
-
Pre-weighed collection vials
Step-by-Step Methodology
-
Preparation : Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains after equilibrium is reached. A starting point would be ~20-50 mg of solid for every 1 mL of solvent.
-
Solvent Addition : Accurately pipette a known volume (e.g., 2.00 mL) of the desired solvent into the vial containing the solid.
-
Equilibration : Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended to ensure the solution is fully saturated.
-
Phase Separation : After equilibration, let the vial stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sample Collection : Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.
-
Filtration : Attach a 0.22 µm syringe filter to the syringe and dispense the saturated solution into a pre-weighed collection vial. This step is critical to remove any remaining microscopic solid particles.
-
Solvent Evaporation : Place the collection vial in a vacuum oven or use a gentle stream of nitrogen to completely evaporate the solvent. Ensure the temperature is kept low to avoid degradation of the compound.
-
Final Weighing : Once the solvent is fully evaporated, weigh the collection vial containing the dried solute.
-
Calculation : Calculate the solubility using the following formula:
Solubility (g/L) = [(Weight of vial + solute) - (Weight of empty vial)] / (Volume of solvent used in Liters)
Self-Validating System and Controls
-
Visual Confirmation : Before sample collection, there must be visible undissolved solid in the vial, confirming that the solution is saturated.
-
Time to Equilibrium : To validate the 24-48 hour equilibration time, samples can be taken at different time points (e.g., 12, 24, 36, and 48 hours). The solubility values should plateau, indicating that equilibrium has been reached.
-
Reproducibility : The experiment should be performed in triplicate for each solvent to ensure the results are reproducible and to calculate standard deviation.
Visualizing Experimental Workflows
Diagram 1: Quantitative Solubility Determination Workflow
Caption: Workflow for the gravimetric shake-flask solubility determination method.
Diagram 2: Solvent Selection Logic
Caption: Rationale for solvent selection based on molecular structure.
Conclusion
The solubility of this compound is dictated by its amphiphilic nature, with qualitative data indicating good solubility in common polar organic solvents like methanol and chloroform. For drug development and process chemistry, where precise quantitative data is essential, the detailed gravimetric shake-flask protocol provided in this guide offers a reliable method for generating this critical information. Understanding and quantifying the solubility of this versatile building block is a foundational step toward its successful application in the synthesis of next-generation chemical entities.
References
-
ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved January 14, 2026, from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved January 14, 2026, from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 14, 2026, from [Link]
-
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved January 14, 2026, from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 14, 2026, from [Link]
-
Lai, Y., et al. (2025, December 17). Solubility Behavior and Data Correlation of N-Boc-N'-nitro-l-arginine in 12 Neat and Binary Methanol + Water Solvent Systems at 283.15–323.15 K. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to the Stability and Storage of N-BOC-L-Homoserine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Role and Significance of N-BOC-L-Homoserine Methyl Ester in Synthetic Chemistry
This compound is a valuable chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structure incorporates a temporarily masked amino group via the acid-labile tert-butyloxycarbonyl (BOC) protecting group, a methyl ester to protect the carboxylic acid, and a primary alcohol on the side chain. This arrangement makes it a versatile intermediate for the synthesis of peptidomimetics, modified amino acids, and various bioactive compounds. The stability of this reagent is paramount to ensure the integrity of synthetic outcomes, preventing the introduction of impurities that can complicate purification and compromise the quality of the final product. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling.
I. Chemical Stability Profile: Understanding the Intrinsic Liabilities
The chemical structure of this compound contains three key functional groups that are susceptible to degradation under specific conditions: the N-BOC group, the methyl ester, and the γ-hydroxy acid backbone. Understanding these liabilities is crucial for establishing appropriate storage and handling protocols.
Acid-Catalyzed Deprotection of the N-BOC Group
The tert-butyloxycarbonyl (BOC) group is notoriously sensitive to acidic conditions.[1][2] The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][3] The carbamic acid readily decarboxylates, releasing carbon dioxide and the free amine.[1][2][3]
Key Considerations:
-
Avoidance of Acidic Environments: Storage in the presence of acidic vapors or on surfaces contaminated with acids can lead to gradual deprotection.
-
Purity of Solvents: Use of anhydrous, high-purity solvents is recommended for any solution-based storage or handling to prevent acidic contamination.
Caption: Acid-catalyzed deprotection of the N-BOC group.
Base-Catalyzed Hydrolysis of the Methyl Ester
The methyl ester functional group is susceptible to hydrolysis, a reaction that is significantly accelerated in the presence of a base (saponification).[4][5][6][7] The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylate salt.
Key Considerations:
-
Exclusion of Moisture and Base: The compound should be stored in a tightly sealed container to prevent moisture ingress, which can facilitate hydrolysis. Contact with basic substances must be strictly avoided.
-
pH of Aqueous Solutions: If used in aqueous media for short periods, the pH should be maintained in the neutral to slightly acidic range to minimize hydrolysis.
Caption: Base-catalyzed hydrolysis of the methyl ester.
Intramolecular Cyclization: Lactonization
Homoserine and its derivatives can undergo intramolecular cyclization to form a stable five-membered ring, a γ-lactone.[8] This reaction, known as lactonization, is essentially an intramolecular esterification where the side-chain hydroxyl group attacks the ester carbonyl. This process can be catalyzed by both acid and base, though it can also occur slowly under neutral conditions, especially with heating.
Key Considerations:
-
Temperature Control: Elevated temperatures can promote lactonization. Therefore, storage at low temperatures is critical.
-
Anhydrous Conditions: The presence of water can facilitate the necessary proton transfers for this reaction to occur.
Caption: Intramolecular cyclization to form a lactone.
II. Recommended Storage and Handling Protocols
Based on the chemical liabilities of this compound, the following storage and handling protocols are recommended to ensure its long-term stability and purity.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at or below -20°C. For short-term storage (days to weeks), 2-8°C is acceptable. | Minimizes the rate of all potential degradation pathways, including hydrolysis and lactonization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container. | Prevents exposure to moisture and atmospheric CO2 (which can form carbonic acid in the presence of trace water), thereby reducing the risk of hydrolysis and acid-catalyzed deprotection. |
| Light | Store in a light-resistant container (e.g., amber vial). | While not reported as highly photolabile, protection from light is a general best practice for complex organic molecules to prevent unforeseen photochemical degradation. |
| Container | Use clean, dry glass containers. Avoid plastic containers where possible due to potential leaching of acidic residues. | Ensures no contaminants are introduced that could catalyze degradation. |
| Handling | Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Use clean, dry spatulas and equipment. | Minimizes the introduction of water, which can initiate hydrolysis. |
III. Stability and Purity Assessment: A Validating System
Regular assessment of the purity of this compound is crucial, especially for material that has been stored for an extended period or subjected to suboptimal conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC with UV detection is the most common and reliable method for assessing the chemical purity of this compound and detecting potential degradation products.[9]
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate all peaks. The purity is calculated as the peak area of the main compound divided by the total area of all peaks, multiplied by 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
¹H NMR spectroscopy is a powerful tool for confirming the structural integrity of the molecule and detecting the presence of degradation products.[10][11][12][13]
Key ¹H NMR Signatures to Monitor:
-
This compound (in CDCl₃):
-
~1.45 ppm (singlet, 9H, BOC group)
-
~3.75 ppm (singlet, 3H, methyl ester)
-
Other signals for the homoserine backbone protons.
-
-
Potential Degradation Products:
-
Deprotection: Disappearance of the singlet at ~1.45 ppm.
-
Hydrolysis: Disappearance of the singlet at ~3.75 ppm.
-
Lactonization: Appearance of new, characteristic signals for the lactone ring protons.
-
Forced Degradation Studies
Forced degradation studies are essential in pharmaceutical development to understand degradation pathways and to develop and validate stability-indicating analytical methods.[14][15] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[16][17][18]
Protocol for a Forced Degradation Study:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by the validated HPLC method to identify and quantify any degradation products.
Caption: Workflow for a forced degradation study.
IV. Conclusion: Ensuring Quality and Reproducibility
The stability of this compound is critical for its successful application in research and development. By understanding its inherent chemical liabilities—acid-catalyzed deprotection, base-catalyzed hydrolysis, and potential for lactonization—and implementing stringent storage and handling protocols, researchers can ensure the quality and purity of this important synthetic intermediate. The use of validated analytical methods, such as HPLC and NMR, for routine purity checks and the application of forced degradation studies provide a robust framework for quality control, ultimately leading to more reliable and reproducible synthetic outcomes.
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
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J&K Scientific LLC. (2025). Ester Hydrolysis. J&K Scientific LLC. [Link]
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Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
StudySmarter. (2023). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. StudySmarter. [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
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ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. [Link]
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Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
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Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. [Link]
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Pharmaceutical Outsourcing. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Outsourcing. [Link]
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IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
PHARMACEUTICAL SCIENCES. (2020). a review on forced degradation and stability indicating studies. Indo American Journal of Pharmaceutical Sciences. [Link]
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MDPI. (n.d.). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. MDPI. [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Stability Testing. CD Formulation. [Link]
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Wikipedia. (n.d.). Lactone. Wikipedia. [Link]
-
Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality. Coriolis Pharma. [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA. [Link]
-
MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Agilent. [Link]
-
Waters Corporation. (n.d.). Amino Acid Analysis Kits & Reference Standards for HPLC. Waters Corporation. [Link]
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Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
National Institutes of Health (NIH). (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. NIH. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. NIH. [Link]
-
PubMed. (2014). Selective transamidation of 3-oxo-N-acyl homoserine lactones by hydrazine derivatives. PubMed. [Link]
-
National Institutes of Health (NIH). (2022). Monitoring protein unfolding transitions by NMR-spectroscopy. NIH. [Link]
-
ACS Publications. (2021). NMR-Based Methods for Protein Analysis. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Organic Chemistry Portal. [Link]
-
Zerbe/Bader. (n.d.). Peptide/Protein NMR. [Link]
-
Duke Computer Science. (n.d.). Introduction to NMR spectroscopy of proteins. Duke Computer Science. [Link]
-
ResearchGate. (2025). Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care. ResearchGate. [Link]
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The Strategic Sourcing and Application of N-BOC-L-Homoserine Methyl Ester: A Technical Guide for Advanced Research
For Immediate Release
This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the commercial availability, characterization, and strategic application of N-BOC-L-Homoserine Methyl Ester (CAS No. 120042-11-7). As a key chiral building block, this compound offers significant utility in the synthesis of complex pharmaceutical intermediates and peptidomimetics. This document provides a comprehensive overview of its properties, availability, and detailed protocols for its synthesis and application, empowering researchers to leverage this versatile molecule in their discovery and development workflows.
Introduction: The Versatility of a Protected Homoserine Derivative
This compound is a derivative of the non-proteinogenic amino acid L-homoserine, where the amino group is protected by a tert-butyloxycarbonyl (BOC) group and the carboxylic acid is present as a methyl ester. This dual-protection strategy renders it a stable and highly versatile intermediate in multi-step organic synthesis. The BOC group provides robust protection under a variety of reaction conditions, yet it can be readily removed under acidic conditions, while the methyl ester offers a stable handle for the carboxyl group that can be hydrolyzed when needed. The primary hydroxyl group provides a key site for further functionalization, making it a valuable synthon for introducing the homoserine scaffold into more complex molecules. Its primary applications lie in the synthesis of pharmaceutical ingredients and as a reagent in biochemical studies[1].
Commercial Availability and Sourcing
This compound is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels are typically high, with most suppliers offering grades of 97% or higher[2][3]. The compound is generally supplied as a white to off-white solid or a colorless liquid and requires refrigerated storage to ensure stability[1][2].
For researchers, sourcing this compound involves identifying suppliers that can provide the required quantity with appropriate documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS). Bulk sourcing for process development and manufacturing is also available from specialized chemical suppliers who can offer larger quantities, often in kilograms or metric tons, with detailed specifications to meet regulatory requirements[4].
Below is a summary of representative commercial suppliers and typical packaging sizes. Pricing is subject to fluctuation and should be confirmed with the respective suppliers.
| Supplier | Representative Pack Sizes | Purity | Notes |
| Sigma-Aldrich | 250 mg, 1 g, 5 g (for DL-form) | ≥97% | Pricing for the DL-racemic mixture is available online, providing a cost estimate. |
| AChemBlock | Inquire for pack sizes | 97% | Provides key specifications on their website.[2] |
| Apnoke Scientific | Inquire for pack sizes | ≥98% | Specifies identification by ¹H NMR and HPLC.[5] |
| Simagchem Corp. | 25 kg, 200 kg | 99% | A supplier for bulk quantities.[4] |
| ChemBK | Various | Inquire | Lists multiple suppliers on its platform.[1] |
| ChemicalBook | Various | Inquire | A comprehensive directory of chemical suppliers.[6] |
| CRO SPLENDID LAB | Inquire for pack sizes | Inquire | Offers custom synthesis and supply.[3] |
Physicochemical Properties and Characterization
Accurate characterization of this compound is crucial for its effective use in synthesis. While a comprehensive, publicly available Certificate of Analysis with all experimental data is not consistently provided by all vendors, the following table summarizes key physicochemical properties based on available data and predictions.
| Property | Value | Source |
| CAS Number | 120042-11-7 | [6] |
| Molecular Formula | C₁₀H₁₉NO₅ | [2] |
| Molecular Weight | 233.26 g/mol | [3] |
| Appearance | White to off-white powder or colorless liquid | [1][5] |
| Purity | ≥97% | [2] |
| Predicted Boiling Point | 364.6 ± 37.0 °C | [1] |
| Predicted Density | 1.125 ± 0.06 g/cm³ | [1] |
| Storage | 2-8°C, away from light | [5] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the BOC protecting group (a singlet at ~1.4 ppm), the methyl ester (a singlet at ~3.7 ppm), and the protons of the homoserine backbone and side chain.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyls of the BOC group and the methyl ester, the quaternary carbon of the t-butyl group, and the carbons of the homoserine skeleton.
-
FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretch of the carbamate, the C=O stretches of the carbamate and ester groups, and the O-H stretch of the terminal hydroxyl group. For the related N-Boc-L-serine methyl ester, characteristic IR peaks are observed at 3400 cm⁻¹ (O-H and N-H) and a broad peak at 1720 cm⁻¹ (C=O)[7].
Synthesis and Key Chemical Transformations
Laboratory-Scale Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available N-BOC-L-homoserine. This involves the esterification of the carboxylic acid. A general, reliable method for the methyl esterification of N-Boc protected amino acids involves the use of methyl iodide in the presence of a mild base like potassium carbonate.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the esterification of N-Boc protected amino acids.[6][7]
-
Dissolution: In a round-bottom flask, dissolve N-BOC-L-homoserine (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Addition of Base: Add solid potassium carbonate (K₂CO₃) (1.1 equivalents) to the solution.
-
Addition of Methylating Agent: Cool the mixture in an ice bath and add methyl iodide (CH₃I) (2 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with water and extract with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Key Application: Synthesis of N-Acyl-Homoserine Lactones
A significant application of this compound is its use as a precursor for the synthesis of N-acyl-homoserine lactones (AHLs). AHLs are signaling molecules involved in bacterial quorum sensing, a process that regulates gene expression in response to population density. The synthesis of AHL analogues is crucial for studying and potentially disrupting bacterial communication[]. The transformation from the methyl ester involves an intramolecular cyclization to form the lactone ring, which is often preceded by the acylation of the amino group after deprotection of the BOC group.
Caption: General workflow for the synthesis of AHLs.
Experimental Protocol: General Procedure for Lactonization
This is a conceptual protocol based on the known reactivity of homoserine derivatives.
-
BOC Deprotection: Dissolve this compound in a suitable solvent (e.g., dichloromethane) and treat with an acid such as trifluoroacetic acid (TFA) to remove the BOC protecting group.
-
Acylation: Neutralize the resulting amine salt and acylate with the desired acyl chloride or carboxylic acid (using a suitable coupling agent) to introduce the N-acyl group.
-
Lactonization: The resulting N-acyl-L-homoserine methyl ester can then be induced to cyclize to the corresponding lactone, often under basic or acidic conditions, with the elimination of methanol.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. While specific toxicity data is limited, it is prudent to avoid inhalation, ingestion, and skin contact. In case of exposure, rinse the affected area with plenty of water and seek medical advice if irritation persists[1].
Conclusion
This compound is a commercially accessible and synthetically versatile building block for pharmaceutical and biochemical research. Its protected functional groups allow for selective chemical modifications, making it an ideal starting material for the synthesis of more complex molecules, including the biologically significant N-acyl-homoserine lactones. This guide provides a foundational understanding of its properties, availability, and synthetic utility, enabling researchers to effectively incorporate this valuable compound into their research programs.
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Simagchem Corporation. (n.d.). High quality this compound supplier in China. Retrieved January 14, 2026, from [Link]
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- Garner, P., & Park, J. M. (1992). 1,1-DIMETHYLETHYL (S)- OR (R)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE: A USEFUL SERINAL DERIVATIVE. Organic Syntheses, 70, 18. doi:10.15227/orgsyn.070.0018
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The Strategic Role of N-Boc-L-Homoserine Methyl Ester in Modern Peptide Synthesis: A Technical Guide
Introduction: Beyond the Canonical Twenty
In the landscape of therapeutic peptide development and chemical biology, the strategic incorporation of non-canonical amino acids (ncAAs) has become a cornerstone for innovation. These unique building blocks offer medicinal chemists a powerful toolkit to enhance the pharmacological properties of peptides, including stability, selectivity, and potency.[1] Among the versatile ncAA precursors, N-Boc-L-homoserine and its derivatives stand out for their utility in introducing structural diversity and enabling complex peptide architectures. This guide provides an in-depth technical overview of the role and application of N-Boc-L-homoserine methyl ester in peptide synthesis, focusing on its utility as a versatile building block for both linear and cyclic peptides.
This compound, a derivative of the amino acid homoserine, is protected at the alpha-amino group with a tert-butyloxycarbonyl (Boc) group and esterified at the carboxyl terminus.[2] This dual protection makes it a stable and versatile intermediate in organic synthesis, particularly in the robust framework of Boc-chemistry solid-phase peptide synthesis (SPPS).[3][4] The primary hydroxyl group on its side chain is the key to its synthetic utility, serving as a handle for a variety of chemical transformations.
Core Applications in Peptide Synthesis
The strategic value of this compound lies in its capacity to serve multiple roles within a peptide synthesis workflow. Its primary applications can be broadly categorized into:
-
Incorporation as a Hydrophilic Building Block: The free hydroxyl group imparts a degree of hydrophilicity to the peptide sequence, which can be beneficial for solubility and pharmacokinetic properties.
-
A Precursor for Side-Chain Modification: The hydroxyl group is a nucleophile and can be readily converted into a good leaving group, paving the way for the introduction of a wide array of functionalities through nucleophilic substitution.
-
Facilitating Peptide Macrocyclization: The side chain can undergo intramolecular cyclization to form a homoserine lactone, which is a key intermediate in several strategies for creating head-to-tail cyclic peptides.
Detailed Methodologies and Experimental Protocols
Incorporation into Peptides via Boc-SPPS
The integration of N-Boc-L-homoserine into a growing peptide chain on a solid support follows the standard principles of Boc-SPPS. The process is cyclical, involving repetitive steps of Nα-Boc deprotection, neutralization, and coupling of the subsequent amino acid.[4]
Standard Boc-SPPS Cycle for N-Boc-L-homoserine Incorporation:
-
Resin Selection: The choice of resin depends on the desired C-terminus of the final peptide. For a C-terminal carboxylate, a Merrifield or PAM resin is typically used. For a C-terminal amide, a MBHA or BHA resin is the standard choice.[3][5]
-
Step 1: Resin Swelling: The resin is swollen in a suitable solvent, typically dichloromethane (DCM), for 30-60 minutes to ensure optimal reactivity.[4]
-
Step 2: Nα-Boc Deprotection: The temporary Boc protecting group on the N-terminus of the resin-bound peptide is removed using a solution of 50% trifluoroacetic acid (TFA) in DCM. A scavenger, such as 0.5% dithioethane (DTE), can be added to prevent side reactions if sensitive residues like Met or Trp are present.[3]
-
Step 3: Neutralization: The resulting TFA salt of the N-terminal amine is neutralized to the free amine to enable the subsequent coupling reaction. This is typically achieved by washing the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.[6]
-
Step 4: Amino Acid Coupling: The incoming N-Boc-L-homoserine (as the free acid, which can be generated in situ from the methyl ester or used directly) is activated and coupled to the free N-terminal amine. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), or uronium/aminium salts such as HBTU or HATU.[4][7]
-
Step 5: Washing: After coupling, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts, preparing it for the next cycle.
On-Resin Side-Chain Modification: Conversion to Methionine
One of the most powerful applications of incorporating homoserine into a peptide is its use as a precursor to other amino acids, most notably methionine. This transformation is typically achieved by activating the side-chain hydroxyl group followed by nucleophilic displacement with a thiol-containing reagent.
Protocol for On-Resin Conversion of Homoserine to Methionine:
-
Step 1: Activation of the Hydroxyl Group: The peptide-resin containing the homoserine residue is treated with a solution of methanesulfonyl chloride (Ms-Cl) or tosyl chloride (Ts-Cl) and a non-nucleophilic base like DIEA in DCM. This converts the hydroxyl group into a good leaving group (mesylate or tosylate).
-
Step 2: Nucleophilic Displacement: The activated resin is then treated with a solution of sodium thiomethoxide (NaSMe) in a suitable solvent like DMF. The thiomethoxide anion displaces the mesylate or tosylate group via an SN2 reaction to form the methionine side chain.
-
Step 3: Washing: The resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.
This strategy is particularly advantageous as it allows for the site-specific incorporation of methionine, and the precursor, N-Boc-L-homoserine, is not susceptible to the oxidation issues that can plague methionine during SPPS.
| Parameter | Direct Met Incorporation | Hse to Met Conversion |
| Oxidation Risk | High, especially during repeated TFA deprotection | Low, Hse side chain is stable |
| S-alkylation Risk | Possible during cleavage | Not applicable |
| Synthetic Steps | Fewer | Additional on-resin steps |
| Cost | Boc-Met-OH is standard | Boc-Hse-OH plus modification reagents |
Peptide Macrocyclization via Homoserine Lactonization
N-Boc-L-homoserine can be used to facilitate head-to-tail peptide cyclization.[8] This strategy involves the acid-catalyzed intramolecular cyclization of the homoserine side chain with its own backbone carboxyl group to form a stable lactone. This lactone can then be used as an electrophilic handle for cyclization.
Workflow for Head-to-Tail Cyclization:
-
Step 1: Synthesis of Linear Peptide: The linear peptide is synthesized on a solid support with N-Boc-L-homoserine at the C-terminus.
-
Step 2: On-Resin Lactonization: The peptide-resin is treated with TFA to simultaneously cleave the N-terminal Boc group and catalyze the lactonization of the C-terminal homoserine. This results in a peptide with a free N-terminal amine and a C-terminal homoserine lactone, still attached to the resin.
-
Step 3: Cleavage from Resin: The peptide is cleaved from the resin using a standard cleavage cocktail (e.g., HF or TFMSA for Boc-SPPS resins).[3] This yields the linear peptide with a C-terminal homoserine lactone.
-
Step 4: Intramolecular Cyclization: The purified linear peptide is dissolved in a suitable solvent (e.g., DMF) at high dilution and treated with a base (e.g., DIEA). The N-terminal amine attacks the electrophilic carbonyl of the homoserine lactone, leading to ring-opening and concomitant head-to-tail cyclization to form the cyclic peptide.[8][9]
Causality and Trustworthiness in Protocols
The protocols described are designed to be self-validating. For instance, in the conversion of homoserine to methionine, the success of the activation step can be monitored by mass spectrometry of a small cleaved sample before proceeding with the nucleophilic displacement. Similarly, the completion of coupling reactions in SPPS is routinely monitored using the Kaiser (ninhydrin) test to ensure that each step proceeds to completion before the next is initiated.[10] This iterative validation is crucial for the successful synthesis of complex peptides.
The choice of Boc-chemistry for these transformations is deliberate. The repeated acid treatments in Boc-SPPS can help to disrupt peptide aggregation, which is a common problem in the synthesis of long or hydrophobic sequences.[11] While Fmoc-chemistry offers milder deprotection conditions, the robustness of Boc-chemistry and its compatibility with strong acid-labile side-chain protecting groups make it well-suited for the synthesis of peptides incorporating versatile building blocks like N-Boc-L-homoserine.
Conclusion and Future Perspectives
This compound is more than just another protected amino acid; it is a strategic tool that offers multiple avenues for peptide modification and the creation of complex architectures. Its ability to serve as a precursor for other amino acids and to facilitate macrocyclization makes it an invaluable asset in modern peptide drug discovery. As the demand for peptides with enhanced therapeutic profiles continues to grow, the creative application of versatile building blocks like N-Boc-L-homoserine will undoubtedly play a pivotal role in shaping the future of peptide-based therapeutics. The methodologies outlined in this guide provide a robust framework for harnessing the full potential of this unique and powerful synthetic intermediate.
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LifeTein. (2019, January 14). Strategies for peptide macrocyclization: head to tail cyclization. LifeTein. [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
All-Peptides. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. All-Peptides. [Link]
-
LifeTein. (2019, January 14). Strategies for peptide macrocyclization: head to tail cyclization. LifeTein. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
CEM. (n.d.). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. CEM. [Link]
-
Holt, S. H., & Soth, M. J. (2014). Peptide Cyclization Through MCRs. In Multicomponent Reactions in Organic Synthesis (pp. 475-497). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chimia, 79(11), 759-764. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
Coin, I., & Geyer, A. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65-80. [Link]
-
Tam, J. P., & Lu, Y. A. (2015). Chemical synthesis of a cyclotide via intramolecular cyclization of peptide O-esters. Journal of visualized experiments : JoVE, (102), e53181. [Link]
-
Isah, A., & Tate, E. W. (2019). Peptide Macrocyclization via Intramolecular Interception of Visible-Light-Mediated Desulfurization. ChemRxiv. [Link]
-
Burgess, K., & Lim, D. (1999). On-resin macrocyclization of peptides via intramolecular SNAr reactions. Bioorganic & medicinal chemistry letters, 9(15), 2125-2130. [Link]
-
Wang, L., Liu, R., & Lam, K. S. (2018). A facile cyclization method improves peptide serum stability and confers intrinsic fluorescence. Communications biology, 1(1), 213. [Link]
-
Coin, I. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. In Peptide Synthesis (pp. 65-80). Humana Press, Totowa, NJ. [Link]
-
Eksi, H., & Tuncel, A. (2019). Synthesis and Applications of Synthetic Peptides. In Peptides and Their Applications. IntechOpen. [Link]
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Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Slideshare. [Link]
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Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 3-26. [Link]
-
Mergler, M., & Dick, F. (1998). SASRIN® a Versatile Tool in Peptide Synthesis and Solid-Phase Organic Chemistry. CHIMIA International Journal for Chemistry, 52(9), 526-531. [Link]
-
D'Souza, C., & Lin, C. C. (2015). On-resin peptide macrocyclization using thiol-ene click chemistry. Organic & biomolecular chemistry, 13(31), 8443-8452. [Link]
-
D'Souza, C., & Lin, C. C. (2015). On-resin peptide macrocyclization using thiol-ene click chemistry. Organic & biomolecular chemistry, 13(31), 8443-8452. [Link]
-
Asano, K., & Tomita, T. (2024). Discovery of a novel methionine biosynthetic route via O-phospho-L-homoserine. bioRxiv. [Link]
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Asano, K., & Tomita, T. (2024). Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine. Journal of Biological Chemistry, 300(1), 105523. [Link]
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Tucker, M. J., & Fairbanks, A. J. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Organic letters, 20(24), 7938-7942. [Link]
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Frontiers. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers. [Link]
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Asano, K., & Tomita, T. (2024). Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine. Journal of Biological Chemistry, 300(1), 105523. [Link]
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Guan, X., & Chance, M. R. (2010). Conversion of Methionine to Homocysteic Acid in Heavily Oxidized Proteomics Samples. Journal of the American Society for Mass Spectrometry, 21(7), 1234-1238. [Link]
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Durand, P., Vo-Quang, L., & Le Goffic, F. (1995). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. Synthetic Communications, 25(11), 1671-1679. [Link]
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National Center for Biotechnology Information. (n.d.). N-Boc-L-serine methyl ester. PubChem. [Link]
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N-BOC-L-Homoserine Methyl Ester: A Strategic Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Synthesis
In the landscape of modern drug discovery and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for achieving biological efficacy and safety. Chiral building blocks—enantiomerically pure compounds that serve as starting points for the synthesis of more complex structures—are the linchpins in this endeavor.[] They provide a strategic advantage by introducing a defined stereocenter early in a synthetic sequence, thereby obviating the need for challenging chiral separations or asymmetric reactions later on. Among the arsenal of available chiral synthons, protected amino acid derivatives stand out for their versatility and biocompatibility.
This guide focuses on one such pivotal molecule: N-BOC-L-homoserine methyl ester (CAS No: 120042-11-7).[2][3][4] This compound is an N-Boc-protected derivative of L-homoserine, an unnatural amino acid that is structurally analogous to serine but with an additional methylene group in its side chain.[2][5] The presence of three distinct functional groups—a protected amine, a primary alcohol, and a methyl ester—within a single, stereochemically defined molecule makes it an exceptionally versatile intermediate for organic synthesis, particularly in the pharmaceutical industry.[2] This guide will provide a comprehensive technical overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization.
Physicochemical and Handling Data
Precise knowledge of a reagent's properties is critical for its successful application in a laboratory setting. The data below is compiled for this compound.
| Property | Value | Source(s) |
| CAS Number | 120042-11-7 | [2][3][6] |
| Molecular Formula | C₁₀H₁₉NO₅ | [2][3][6] |
| Molecular Weight | 233.26 g/mol | [2][3][4] |
| IUPAC Name | methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | [3] |
| Synonyms | (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutyric Acid Methyl Ester, N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Methyl Ester | [2][4][7] |
| Appearance | White to off-white solid or colorless liquid | [6][7] |
| Boiling Point | ~364.6 °C (Predicted) | [2][8] |
| Density | ~1.125 g/cm³ (Predicted) | [2][8] |
| Purity | Typically ≥97% | [3] |
| Storage | Sealed in a dry environment, store in freezer under -20°C for long-term stability. | [2][7] |
| Solubility | Soluble in organic solvents such as chloroform and methanol. | [8] |
Synthesis and Characterization: A Validated Protocol
This compound is typically prepared from its corresponding carboxylic acid, N-Boc-L-homoserine. The esterification is a straightforward yet critical step that protects the carboxyl group, allowing for selective manipulation of the side-chain hydroxyl group.
Synthesis Protocol: Methyl Esterification
This protocol describes the synthesis via methylation of N-Boc-L-homoserine using iodomethane and potassium carbonate.
Rationale: This method is a classic Sₙ2 reaction. N-Boc-L-homoserine is first deprotonated by a mild base, potassium carbonate (K₂CO₃), to form the carboxylate salt. This enhances the nucleophilicity of the carboxyl group, which then attacks the electrophilic methyl group of iodomethane (MeI), displacing the iodide and forming the methyl ester. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the cations without interfering with the nucleophile.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of (S)-2-(tert-butoxycarbonylamino)-4-hydroxybutyric acid (N-Boc-L-homoserine) (1 equivalent, e.g., 8.5 g, 38 mmol) in anhydrous dimethylformamide (DMF) (e.g., 50 mL), add potassium carbonate (K₂CO₃) (1 equivalent, 5.24 g, 38 mmol).[9]
-
Methylation: To the resulting suspension, add iodomethane (MeI) (1 equivalent, 5.4 g, 38 mmol) dropwise at room temperature.[9] Safety Note: Iodomethane is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with water (e.g., 500 mL) and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (e.g., 500 mL).[9]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to afford the crude product.[9] Further purification, if necessary, can be performed using silica gel column chromatography.
The expected yield for this procedure is typically high, often around 90%.[9]
Spectroscopic Characterization
While specific spectra can vary slightly based on solvent and instrument, the following are characteristic peaks for this compound:
-
¹H NMR: Key signals include the tert-butyl protons of the BOC group (singlet, ~1.4 ppm), the methyl ester protons (singlet, ~3.7 ppm), and protons associated with the chiral backbone and side chain.[11][12]
-
¹³C NMR: Characteristic peaks will appear for the carbonyls of the BOC group (~155 ppm) and the methyl ester (~171 ppm), the quaternary carbon and methyls of the BOC group (~80 and ~28 ppm, respectively), and the carbons of the homoserine backbone.[11]
-
IR Spectroscopy: Expect strong absorption bands corresponding to the N-H stretch (around 3400 cm⁻¹), C=O stretches of the carbamate and ester (around 1720-1700 cm⁻¹), and a broad O-H stretch from the hydroxyl group.[10]
Reactivity and Strategic Transformations
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The BOC group is acid-labile, the ester is base-labile, and the hydroxyl group can undergo a wide range of transformations.
Caption: Key transformations of this compound.
Amine Deprotection and Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, valued for its stability under a wide range of conditions and its clean removal with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[13][14][15] Once the Boc group is removed, the resulting free amine of the L-homoserine methyl ester is available for standard peptide coupling reactions (e.g., using HATU, HBTU) to extend a peptide chain.[16] This makes the title compound a valuable precursor for incorporating a homoserine residue into peptides.
Hydroxyl Group Manipulation
The primary alcohol is arguably the most versatile handle on the molecule.
-
Oxidation: The hydroxyl group can be oxidized to the corresponding aldehyde using mild conditions (e.g., Swern or Dess-Martin periodinane oxidation) or further to a carboxylic acid with stronger oxidants. These transformations open pathways to a vast array of other functional groups.
-
Conversion to a Leaving Group: Treatment with sulfonyl chlorides (e.g., mesyl chloride or tosyl chloride) in the presence of a base converts the alcohol into an excellent leaving group. This activated intermediate is susceptible to displacement by a wide range of nucleophiles, enabling the introduction of azides, halides, thiols, and other functionalities.
-
Lactonization: A particularly important transformation is the intramolecular cyclization to form the corresponding N-Boc-protected γ-butyrolactone, also known as N-Boc-L-homoserine lactone.[17][18] This is often achieved by activating the hydroxyl group or by direct acid- or base-catalyzed cyclization, sometimes with concomitant hydrolysis of the methyl ester. Homoserine lactones are critical structural motifs in quorum-sensing molecules used by Gram-negative bacteria, making these derivatives valuable probes for studying plant-microbe interactions and developing anti-infective strategies.[17][19][20]
Ester Group Modification
The methyl ester can be selectively cleaved under basic conditions (saponification) using reagents like lithium hydroxide, regenerating the free carboxylic acid without affecting the Boc group.[21] This allows for subsequent coupling reactions at the C-terminus. Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium borohydride (LiBH₄), yielding N-Boc-L-homoserinol.[22]
Applications in Drug Discovery and Development
The true value of this compound is demonstrated in its application as a starting material for complex, biologically active molecules. While its direct analogue, N-Boc-L-serine methyl ester, is widely used, the homoserine derivative provides access to distinct structural classes.[23][24]
Caption: Synthetic utility workflow of the title compound.
-
Synthesis of Bioactive Lactones: As mentioned, it is a key precursor to homoserine lactones, which are not only important in chemical biology but are also found in various natural products.[5][18]
-
Precursor for Unnatural Amino Acids: The side-chain hydroxyl can be manipulated to synthesize a variety of other non-proteinogenic amino acids, which are then incorporated into peptides to enhance stability, binding affinity, or to act as mechanistic probes.
-
Fragment-Based Drug Discovery: The molecule itself can serve as a chiral fragment in fragment-based screening campaigns. Its functional handles allow for rapid elaboration of initial hits into more potent lead compounds. While direct examples are proprietary, analogues like N-BOC-serine derivatives are instrumental in synthesizing inhibitors for targets like protein kinases and PI3K, crucial in oncology research.[23][24]
Conclusion
This compound is more than just a protected amino acid; it is a strategic tool for the modern synthetic chemist. Its well-defined stereochemistry and orthogonally reactive functional groups provide a reliable and versatile platform for constructing complex molecular architectures. From the synthesis of modified peptides to the creation of novel heterocyclic scaffolds and bioactive lactones, its applications are broad and impactful. Understanding its synthesis, properties, and chemical reactivity, as outlined in this guide, empowers researchers in drug discovery and chemical biology to leverage this chiral building block to its fullest potential, accelerating the development of next-generation therapeutics and chemical probes.
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A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of N-BOC-DL-Serine Methyl Ester in Modern Drug Discovery. (2026-01-07). [Link]
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ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry. [Link]
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PubMed Central. Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. (2025-08-25). [Link]
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ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters. (2008-05-08). [Link]
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PubMed. N-(3-Oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts. [Link]
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Methodological & Application
Synthesis of N-BOC-L-Homoserine Methyl Ester from L-Homoserine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-BOC-L-homoserine methyl ester is a valuable chiral building block in synthetic organic chemistry and drug discovery. The presence of the tert-butyloxycarbonyl (BOC) protecting group on the amine and the methyl ester on the carboxyl group allows for selective modification of the side-chain hydroxyl group. This strategic protection scheme is instrumental in the synthesis of a wide array of complex molecules, including modified amino acids, peptide analogues, and various pharmaceutical intermediates. This document provides a comprehensive guide to the two-step synthesis of this compound, starting from the readily available amino acid L-homoserine. The protocols provided herein are designed to be robust and reproducible, and are accompanied by detailed mechanistic explanations and troubleshooting advice to ensure a high rate of success in the laboratory.
Synthetic Strategy Overview
The synthesis of this compound from L-homoserine is a two-step process. The first step involves the protection of the amino group of L-homoserine with a tert-butyloxycarbonyl (BOC) group. This is followed by the esterification of the carboxylic acid moiety of the resulting N-BOC-L-homoserine to afford the desired methyl ester. This sequential approach is necessary to prevent undesirable side reactions, such as polymerization or the formation of N-acylated byproducts, that could occur if the esterification were attempted on the unprotected amino acid.
Figure 1: Overall workflow for the synthesis of this compound.
PART 1: Detailed Experimental Protocols
Step 1: Synthesis of N-BOC-L-Homoserine
This protocol details the protection of the amino group of L-homoserine using di-tert-butyl dicarbonate (Boc)₂O.
Materials and Reagents:
-
L-Homoserine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
In a round-bottom flask, dissolve L-homoserine (1.0 eq) in a 1:1 mixture of dioxane and deionized water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with hexanes to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-BOC-L-homoserine as a white solid.
Step 2: Synthesis of this compound
This protocol describes the esterification of N-BOC-L-homoserine using methyl iodide.
Materials and Reagents:
-
N-BOC-L-Homoserine
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Dissolve N-BOC-L-homoserine (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl iodide (1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with deionized water (3 x volumes) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
| Parameter | Step 1: N-BOC Protection | Step 2: Methyl Esterification |
| Starting Material | L-Homoserine | N-BOC-L-Homoserine |
| Key Reagents | (Boc)₂O, NaHCO₃ | CH₃I, K₂CO₃ |
| Solvent | Dioxane/Water | DMF |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight | 12-16 hours |
| Typical Yield | >90% | ~90%[1] |
| Purification | Acid-base extraction | Flash column chromatography |
PART 2: Scientific Integrity & Logic
Mechanistic Insights
N-BOC Protection:
The protection of the primary amine of L-homoserine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. The presence of a mild base, such as sodium bicarbonate, is crucial to deprotonate the ammonium intermediate, thereby regenerating the nucleophilic amine and driving the reaction to completion. The unstable tert-butoxycarbamic acid intermediate readily decomposes to isobutylene and carbon dioxide, or in the presence of water, to tert-butanol and carbon dioxide, making the reaction irreversible. A detailed mechanism is described in authoritative sources on protecting group chemistry.[2]
Sources
Application Notes and Protocols for the Utilization of N-BOC-L-Homoserine Methyl Ester in Solid-Phase Peptide Synthesis (SPPS)
Abstract
This technical guide provides a comprehensive overview of the application of N-BOC-L-homoserine methyl ester in solid-phase peptide synthesis (SPPS). Homoserine, a non-proteinogenic amino acid, is a valuable building block in peptide chemistry, often serving as a precursor to other residues or as a key component of synthetic peptides with unique biological activities.[1][2] This document details the strategic considerations for using the N-BOC and methyl ester protecting groups, provides in-depth, field-proven protocols for its incorporation into peptide chains, and discusses potential side reactions and mitigation strategies. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile amino acid derivative in their synthetic workflows.
Introduction: The Strategic Importance of this compound in SPPS
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are constructed, enabling the stepwise assembly of amino acids on a solid support.[3] The choice of protecting groups for the α-amino and side-chain functionalities is critical for a successful synthesis. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method in SPPS.[4][5] this compound is a valuable reagent in this context for several key reasons:
-
Introduction of Homoserine: L-Homoserine is not one of the 20 proteinogenic amino acids but is a key intermediate in the biosynthesis of methionine, threonine, and isoleucine.[1] Its incorporation into synthetic peptides can impart unique conformational properties or serve as a handle for further chemical modification.
-
N-α-BOC Protection: The tert-butyloxycarbonyl (Boc) group provides robust protection for the α-amino group. It is stable under the basic and neutral conditions used during coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA), ensuring selective deprotection at each cycle of the synthesis.[3][4][5]
-
Side-Chain Methyl Ester Protection: The side-chain hydroxyl group of homoserine can be reactive and may lead to side reactions if left unprotected.[6][7] The methyl ester serves as a simple and effective protecting group for this functionality. Its removal typically requires harsher conditions than the Boc group, providing orthogonality within the Boc-SPPS strategy.
This guide will delve into the practical aspects of using this compound, providing a framework for its successful application in the synthesis of complex peptides.
Chemical Properties and Strategic Considerations
This compound (C₁₀H₁₉NO₅) is a derivative of L-homoserine where the alpha-amino group is protected by a Boc group and the side-chain hydroxyl group is effectively masked as a methyl ether.[8][9]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₅ | [9] |
| Molecular Weight | 233.26 g/mol | [9] |
| Appearance | White to off-white powder | [8] |
| Storage | -20°C |
Strategic Implications of Protecting Groups:
-
Boc Group: The acid-labile nature of the Boc group is the cornerstone of the Boc-SPPS strategy.[4][5] Its removal generates a protonated amine, which is then neutralized to allow for the subsequent coupling reaction.[3][5] The use of scavengers during Boc deprotection is recommended when sensitive amino acids like tryptophan or methionine are present to prevent alkylation by the released tert-butyl cation.[10]
-
Methyl Ester Group: The methyl ester of the homoserine side chain is generally stable to the repetitive TFA treatments used for Boc deprotection.[11] However, its eventual cleavage requires strong acidic conditions, such as treatment with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are typically employed at the final cleavage step to release the peptide from the resin and remove side-chain protecting groups.[5][10] It's important to note that standard cleavage of methyl esters can also be achieved under highly basic conditions, but this is generally incompatible with SPPS on standard resins.[12]
Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. These protocols are based on established principles of solid-phase peptide synthesis and can be adapted for automated synthesizers.
Resin Preparation and Swelling
The initial step in SPPS is the preparation of the solid support. For Boc-SPPS, Merrifield or PAM resins are commonly used.[10]
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid after HF cleavage).
-
Resin Swelling: Place the desired amount of resin in a reaction vessel. Add dichloromethane (DCM) (approximately 10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[13] Drain the DCM.
Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
Pre-wash: Wash the swollen resin with DCM (2 x 10 mL/g resin).
-
Deprotection: Add a solution of 50% TFA in DCM to the resin (10 mL/g resin).[10] Agitate for 5 minutes, drain, and add a fresh portion of 50% TFA in DCM. Continue agitation for an additional 20-25 minutes.[4][10]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL/g resin) followed by isopropanol (IPA) (2 x 10 mL/g resin) and then DCM (3 x 10 mL/g resin) to remove residual TFA and salts.[10]
Diagram 1: Boc Deprotection Workflow
Caption: The cycle for coupling this compound in SPPS.
Final Cleavage and Deprotection
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the methyl ester of homoserine, are removed. This typically requires a strong acid like HF. [5][10] CAUTION: Hydrogen fluoride (HF) is an extremely toxic and corrosive acid. This procedure must be performed in a specialized, well-ventilated fume hood using appropriate personal protective equipment and a dedicated HF cleavage apparatus.
-
Resin Preparation: After the final Boc deprotection and washing, dry the peptide-resin thoroughly under vacuum.
-
HF Cleavage: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add a scavenger, such as anisole (typically 10% v/v), to trap reactive carbocations generated during cleavage. Cool the vessel to 0°C. Carefully distill a sufficient amount of anhydrous liquid HF into the reaction vessel.
-
Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Collect the precipitate by filtration and wash it several times with cold diethyl ether to remove scavengers and other organic byproducts.
-
Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain the final peptide powder.
Potential Side Reactions and Mitigation
Homoserine Lactone Formation
A significant side reaction associated with homoserine is the formation of a lactone. This can occur under acidic conditions, particularly during the final strong acid cleavage step. [14]The side-chain hydroxyl group can attack the C-terminal carbonyl group, leading to the formation of a stable five-membered ring and cleavage of the peptide chain.
-
Mitigation: The risk of lactonization is highest when homoserine is at the C-terminus. If possible, designing the peptide sequence to avoid a C-terminal homoserine can be beneficial. Additionally, careful control of the cleavage conditions (time and temperature) can help minimize this side reaction.
Incomplete Cleavage of the Methyl Ester
While strong acids like HF are generally effective, incomplete cleavage of the methyl ester can occur, especially with longer peptides or if cleavage conditions are not optimal.
-
Mitigation: Ensure the use of anhydrous HF and appropriate reaction times. Analysis of the crude peptide by mass spectrometry is crucial to verify complete deprotection. If incomplete cleavage is observed, re-subjecting the peptide to the cleavage conditions may be necessary, although this can increase the risk of other side reactions.
Conclusion
This compound is a highly useful building block for the incorporation of homoserine into peptides via Boc-SPPS. Understanding the specific roles of the Boc and methyl ester protecting groups is key to designing a successful synthesis strategy. The protocols provided in this guide offer a robust framework for the efficient coupling and deprotection of this derivative. By being mindful of potential side reactions, such as lactone formation, and implementing appropriate mitigation strategies, researchers can confidently utilize this compound to synthesize novel and complex peptides for a wide range of scientific applications.
References
- Benchchem. (n.d.). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- ChemBK. (2024). This compound.
- ResearchGate. (2025). MgI2‐Mediated Chemoselective Cleavage of Protecting Groups: An Alternative to Conventional Deprotection Methodologies.
- Benchchem. (n.d.). Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS).
- RojasLab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- Wikipedia. (n.d.). Homoserine.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-Homoserine: An Essential Building Block for Advancing Peptide Synthesis.
- Houben-Weyl. (n.d.). 2 Protection of Functional Groups.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- ChemicalBook. (2025). This compound.
- NIH. (n.d.). Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- ResearchGate. (2018). Side reactions in peptide synthesis: An overview.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Boc-Homoser-OH.
- Sigma-Aldrich. (n.d.). Boc-Ser(Me)-OH Novabiochem.
- AChemBlock. (n.d.). This compound 97%.
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Application Notes & Protocols: Strategic Conversion of N-BOC-L-Homoserine Methyl Ester to its Mesylate for Advanced Synthetic Applications
Introduction: Unlocking the Synthetic Potential of a Versatile Chiral Building Block
N-BOC-L-homoserine methyl ester is a highly valuable chiral building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its structure, featuring a protected amine, a methyl ester, and a primary hydroxyl group, offers a versatile scaffold for constructing complex molecular architectures. The strategic conversion of its terminal hydroxyl group into a superior leaving group is a critical step for unlocking its full synthetic potential.
This guide provides a detailed technical overview and a field-proven protocol for the reaction of this compound with methanesulfonyl chloride (mesyl chloride). This transformation efficiently converts the primary alcohol into a methanesulfonate (mesylate) ester. The resulting mesylate is an excellent substrate for nucleophilic substitution and elimination reactions, most notably serving as a key precursor for the intramolecular cyclization to form N-BOC-L-azetidine-2-carboxylic acid derivatives—a privileged scaffold in numerous biologically active compounds.[1][2][3]
This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step protocol, and practical troubleshooting advice to ensure successful and reproducible outcomes.
The Reaction Mechanism: From a Poor Leaving Group to a Highly Reactive Intermediate
The fundamental objective of this reaction is to transform the hydroxyl group (–OH), a notoriously poor leaving group, into a methanesulfonate group (–OMs), which is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance.[4] The reaction is typically conducted in the presence of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5][6]
Two primary mechanistic pathways are considered for the mesylation of alcohols, largely dependent on the base employed:
-
Pathway A: Direct Nucleophilic Attack (SN2 on Sulfur): The alcohol's oxygen atom acts as a nucleophile and directly attacks the electrophilic sulfur atom of mesyl chloride. The base then deprotonates the resulting oxonium ion to yield the final mesylate product. This pathway is more likely with less basic amines like pyridine.
-
Pathway B: The Sulfene Intermediate (E1cB Mechanism): With stronger, non-nucleophilic bases like triethylamine, an alternative pathway becomes significant.[7] The base abstracts a proton from the methyl group of mesyl chloride, leading to an E1cB elimination of chloride to form a highly reactive intermediate known as sulfene (CH₂=SO₂).[7][8] The alcohol rapidly traps this sulfene intermediate to form the mesylate. The choice of a strong base like TEA often favors this pathway.[7]
Regardless of the precise mechanism, the stereochemical integrity of the chiral center at C2 is preserved because the C-O bond of the alcohol is not broken during the reaction.[4][9]
Caption: Overall transformation of this compound to its mesylate.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure designed for high yield and purity.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Standard Supplier | Ensure it is dry. |
| Methanesulfonyl chloride (MsCl) | ≥99% | Standard Supplier | Pungent, corrosive, lachrymator. Handle in fume hood. |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Standard Supplier | Distill from CaH₂ for best results. |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Standard Supplier | Use from a solvent purification system or over molecular sieves. |
| Saturated NaHCO₃ solution | ACS Grade | - | Aqueous solution. |
| Brine (Saturated NaCl) | ACS Grade | - | Aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Supplier | For drying organic layer. |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
| Ethyl Acetate & Hexanes | HPLC Grade | Standard Supplier | For chromatography. |
Step-by-Step Procedure
Caption: Experimental workflow for the mesylation reaction.
-
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 21.4 mmol).
-
Dissolution & Cooling: Add anhydrous dichloromethane (DCM, 100 mL) and stir until the solid is fully dissolved. Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Base Addition: Add triethylamine (TEA, 4.5 mL, 32.1 mmol, 1.5 eq.) to the cooled solution via syringe. Stir for 5 minutes. The causality here is to have the base present to immediately neutralize the HCl that will be formed, preventing potential side reactions with the acid-sensitive BOC group.[5]
-
Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (2.0 mL, 25.7 mmol, 1.2 eq.) dropwise via syringe over 10-15 minutes. It is critical to maintain the internal temperature below 5 °C during the addition to control the exothermic reaction and minimize byproduct formation.[6] A white precipitate of triethylammonium chloride will form.
-
Reaction: Stir the reaction mixture vigorously at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 1:1 Ethyl Acetate/Hexanes). The product spot should be less polar (higher Rf) than the starting alcohol.
-
Work-up: Once the reaction is complete, dilute the mixture with additional DCM (50 mL). Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL). The purpose of the NaHCO₃ wash is to remove any remaining acidic species, while the brine wash helps to break any emulsions and begin the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product, typically as a pale yellow oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% EtOAc) to afford the pure this compound mesylate.
Expected Results
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 233.27 g/mol |
| Product | (S)-methyl 2-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)butanoate |
| Molecular Weight | 311.36 g/mol |
| Typical Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
| Purity (Post-Chroma.) | >98% |
Key Applications: A Gateway to Azetidines
The primary and most powerful application of the synthesized mesylate is its use as a direct precursor for N-BOC-L-azetidine-2-carboxylic acid methyl ester.[1] Treatment of the mesylate with a suitable base (e.g., sodium hydride or potassium tert-butoxide) induces an intramolecular SN2 reaction, where the nitrogen atom of the BOC-protected amine displaces the mesylate group, forming the strained but synthetically valuable four-membered azetidine ring.[2]
Azetidine carboxylic acids are crucial building blocks in medicinal chemistry, acting as conformationally constrained proline analogs that can impart unique structural and biological properties to peptides and small molecule drugs.[2]
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reagents. 2. Reaction time too short or temperature too low. 3. Poor quality (wet) reagents or solvent. | 1. Add an additional 0.1-0.2 eq. of MsCl and TEA. 2. Allow the reaction to stir longer at room temperature. 3. Ensure all reagents and solvents are strictly anhydrous. |
| Formation of Alkyl Chloride | The chloride ion can compete with the alcohol in reacting with the sulfene or displace the mesylate. This is a known side reaction.[5] | For highly sensitive substrates, consider using methanesulfonic anhydride ((MeSO₂)₂O) instead of MsCl. This eliminates the chloride ion from the reaction mixture.[5] |
| Low Yield after Work-up | 1. The mesylate product is somewhat water-soluble or can hydrolyze. 2. Loss during extraction due to emulsion formation. | 1. Perform the aqueous washes quickly and with cold solutions. 2. Add brine during the extraction to break emulsions. Perform back-extraction of the aqueous layers with DCM to recover dissolved product. |
| BOC-Group Deprotection | Presence of excess HCl due to insufficient base or slow neutralization. | Ensure at least 1.5 equivalents of a strong, non-nucleophilic base like TEA or DIPEA are used and that the MsCl is added slowly to the base-containing solution. |
Safety Precautions
-
Methanesulfonyl Chloride (MsCl): Highly toxic by inhalation, corrosive, and a potent lachrymator. It reacts exothermically with nucleophiles, including water.[10] Always handle in a well-ventilated chemical fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Triethylamine (TEA): Flammable liquid and vapor. Causes severe skin burns and eye damage. Use in a fume hood away from ignition sources.
-
Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.
All experimental work should be conducted following standard laboratory safety procedures and with appropriate personal protective equipment (PPE).
References
- Ningbo Innopharmchem Co., Ltd. (2026). The Crucial Role of N-BOC-DL-Serine Methyl Ester in Modern Drug Discovery.
- HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine synthesis. Vol. 96, No. 12.
- Pharmaffiliates. * (S)-N-Boc-L-homoserine Methyl Ester Tosylate*.
- Wikipedia. Methanesulfonyl chloride.
- Master Organic Chemistry. (2015). All About Tosylates and Mesylates.
- Organic Syntheses. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Coll. Vol. 9, p.305 (1998); Vol. 70, p.101 (1992).
- Organic Syntheses. Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols.
- Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions.
- Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?.
- Royal Society of Chemistry. (2016). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Org. Chem. Front., 2016, 3, 1315-1319.
- MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules 2023, 28, 6211.
- HETEROCYCLES. (2012).
- ResearchGate. (2009). Synthesis of L-Azetidine-2-Carboxylic Acid.
- ChemicalBook. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6.
- BOC Sciences. Application of N-BOC-4-carbonyl-L-Proline methyl ester in drug synthesis.
- National Institutes of Health (NIH). (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids.
- BOC Sciences. Application of Organic Synthesis in New Drug Discovery.
- AChemBlock. This compound 97% | CAS: 120042-11-7.
- ResearchGate. (2019). Preparation of methyl ester of L-serine.
- Organic Synthesis. Alcohol to Mesylate using MsCl, base.
- Chemistry LibreTexts. (2022). Reactions of Alcohols.
- TSI Journals. (2013). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.
- National Institutes of Health (NIH). (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules 2009, 14, 293-299.
- ChemicalBook. This compound | 120042-11-7.
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Application Note: Protocols for the Acid-Catalyzed Deprotection of N-Boc-L-Homoserine Methyl Ester
Abstract
The tert-butoxycarbonyl (Boc) group is a pivotal amine protecting group in modern organic synthesis, particularly in peptide and pharmaceutical chemistry, owing to its stability in diverse conditions and its clean, acid-labile removal.[1][2] N-Boc-L-homoserine methyl ester is a valuable chiral building block, and its efficient deprotection is a critical step in the synthesis of more complex molecular architectures.[3][4] This guide provides a detailed examination of the acid-catalyzed deprotection of this compound, explaining the underlying chemical principles and offering two robust, field-proven protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl). The document is designed for researchers, scientists, and drug development professionals, offering insights into experimental choices, step-by-step methodologies, and troubleshooting.
The Mechanism and Rationale of Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction.[5] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl carbocation. The resulting carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[6][7] In the acidic medium, the liberated amine is immediately protonated to form its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[8]
The key to this process is the formation of the resonance-stabilized tert-butyl cation, which can then be neutralized in several ways, most commonly by deprotonation to form isobutylene gas.[6][9] This gas evolution is a hallmark of the reaction and necessitates that the reaction is never performed in a sealed system.[6]
Choosing Your Deprotection Strategy
The choice between TFA and HCl is often dictated by the desired final product and the scale of the reaction.
-
Trifluoroacetic Acid (TFA): TFA is a strong, volatile acid that is highly effective for Boc removal, often used neat or as a solution in dichloromethane (DCM).[5][10] Its volatility simplifies workup, as it can be readily removed under reduced pressure.[11] However, it yields the trifluoroacetate salt, which may need to be converted to a different salt form (like the hydrochloride) or the free base for subsequent steps. The generated tert-butyl cation can sometimes lead to side reactions with sensitive functional groups, though this is less of a concern for L-homoserine methyl ester.[12]
-
Hydrochloric Acid (HCl): Using a solution of HCl gas in an organic solvent (commonly 1,4-dioxane or methanol) is another prevalent method.[13][14] This approach is advantageous as it directly yields the hydrochloride salt of the deprotected amine, which is often the desired form for purification, storage, or subsequent reactions.[15] This method can be particularly cost-effective and convenient for large-scale syntheses.[16]
Experimental Protocols
Safety Precaution: Both TFA and concentrated HCl are highly corrosive and volatile. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is highly efficient and generally provides clean, rapid deprotection. The workup is straightforward due to the volatility of the reagents.[17]
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous, cold (0 °C)
-
Round-bottom flask with stir bar
-
Ice bath
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 5-10 mL per gram of substrate) in a round-bottom flask. Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
TFA Addition: Slowly add TFA (4-10 eq) to the stirred solution. A common and effective formulation is a 25-50% (v/v) solution of TFA in DCM.[18] The reaction is exothermic; maintain the temperature at 0 °C during addition.
-
Reaction Monitoring: After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Product Precipitation: To the resulting oil or residue, add cold, anhydrous diethyl ether. This will cause the L-homoserine methyl ester trifluoroacetate salt to precipitate as a solid.[18]
-
Filtration and Drying: Isolate the solid product by vacuum filtration, washing the filter cake with additional cold diethyl ether to remove any soluble impurities. Dry the white solid under high vacuum.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is ideal when the hydrochloride salt of the product is desired directly. Commercially available solutions of 4 M HCl in 1,4-dioxane are convenient and widely used.[13][19]
Materials and Reagents:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Methanol (optional, to aid solubility)
-
Diethyl ether, anhydrous, cold (0 °C)
-
Round-bottom flask with stir bar
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
HCl Addition: Add the 4 M HCl solution in 1,4-dioxane (5-10 eq of HCl) to the flask at room temperature with stirring.[19]
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The deprotected product, L-homoserine methyl ester hydrochloride, may begin to precipitate from the solution. Monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. If the product has already precipitated, it can be isolated directly by filtration.
-
Trituration/Washing: Triturate the crude solid residue with cold, anhydrous diethyl ether to form a fine powder and remove non-polar impurities.
-
Filtration and Drying: Isolate the L-homoserine methyl ester hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.[20]
Experimental Workflow and Data Summary
The general workflow for Boc deprotection is a straightforward process involving reaction, solvent removal, and product precipitation/isolation.
Table 1: Comparison of Deprotection Protocols
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |
| Typical Time | 1-3 hours | 2-4 hours |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Product Form | Trifluoroacetate Salt (TFA Salt) | Hydrochloride Salt (HCl Salt) |
| Workup | Evaporation, precipitation with ether | Evaporation/filtration, trituration with ether |
| Advantages | Fast, clean, volatile reagents | Direct formation of HCl salt, cost-effective |
| Considerations | TFA is highly corrosive; product is a TFA salt | HCl/Dioxane can be moisture sensitive |
| Expected Yield | >95% | >95% |
Characterization of L-Homoserine Methyl Ester Salt
Successful deprotection should be confirmed using standard analytical techniques:
-
¹H NMR: Disappearance of the large singlet at ~1.4 ppm corresponding to the nine tert-butyl protons of the Boc group. Appearance of a broad signal for the ammonium protons (NH₃⁺).
-
Mass Spectrometry (ESI-MS): Observation of the correct molecular ion for the protonated free amine ([M+H]⁺).
-
TLC: A significant shift in polarity; the product will have a much lower Rf value compared to the N-Boc protected starting material.
Conclusion
The acid-catalyzed deprotection of this compound is a reliable and high-yielding transformation critical for synthetic chemistry. Both TFA and HCl-based protocols are effective, and the choice between them depends on the desired salt form of the final product and practical considerations of the synthetic route. By understanding the mechanism and following these detailed protocols, researchers can confidently and efficiently perform this key deprotection step.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Barber, H. R., et al. (2006). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 10(6), 1144-1146. Available at: [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Kovács, L., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(9), 2098-2105. Available at: [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
- Google Patents. (2009). CN101565379A - Preparation method of L-homoserine hydrochloride.
-
Wiley-VCH. (n.d.). Greene's Protective Groups in Organic Synthesis, 2 Volume Set. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis: Fifth Edition. Retrieved from [Link]
-
eBooks.com. (n.d.). Greene's Protective Groups in Organic Synthesis (6th ed.). Retrieved from [Link]
-
Thieme. (n.d.). Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts. Retrieved from [Link]
-
LookChem. (n.d.). Cas 120042-11-7, this compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Li, B., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 12(4), 823-829. Available at: [Link]
- Google Patents. (2012). CN101565379B - The preparation method of L-homoserine hydrochloride.
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
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NMR spectroscopy of N-BOC-L-HOMOSERINE METHYL ESTER
An Application Note and Protocol for the NMR Spectroscopic Analysis of N-BOC-L-Homoserine Methyl Ester
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol and theoretical background for the nuclear magnetic resonance (NMR) spectroscopic analysis of this compound (CAS: 120042-11-7). As a key intermediate in the synthesis of complex peptides and pharmacologically active molecules, unambiguous structural confirmation and purity assessment of this compound are critical.[1][2] This document outlines field-proven methodologies for sample preparation, data acquisition, and spectral interpretation for both ¹H and ¹³C NMR, tailored for researchers, chemists, and quality control analysts in the pharmaceutical and life sciences sectors.
Introduction: The Significance of this compound
This compound is a valuable chiral building block in modern organic synthesis and medicinal chemistry.[3][4] The presence of both a tert-Butoxycarbonyl (BOC) protecting group on the amine and a methyl ester on the carboxyl group allows for selective chemical transformations at the side-chain hydroxyl group. Its derivatives are integral to the synthesis of modified amino acids, peptide analogs, and various therapeutic agents.[2][5] Given its role as a precursor, ensuring its structural integrity is paramount. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular framework at the atomic level.
Foundational NMR Principles for Structural Elucidation
NMR spectroscopy operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a strong external magnetic field. The utility of NMR in structural analysis stems from three key phenomena:
-
Chemical Shift (δ): The precise resonant frequency of a nucleus is influenced by its local electronic environment. This "chemical shift," reported in parts per million (ppm), allows for the differentiation of chemically inequivalent nuclei within the molecule. For instance, protons adjacent to electronegative atoms like oxygen or nitrogen are "deshielded" and resonate at a higher chemical shift (further downfield).[6]
-
Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence its neighbors through the intervening chemical bonds. This interaction, known as J-coupling, causes signals to split into multiplets (e.g., doublets, triplets). The pattern of this splitting reveals the number of adjacent protons, providing crucial connectivity information.
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal. This allows for a quantitative ratio of the different types of protons in the molecule.
By analyzing these parameters, a complete structural map of this compound can be constructed.
Experimental Workflow: From Sample to Spectrum
The process of acquiring high-quality NMR spectra is systematic. The following workflow ensures reproducibility and accuracy.
Caption: General workflow for NMR analysis.
Detailed Experimental Protocols
Protocol for Sample Preparation
The quality of the final spectrum is critically dependent on proper sample preparation. A homogenous, particle-free solution is essential for achieving sharp, well-resolved peaks.[7][8]
Materials:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)
-
Internal Standard (e.g., Tetramethylsilane, TMS)
-
Pasteur pipette with cotton wool plug
Step-by-Step Procedure:
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR.[11] For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable to reduce acquisition time, though good spectra can be obtained on less material with more scans.[7][11]
-
Solvent Selection: this compound is soluble in common organic solvents like chloroform and methanol.[1] Chloroform-d (CDCl₃) is an excellent first choice. If the compound shows poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.
-
Dissolution: Transfer the weighed solid into a small, clean vial. Add approximately 0.6 mL of the chosen deuterated solvent.[9] If TMS is not already present in the solvent, add a very small drop. It is often practical to use a stock solution of the deuterated solvent containing TMS.[11]
-
Homogenization: Gently vortex or swirl the vial until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there is no suspended particulate matter.
-
Filtration and Transfer: If any solid particles remain, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[8] This crucial step prevents solid particles from interfering with the magnetic field homogeneity, which would result in poor spectral resolution (broad peaks).[11]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker or a label wrapped around the very top of the tube.[8][10]
Protocol for NMR Data Acquisition
This protocol assumes a standard 400-600 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking: The instrument uses the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift. Initiate the lock procedure on the spectrometer software.
-
Tuning and Matching: The NMR probe must be tuned to the specific frequency of the nuclei being observed (e.g., ¹H or ¹³C) for maximum sensitivity. This is typically an automated procedure.
-
Shimming: This is the most critical step for obtaining high-resolution spectra. The shimming process adjusts specialized coils to make the magnetic field as homogeneous as possible across the sample volume. Modern spectrometers have automated shimming routines that are highly effective.
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).
-
Acquisition Time (AT): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans. This is usually sufficient for a sample of this concentration.
-
Spectral Width (SW): ~12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). Proton decoupling collapses C-H coupling, simplifying the spectrum to single lines for each unique carbon.
-
Pulse Angle: 30 degrees.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 128 to 1024 scans, depending on concentration. This may take from 20 minutes to a few hours.[11]
-
Spectral Width (SW): ~220-240 ppm.
-
Data Interpretation and Structural Assignment
Molecular Structure and Atom Numbering
A clear assignment requires a systematic numbering of the molecule's atoms.
Caption: Structure of this compound.
Expected ¹H NMR Spectrum
The following table summarizes the anticipated signals in the ¹H NMR spectrum (in CDCl₃). Chemical shifts are predictive and may vary slightly based on solvent and concentration.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| BOC Group (3 x CH₃) | ~1.45 | singlet (s) | 9H | A large, sharp singlet characteristic of the tert-butyl group. |
| Cβ-H₂ | ~1.90 - 2.20 | multiplet (m) | 2H | Diastereotopic protons, may appear as a complex multiplet. |
| OH | Variable (~2.5-3.5) | broad singlet (br s) | 1H | Position is concentration/solvent dependent; may exchange with D₂O. |
| Ester (OCH₃) | ~3.75 | singlet (s) | 3H | Sharp singlet due to the methyl ester group. |
| Cγ-H₂ | ~3.80 | multiplet (m) | 2H | Protons adjacent to the hydroxyl group. |
| Cα-H | ~4.40 | multiplet (m) | 1H | Coupled to both the NH proton and the Cβ protons. |
| NH | ~5.20 | doublet (d) | 1H | Coupled to the Cα proton. May be broad. |
Expected ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is simpler, showing a single peak for each unique carbon environment.[12][13]
| Signal Assignment | Chemical Shift (δ, ppm) | Notes |
| BOC Group (3 x C H₃) | ~28.4 | The three equivalent methyl carbons of the BOC group. |
| C βH₂ | ~35.0 | Aliphatic methylene carbon. |
| Ester (OC H₃) | ~52.5 | Methyl ester carbon. |
| C αH | ~54.0 | The chiral alpha-carbon. |
| C γH₂OH | ~59.0 | Methylene carbon attached to the hydroxyl group. |
| BOC (C (CH₃)₃) | ~80.0 | The quaternary carbon of the BOC group. |
| BOC (C =O) | ~156.0 | Carbonyl carbon of the carbamate (BOC group). |
| Ester (C =O) | ~173.0 | Carbonyl carbon of the methyl ester. |
Conclusion
NMR spectroscopy provides an definitive method for the structural verification and purity assessment of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality, reproducible spectra. The provided tables of expected chemical shifts serve as a reliable reference for spectral interpretation, enabling confident confirmation of the target molecule's identity and integrity, which is a critical step in any research or drug development pipeline.
References
-
Small molecule NMR sample preparation. (2023). Emory University. [Link]
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NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]
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NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry, University of Arizona. [Link]
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NMR Sample Preparation. NMR Spectroscopy, ETH Zurich. [Link]
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This compound. (2024). ChemBK. [Link]
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Sample Preparation. Faculty of Mathematical & Physical Sciences, University College London. [Link]
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This compound. CRO SPLENDID LAB. [Link]
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The Crucial Role of N-BOC-DL-Serine Methyl Ester in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]
-
(PDF) 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). ResearchGate. [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. [Link]
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- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
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- 13. researchgate.net [researchgate.net]
High-Resolution Purification of N-BOC-L-Homoserine Methyl Ester via Preparative Reversed-Phase HPLC
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of N-BOC-L-Homoserine Methyl Ester, a key protected amino acid intermediate in peptide synthesis and pharmaceutical development. We detail a robust method employing reversed-phase high-performance liquid chromatography (RP-HPLC), designed to achieve high purity (>98%) and recovery. The causality behind critical experimental choices, including stationary phase chemistry, mobile phase composition, and gradient optimization, is explained to empower researchers to adapt this method to their specific needs. This guide includes a step-by-step workflow, system parameters, post-purification analysis, and troubleshooting insights, ensuring a reliable and reproducible purification process.
Introduction and Scientific Principles
This compound is a valuable building block in organic synthesis, particularly for the construction of complex peptides and small molecule therapeutics. Its structure incorporates two key protecting groups: the tert-butyloxycarbonyl (BOC) group on the amine and a methyl ester on the carboxylic acid. These modifications render the molecule significantly more hydrophobic than its parent amino acid, making it an ideal candidate for purification by reversed-phase chromatography.
The fundamental principle of RP-HPLC is the partitioning of an analyte between a nonpolar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase.[1] The N-BOC and methyl ester groups on our target compound increase its affinity for the hydrophobic C18 stationary phase. Elution is achieved by gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase, which decreases the mobile phase's polarity and enhances the analyte's solubility, causing it to move from the stationary phase into the mobile phase for collection.[1][2]
To ensure sharp, symmetrical peaks, an acid modifier like trifluoroacetic acid (TFA) is commonly added to the mobile phase. TFA acts as an ion-pairing agent, masking residual polar silanol groups on the silica backbone and protonating any free carboxylates, thereby minimizing undesirable secondary interactions and improving peak shape.
It is crucial to note that this protocol is designed to separate the target molecule from chemical impurities (e.g., unreacted starting materials, byproducts). It is performed on an achiral stationary phase and will not separate the L-enantiomer from a contaminating D-enantiomer. Chiral purity should be ensured by using enantiomerically pure starting materials or assessed separately using a dedicated chiral column.[3]
Physicochemical Properties of the Analyte
Understanding the properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₅ | [4][5][6] |
| Molar Mass | 233.26 g/mol | [4][5] |
| Structure | N-tert-butoxycarbonyl protected L-homoserine with a methyl ester. | General Knowledge |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and chloroform. | [4] |
| UV Absorbance | Low UV range (210-220 nm) due to carbamate and ester carbonyls. | [1] |
Experimental Workflow and Protocol
The overall process for purifying this compound is outlined below. This workflow ensures a systematic approach from crude material to a final, validated pure compound.
Caption: Workflow for HPLC Purification and Isolation.
Materials and Equipment
-
HPLC System: Preparative or Semi-Preparative HPLC with gradient capability, UV detector, and fraction collector.
-
Column: C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water, Trifluoroacetic acid (TFA).
-
Sample Preparation: 0.45 µm PTFE syringe filters, vials.
-
Post-Purification: Rotary evaporator or lyophilizer (preferred).
-
Analyte: Crude this compound.
Step-by-Step Protocol
1. Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in HPLC-grade water (v/v). (Add 1 mL of TFA to 999 mL of water).
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (v/v). (Add 1 mL of TFA to 999 mL of ACN).
-
Degas both solvents thoroughly by sonication or helium sparging before use.
2. Sample Preparation:
-
Accurately weigh the crude product.
-
Dissolve the crude material in the minimum amount of a suitable solvent (e.g., 50:50 ACN/Water, or DMSO if necessary). The concentration should be high, but avoid precipitation. A good starting point is 20-50 mg/mL.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the HPLC column.
3. HPLC Method Parameters:
-
Set up the HPLC system according to the parameters in the table below.
-
Equilibrate the column with the starting mobile phase composition (e.g., 95% A / 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 10 mm, 5 µm | Provides good resolution and loading capacity for lab-scale purification. |
| Mobile Phase A | 0.1% TFA in Water | Standard polar mobile phase. TFA improves peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Standard nonpolar mobile phase for eluting hydrophobic compounds. |
| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm ID column to ensure efficient separation. |
| Detection | UV at 215 nm | Maximizes sensitivity for the peptide-like carbamate bond. |
| Column Temp. | Ambient (or 30 °C) | Provides stable retention times. |
| Injection Vol. | 50-500 µL | Dependent on sample concentration and column loading capacity. |
| Gradient | 5% to 65% B over 30 min | A broad gradient is a good starting point for finding the elution window. |
4. Gradient Elution and Fraction Collection:
-
Inject a small analytical amount first to determine the retention time of the product.
-
Based on the analytical run, inject the preparative sample.
-
Begin collecting fractions just before the target peak starts to elute and continue until the peak has fully returned to baseline. Use small fraction volumes for better resolution of closely eluting impurities.
5. Post-Purification Analysis and Isolation:
-
Analyze a small aliquot from each collected fraction using analytical HPLC to determine their purity.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize (freeze-dry) to remove water and residual TFA. This will yield the pure compound as a white, fluffy solid, typically as a TFA salt.
Expected Results and Troubleshooting
A successful purification will yield a major, sharp peak at a specific retention time corresponding to this compound. Purity analysis of the collected fractions should confirm the absence of significant impurities.
Troubleshooting Common Issues:
-
Poor Peak Shape (Tailing/Fronting):
-
Cause: Column overload, secondary interactions, inappropriate pH.
-
Solution: Reduce sample load. Ensure 0.1% TFA is in both mobile phases. Check column health with a standard.
-
-
No Peak Elutes:
-
Cause: Compound is too hydrophobic and irreversibly bound, or system issue.
-
Solution: Extend the gradient to a higher percentage of Solvent B (e.g., 95%). Check for pump or injector failure.
-
-
Poor Resolution from Impurities:
-
Cause: Gradient is too steep.
-
Solution: Flatten the gradient around the elution point of the target compound (e.g., increase the gradient time from 30 to 60 minutes). This will improve the separation between closely eluting species.
-
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and highly effective strategy for the purification of this compound. By understanding the interplay between the analyte's physicochemical properties and the chromatographic conditions, researchers can achieve excellent purity and yield. The provided step-by-step protocol and troubleshooting guide serve as a robust starting point for process optimization, facilitating the production of high-quality intermediates essential for pharmaceutical research and development.
References
- This compound - ChemBK. (2024). Provides physicochemical properties such as molecular formula and molar mass.
- Reverse-phase HPLC Peptide Purification. (n.d.). Explains the principles of RP-HPLC for peptides and amino acids, including the role of mobile and stationary phases and detection wavelengths.
- Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters. (2005). PubMed Central. Discusses practical aspects of preparative RP-HPLC for peptide-like molecules.
- N-Boc-O-methyl-L-homoserine - ChemBK. (n.d.).
- This compound - CRO SPLENDID LAB. (n.d.). Lists compound details including molecular formula and weight.
- Navigating the Chiral Maze: A Comparative Guide to DL-Homoserine Enantioseparation. (2025). Benchchem. Provides context on the importance of chiral separation for compounds like homoserine, distinguishing it from the chemical purity focus of this protocol.
- Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. (n.d.). Sigma-Aldrich.
Sources
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
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Troubleshooting & Optimization
Technical Support Center: N-BOC-L-Homoserine Methyl Ester Synthesis
Welcome to the technical support center for the synthesis of N-BOC-L-homoserine methyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial building block in their synthetic endeavors. Here, we address common side reactions and provide practical, field-tested troubleshooting advice in a direct question-and-answer format to help you navigate the challenges of this synthesis and ensure the integrity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Incomplete Reaction and Low Yield
Question: My reaction to synthesize this compound is sluggish and gives a low yield. What are the possible causes and how can I improve it?
Answer:
Incomplete reactions are a frequent challenge and can often be traced back to suboptimal reaction conditions or reagent quality. The synthesis of this compound can be approached in two primary ways: (1) esterification of N-BOC-L-homoserine or (2) BOC protection of L-homoserine methyl ester. Each route has its own potential pitfalls.
If you are esterifying N-BOC-L-homoserine:
-
Cause 1: Inefficient Activation of the Carboxylic Acid. When using reagents like methyl iodide with a base such as potassium carbonate, the deprotonation of the carboxylic acid is a critical step.[1]
-
Troubleshooting:
-
Ensure your solvent (e.g., DMF) is anhydrous. Water can interfere with the base and the electrophile.
-
Use a slight excess of both the base and methyl iodide (1.1-1.5 equivalents) to drive the reaction to completion.
-
Consider alternative, milder esterification methods if strong bases are problematic. For instance, using diazomethane is highly effective but requires specific safety precautions due to its toxicity and explosive nature.[2]
-
-
-
Cause 2: Poor Solubility of the Starting Material. N-BOC-L-homoserine, being a zwitterionic-like molecule, can have limited solubility in some organic solvents, leading to a slow reaction rate.[3]
-
Troubleshooting:
-
Ensure vigorous stirring to maximize the interaction between the reactants.
-
Gently warming the reaction mixture (e.g., to 40-50 °C) can improve solubility and reaction kinetics, but be mindful of potential side reactions at higher temperatures.
-
-
If you are applying a BOC protecting group to L-homoserine methyl ester:
-
Cause 1: Inadequate Base. The reaction of di-tert-butyl dicarbonate (Boc₂O) with the amino group requires a base to neutralize the acid formed.
-
Troubleshooting:
-
Use a suitable base like sodium bicarbonate or triethylamine in a mixed solvent system (e.g., THF/water) to maintain the optimal pH for the reaction.[4]
-
-
-
Cause 2: Hydrolysis of the Ester. The presence of a strong base can lead to the saponification of the methyl ester.
-
Troubleshooting:
-
Maintain the reaction at a low temperature (0-5 °C) to minimize ester hydrolysis.
-
Carefully control the amount of base used.
-
-
Issue 2: Formation of N-BOC-L-Homoserine Lactone
Question: I am observing a significant amount of a byproduct which I suspect is the lactone. Why is this happening and how can I prevent it?
Answer:
The formation of N-BOC-L-homoserine lactone is arguably the most common and problematic side reaction in the synthesis and handling of N-BOC-L-homoserine derivatives. This is due to the intramolecular cyclization of the γ-hydroxyl group onto the activated carbonyl group (either the carboxylic acid or the ester).[5][6]
Mechanism of Lactonization:
The γ-hydroxyl group of homoserine can act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This intramolecular reaction is often catalyzed by either acid or base.
-
Acid-Catalyzed Lactonization: Protonation of the carbonyl oxygen of the ester makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.
-
Base-Catalyzed Lactonization: Deprotonation of the hydroxyl group makes it a more potent nucleophile, facilitating the attack on the carbonyl carbon.
Troubleshooting Lactonization:
| Symptom | Possible Cause | Solution | Experimental Protocol |
| Presence of a non-polar byproduct in TLC/LC-MS | Acidic or basic reaction/workup conditions promoting cyclization. | Maintain neutral pH during the reaction and workup. | After the reaction, quench with a mild buffer solution (e.g., saturated ammonium chloride) instead of strong acids or bases. Extract the product promptly into an organic solvent. |
| Loss of product during storage | Residual acid or base catalysts. | Purify the product thoroughly to remove any catalytic impurities. | Use flash column chromatography with a neutral solvent system (e.g., ethyl acetate/hexanes) for purification.[7] Ensure the final product is stored in a dry, neutral environment. |
| Lactonization during subsequent deprotection steps | Strong acidic conditions for Boc deprotection. | Use milder deprotection conditions or an alternative protecting group strategy if the lactone formation is severe. | For Boc deprotection, consider using HCl in dioxane at 0°C and carefully monitor the reaction progress to minimize exposure to acidic conditions.[8] |
Issue 3: Side Reactions Involving the BOC Group
Question: I am seeing unexpected byproducts related to the BOC protecting group. What could be causing this?
Answer:
While the BOC group is generally robust, it can be involved in side reactions, particularly during its introduction or removal.
-
Formation of Di-BOC Species: Under forcing conditions or with a large excess of Boc₂O and a strong base, a second BOC group can be added to the carbamate nitrogen, forming a di-BOC protected amine.
-
Troubleshooting: Use a stoichiometric amount of Boc₂O (around 1.1 equivalents) and a mild base.
-
-
Alkylation of Nucleophilic Residues during Deprotection: When removing the BOC group with a strong acid like trifluoroacetic acid (TFA), the resulting tert-butyl cation is a potent electrophile that can alkylate nucleophilic sites. While this compound itself doesn't have highly susceptible side chains like tryptophan or methionine, this is a critical consideration if it's part of a larger peptide sequence.[9]
-
Troubleshooting: Always include scavengers in your TFA deprotection cocktail. Common scavengers include triisopropylsilane (TIS) and water.
-
Experimental Protocols
Protocol 1: Esterification of N-BOC-L-Homoserine
-
Dissolve N-BOC-L-homoserine (1.0 eq.) in anhydrous DMF.
-
Add potassium carbonate (1.2 eq.) and stir the suspension for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl iodide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC (e.g., in 50% ethyl acetate/hexanes).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: BOC Protection of L-Homoserine Methyl Ester
-
Dissolve L-homoserine methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (3.0 eq.) followed by di-tert-butyl dicarbonate (1.1 eq.).
-
Stir the reaction mixture at room temperature for 10-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
References
-
ChemBK. This compound. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Organic Syntheses. Procedure for N-Boc-L-serine methyl ester synthesis. [Link]
-
Watson, W. T., Minogue, T. D., Val, D. L., von Bodman, S. B., & Churchill, M. E. (2002). Structural basis of acyl-homoserine lactone-dependent signaling. Journal of bacteriology, 184(16), 4577–4584. [Link]
-
Schaefer, A. L., Hanzelka, B. L., Eberhard, A., & Greenberg, E. P. (1996). Quorum sensing in Vibrio fischeri: probing the autoinducer-binding site of the LuxR protein by using synthetic analogs of the autoinducer. Journal of bacteriology, 178(10), 2897–2901. [Link]
-
LookChem. Cas 120042-11-7,this compound. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]
-
ResearchGate. Preparation of methyl ester of L-serine. [Link]
-
ResearchGate. Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455–2504. [Link]
-
Chen, J., et al. (2018). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Beilstein Journal of Organic Chemistry, 14, 2668-2675. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ResearchGate. How do you esterify a N-Boc protected amino acid?. [Link]
-
Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
-
Borchardt, S. A., Allain, E. J., Michels, J. J., Stearns, G. W., Kelly, R. F., & McCoy, W. F. (2001). Reaction of acylated homoserine lactone bacterial signaling molecules with oxidized halogen antimicrobials. Applied and environmental microbiology, 67(7), 3174–3179. [Link]
-
Gould, T. A., Schweizer, H. P., & Churchill, M. E. (2004). Structure of the Pseudomonas aeruginosa acyl-homoserinelactone synthase LasI. Molecular microbiology, 53(4), 1135–1146. [Link]
- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
National Center for Biotechnology Information. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]
-
Lokey Lab Protocols. N-Methylation of Boc amino acids. [Link]
-
MDPI. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. [Link]
-
PubChem. N-Boc-L-serine methyl ester. [Link]
-
ResearchGate. A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. [Link]
Sources
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- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-BOC-L-Homoserine Methyl Ester
Welcome to the technical support center for the synthesis of N-BOC-L-homoserine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Introduction
This compound is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of peptidomimetics and other biologically active molecules. The presence of a primary hydroxyl group, in addition to the protected amine and ester functionalities, presents unique challenges during its synthesis. This guide provides a comprehensive resource to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields can stem from several factors, from incomplete reactions to product degradation or loss during workup. Here’s a systematic approach to diagnosing and solving the problem:
-
Incomplete Esterification of N-BOC-L-Homoserine:
-
Cause: Insufficient activation of the carboxylic acid or ineffective methylation. Standard conditions using methyl iodide and a base like potassium carbonate may be slow.[1][2]
-
Solution:
-
Stronger Methylating Agents: Consider using diazomethane for a rapid and quantitative reaction.[2][3] However, due to its hazardous nature, safer alternatives like trimethylsilyldiazomethane or imidazotetrazines (e.g., temozolomide) can be employed.[4]
-
Alternative Esterification Methods: Acid-catalyzed esterification using methanol with thionyl chloride or trimethylchlorosilane can be effective.[5][6] Coupling reagents like DCC or EDC in the presence of methanol can also be used.[3]
-
-
-
Incomplete BOC Protection of L-Homoserine Methyl Ester:
-
Cause: Suboptimal reaction conditions for the introduction of the BOC group.
-
Solution: Ensure the reaction is performed under appropriate basic conditions (e.g., using sodium bicarbonate or triethylamine) with a sufficient excess of di-tert-butyl dicarbonate ((Boc)₂O).[7][8] The reaction is typically robust, but ensuring adequate mixing and reaction time is crucial.
-
-
Side Reaction: Lactonization:
-
Cause: The hydroxyl group of homoserine can intramolecularly attack the activated carboxyl group (in the case of esterifying N-BOC-L-homoserine) or the ester carbonyl, especially under acidic or basic conditions, to form N-Boc-homoserine lactone.
-
Solution:
-
Mild Reaction Conditions: Employ mild esterification conditions. For instance, using diazomethane or dimethyl sulfate with a non-nucleophilic base at controlled temperatures can minimize lactonization.[3][9]
-
Order of Steps: Protecting the amine first and then performing the esterification under mild basic or neutral conditions is generally preferred to minimize acid-catalyzed lactonization.
-
-
-
Product Loss During Workup:
-
Cause: this compound has some water solubility due to the free hydroxyl group. Multiple extractions with an organic solvent are necessary to ensure complete recovery from the aqueous phase.
-
Solution: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.[7] Washing the combined organic layers with brine helps to remove residual water and improve product recovery.
-
Q2: I am observing a significant impurity in my final product by NMR/TLC. What could it be?
The most common impurity is the lactonized side product, N-Boc-homoserine lactone.
-
Identification: This impurity will have a different chemical shift in NMR and a distinct Rf value on a TLC plate compared to the desired product. The lactone will lack the methyl ester singlet in the 1H NMR spectrum.
-
Mitigation: As discussed above, using mild reaction conditions and carefully controlling the pH during workup can minimize its formation. If significant lactonization has occurred, purification by column chromatography is necessary.
Another potential impurity is the starting material if the reaction has not gone to completion.
Q3: The BOC-protection of L-homoserine methyl ester is not going to completion. How can I drive the reaction forward?
-
Cause: Insufficient base, inadequate amount of (Boc)₂O, or poor solvent choice.
-
Solution:
-
Reagent Stoichiometry: Use a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents).
-
Base: Ensure at least 2-3 equivalents of a suitable base like sodium bicarbonate or triethylamine are used to neutralize the in-situ formed acid and drive the reaction.[7]
-
Solvent System: A biphasic system like THF/water or dioxane/water is often effective for BOC protection of amino acid esters.[7][8]
-
Reaction Time and Temperature: While the reaction is often fast, allowing it to stir at room temperature for several hours or overnight can ensure completion.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to prepare this compound?
There are two primary and effective routes:
-
Route A: Esterification of N-BOC-L-homoserine. This involves first protecting L-homoserine with (Boc)₂O and then esterifying the resulting N-BOC-L-homoserine.
-
Route B: BOC-protection of L-homoserine methyl ester. This route starts with the esterification of L-homoserine, followed by the protection of the amino group.
The choice between these routes often depends on the available starting materials and the desired scale of the reaction. Route A is often preferred as it avoids potential issues with the stability of the free amino ester.
Q2: What are the key considerations for purifying this compound?
-
Column Chromatography: This is the most effective method for obtaining a highly pure product, especially for removing the lactone side product. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.
-
Crystallization: While this compound is often an oil, it can sometimes be crystallized from a suitable solvent system.
Q3: Can I use other protecting groups for the amine?
Yes, other protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) or Cbz (carboxybenzyl) can be used.[][11] The choice of protecting group depends on the overall synthetic strategy and the compatibility with subsequent reaction steps. The BOC group is widely used due to its stability under a variety of conditions and its straightforward removal with mild acid.[12][13]
Q4: How can I monitor the progress of my reaction?
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the reaction. A suitable solvent system (e.g., 50% ethyl acetate in hexanes) will show the disappearance of the starting material and the appearance of the product spot. Staining with ninhydrin can be used to visualize free amines.
-
LC-MS: For more quantitative analysis, LC-MS can be used to monitor the formation of the product and the consumption of the starting material.
Experimental Protocols
Protocol 1: Synthesis via Esterification of N-BOC-L-Homoserine
This protocol follows a two-step process starting from L-homoserine.
Step 1: Synthesis of N-BOC-L-homoserine
-
Dissolve L-homoserine (1 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (3 eq.) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-BOC-L-homoserine, which can be used in the next step without further purification.
Step 2: Methyl Esterification of N-BOC-L-homoserine
-
Dissolve N-BOC-L-homoserine (1 eq.) in DMF.
-
Add potassium carbonate (K₂CO₃, 1.5 eq.).
-
Add methyl iodide (MeI, 1.5 eq.) and stir the mixture at room temperature overnight.[1]
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 30-50% ethyl acetate in hexanes) to obtain pure this compound.
Protocol 2: Synthesis via BOC-Protection of L-Homoserine Methyl Ester
This protocol also involves two steps, but in a different order.
Step 1: Synthesis of L-Homoserine Methyl Ester Hydrochloride
-
Suspend L-homoserine (1 eq.) in methanol.
-
Cool the suspension to 0 °C.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete by TLC.
-
Remove the solvent under reduced pressure to obtain L-homoserine methyl ester hydrochloride as a solid, which can be used directly in the next step.
Step 2: N-BOC Protection of L-Homoserine Methyl Ester
-
Dissolve L-homoserine methyl ester hydrochloride (1 eq.) in a 1:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add sodium bicarbonate (3 eq.) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.).[7]
-
Stir the reaction at room temperature overnight.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Data Summary
| Parameter | N-BOC-L-homoserine | This compound |
| Molecular Formula | C₉H₁₇NO₅ | C₁₀H₁₉NO₅ |
| Molecular Weight | 219.24 g/mol | 233.26 g/mol |
| Appearance | White to off-white solid | Colorless oil or solid |
| CAS Number | 41088-86-2 | 120042-11-7 |
Visual Diagrams
Caption: Alternative synthetic routes to this compound.
Caption: Troubleshooting decision tree for low yield.
References
-
ChemBK. This compound. (2024-04-09). Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. Available at: [Link]
-
The Royal Society of Chemistry. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (2024). Available at: [Link]
-
ResearchGate. Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. (2016-12-11). Available at: [Link]
-
National Institutes of Health. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. Available at: [Link]
-
Organic Syntheses. Procedure 70. Available at: [Link]
-
Taylor & Francis Online. PREPARATION OF METHYL ESTER DERIVATIVES OF AMINO ACIDS BEARING HYDROLYSABLE N-PROTECTION. (2006-08-16). Available at: [Link]
-
ACS Publications. “One-Pot” Methylation of N-Nosyl-α-amino Acid Methyl Esters with Diazomethane and Their Coupling To Prepare N-Methyl Dipeptides. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. (2013-07-17). Available at: [Link]
-
TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available at: [Link]
-
ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Available at: [Link]
-
National Institutes of Health. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024-11-11). Available at: [Link]
-
MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]
-
RSC Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available at: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]
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Technical Support Center: Troubleshooting BOC Deprotection of N-BOC-L-Homoserine Methyl Ester
Welcome to the technical support center for the deprotection of N-BOC-L-homoserine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this critical synthetic step. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the BOC deprotection of this compound.
Q1: What is the fundamental mechanism of BOC deprotection and why do side reactions occur?
The tert-butyloxycarbonyl (BOC) protecting group is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The reaction proceeds via protonation of the carbamate's carbonyl oxygen by the acid. This initial step weakens the C-O bond, leading to its cleavage and the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes into the free amine and carbon dioxide gas.[1][2][3]
The primary cause of side reactions is the highly reactive tert-butyl cation.[1][4] This electrophile can attack any nucleophilic sites on your desired product, L-homoserine methyl ester, leading to unwanted byproducts.
Q2: My BOC deprotection is incomplete. What are the likely causes?
Incomplete deprotection is a frequent issue and can stem from several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the BOC group is an acid-catalyzed reaction, and its rate is highly dependent on the acid concentration.[5] If the acid is too dilute or not strong enough, the reaction may not proceed to completion.
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or running the reaction at too low a temperature can result in a mixture of starting material and product.[5]
-
Poor Solubility: If your this compound is not fully dissolved in the reaction solvent, the acid cannot efficiently access all the molecules, leading to an incomplete reaction.[5]
-
Steric Hindrance: While less common for this specific substrate, significant steric bulk around the BOC-protected amine can slow down the deprotection reaction.[6]
Q3: I see an unexpected peak in my LC-MS/NMR after deprotection. What could it be?
For this compound, the most probable side product is the corresponding γ-butyrolactone . This occurs through an intramolecular cyclization where the newly deprotected amine attacks the methyl ester. The hydroxyl group on the homoserine side chain can also participate in side reactions, although lactonization involving the amine is a significant concern. Another possibility is tert-butylation of the free amine or hydroxyl group by the tert-butyl cation generated during deprotection, though this is generally less favored than intramolecular reactions.
Q4: How can I monitor the progress of my deprotection reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected product, being a free amine, is more polar than the BOC-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin can help visualize the primary amine product.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and quantitative analysis, making it the gold standard for monitoring reaction progress and assessing the purity of the final product.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the starting material, product, and any potential side products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the characteristic BOC protons (a singlet around 1.4 ppm) and the appearance of new signals corresponding to the deprotected product.
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to overcoming common challenges during the BOC deprotection of this compound.
Issue 1: Incomplete Deprotection
If you are observing residual starting material, consider the following systematic approach to optimize your reaction conditions.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A decision-making workflow for troubleshooting incomplete BOC deprotection.
Detailed Steps:
-
Increase Acid Concentration: The rate of BOC deprotection often has a second-order dependence on the acid concentration.[5] If you are using a lower concentration of TFA (e.g., 20% in DCM), consider increasing it to 50% or even 95% (with appropriate scavengers).[5]
-
Extend Reaction Time: Monitor the reaction at regular intervals (e.g., every 30 minutes) using TLC or LC-MS. Some deprotections may require several hours to reach completion.[5]
-
Increase Reaction Temperature: If the reaction is sluggish at 0°C or room temperature, gentle warming may be necessary. However, be cautious as higher temperatures can also increase the rate of side reactions.[5]
-
Change the Acid System: If TFA is not effective, switching to a stronger acid system like 4M HCl in dioxane can be beneficial.[5][9][10] This is often a more potent reagent for stubborn BOC groups.
Table 1: Common Acidic Conditions for BOC Deprotection
| Reagent System | Typical Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. |
| Trifluoroacetic Acid (TFA) | 95% | - | 1 - 4 hours | Room Temp. |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp. |
Data compiled from multiple sources.[5][9]
Issue 2: Formation of γ-Butyrolactone Side Product
The intramolecular cyclization to form a lactone is a significant risk due to the proximity of the deprotected amine and the methyl ester.
Mechanism of Lactonization
Caption: The pathway for the formation of the γ-butyrolactone side product.
Mitigation Strategies:
-
Lower Reaction Temperature: Perform the deprotection at 0°C or even lower temperatures (-10°C to -20°C) to slow down the rate of the intramolecular cyclization, which often has a higher activation energy than the deprotection itself.
-
Use HCl in an Anhydrous Solvent: Using gaseous HCl bubbled through a dry solvent or a solution of 4M HCl in anhydrous dioxane can be advantageous. The resulting amine hydrochloride salt is often less nucleophilic than the free amine, thereby reducing the propensity for lactonization.[9][11]
-
Immediate Work-up and Isolation: Once the deprotection is complete, immediately quench the reaction and proceed with the work-up to isolate the product as its salt. Avoid prolonged exposure of the free amine to conditions that could favor cyclization.
-
In Situ Derivatization: If the deprotected amine is to be used in a subsequent reaction (e.g., peptide coupling), it may be possible to perform this reaction in situ without isolating the free amine. This would immediately protect the amine from participating in side reactions.
Experimental Protocols
Protocol 1: Standard BOC Deprotection with TFA
This protocol outlines a general procedure for the deprotection of this compound using TFA in DCM.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (to a concentration of 0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA (for a 50% v/v solution).
-
Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS (typically 1-2 hours).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To obtain the free amine, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected L-homoserine methyl ester.
Protocol 2: BOC Deprotection with HCl in Dioxane
This protocol is an alternative for substrates prone to side reactions under TFA conditions.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Centrifuge
Procedure:
-
Dissolve the this compound in a minimal amount of a suitable solvent if necessary (e.g., DCM or methanol), then add the 4M HCl in dioxane solution (typically 5-10 equivalents).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, add anhydrous diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the resulting solid under vacuum to yield L-homoserine methyl ester hydrochloride.
References
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers. BenchChem Technical Support.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- BenchChem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem Technical Support.
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions. BenchChem Technical Support.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- ChemBK. (2024). This compound.
- The Royal Society of Chemistry. (n.d.).
- Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
- Google Patents. (n.d.). CN101565379A - Preparation method of L-homoserine hydrochloride.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- BenchChem. (n.d.). TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
- Common Organic Chemistry. (n.d.). Boc Deprotection (TFA).
- LookChem. (n.d.). Cas 120042-11-7,this compound.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Boc Deprotection Failures.
- ChemicalBook. (2025). This compound | 120042-11-7.
- National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
- Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?.
- Google Patents. (n.d.). CN101565379B - The preparation method of L-homoserine hydrochloride.
- Sigma-Aldrich. (n.d.). N-BOC-DL-homoserine Methyl Ester | 120042-12-8.
- ResearchGate. (2016). How to confirm BOC deprotection by TFA ?.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Apnoke Scientific Ltd. (n.d.). This compound CAS 120042-11-7.
- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
- PubMed. (n.d.).
- LGC Standards. (n.d.). Buy Online CAS Number 943654-96-4 - TRC - L-Homoserine Methyl Ester Hydrochloride.
- Google Patents. (n.d.). CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.
- MDPI. (n.d.).
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Semantic Scholar. (2002). A mild and selective method for N-Boc deprotection.
- BenchChem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- The Royal Society of Chemistry. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- PubMed. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- PubMed. (2014).
- Morressier. (2013).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- The Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Organic Syntheses. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- PubMed. (n.d.). Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection.
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Technical Support Center: Optimizing Coupling Reactions with N-BOC-L-Homoserine Methyl Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing coupling reactions involving N-BOC-L-homoserine methyl ester. Our focus is on providing scientifically sound, field-proven insights to help you overcome common challenges and ensure the integrity of your synthetic peptides.
Introduction: The Unique Challenges of Homoserine Coupling
This compound is a valuable building block in peptide synthesis, offering a hydrophilic side chain that can be further modified. However, its γ-hydroxyl group presents a significant challenge: the propensity for intramolecular cyclization to form N-BOC-L-homoserine lactone. This side reaction acts as a chain terminator, reducing the yield of the desired peptide and complicating purification. This guide is structured to address this primary challenge head-on, followed by solutions to other common coupling issues.
Part 1: Proactive Strategies to Prevent Side Reactions
The most effective troubleshooting is prevention. Before delving into reactive solutions, let's explore the proactive measures you can take to ensure a successful coupling from the outset.
The Critical Role of Side-Chain Protection
The γ-hydroxyl group of homoserine is the primary culprit in lactonization. While it may be tempting to proceed without side-chain protection to save synthetic steps, this often leads to lower yields and complex purification profiles.
Recommendation: Protect the side-chain hydroxyl group with a tert-butyl (tBu) ether. The resulting amino acid, N-Boc-O-tBu-L-homoserine , is the recommended starting material for most applications. The steric bulk of the tBu group effectively prevents the intramolecular attack that leads to lactone formation.
Part 2: Troubleshooting Guide for Common Coupling Issues
Even with the best-laid plans, challenges can arise. This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low Yield of the Desired Peptide and a Suspected Lactone Byproduct
Question: My reaction has a low yield, and I observe a significant byproduct in my LC-MS analysis that corresponds to the mass of the N-BOC-L-homoserine lactone. What happened and how can I fix it?
Answer: This is the most common issue when working with unprotected or sub-optimally protected this compound. The lactonization is often catalyzed by the coupling reagents and the basic conditions of the reaction.
Immediate Analytical Steps:
-
Confirm the byproduct: Use HPLC to separate the components of your crude product. The lactone is typically more non-polar than the desired peptide and will have a longer retention time on a reverse-phase column.
-
Mass Spectrometry: Confirm the mass of the byproduct to match that of the N-BOC-L-homoserine lactone.
Troubleshooting Workflow:
Caption: Troubleshooting lactone formation.
Issue 2: Incomplete Coupling Even with a Protected Homoserine Derivative
Question: I'm using N-Boc-O-tBu-L-homoserine, but my coupling is still incomplete, as indicated by a positive Kaiser test. What should I do?
Answer: Incomplete coupling with the protected derivative is likely due to steric hindrance from the bulky tBu group or aggregation of the growing peptide chain.
Recommended Solutions:
-
Switch to a More Potent Coupling Reagent: If you are using a carbodiimide-based reagent, switching to a uronium or phosphonium salt-based reagent like HATU, HBTU, or PyBOP can improve efficiency for sterically hindered couplings.[1]
-
Perform a "Double Coupling": After the initial coupling reaction, if a Kaiser test is positive, drain the reaction vessel and repeat the coupling step with fresh reagents. This is often highly effective for difficult couplings.
-
Optimize Solvent Conditions: If peptide aggregation is suspected, consider switching from DMF to NMP or adding a small percentage of DMSO to disrupt secondary structures.[2]
-
Increase Reaction Temperature: For particularly difficult couplings, gently heating the reaction to 40-50°C can improve the reaction rate. However, this should be done with caution as it can also increase the risk of side reactions if not carefully controlled.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Typical Yield | Racemization Risk | Key Advantages & Disadvantages |
| HATU | High (>90%) | Very Low | Advantages: High reactivity and speed, effective for sterically hindered amino acids.[1] Disadvantages: Higher cost. |
| HBTU/TBTU | High (>90%) | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can be less effective than HATU for highly hindered couplings.[1] |
| DIC/Oxyma | Moderate-High | Very Low | Advantages: Low cost, minimal racemization. Disadvantages: Slower reaction times compared to uronium reagents. |
| PyBOP | High | Low | Advantages: Efficient and rapid reactions, byproducts are generally less problematic than those from carbodiimides. Disadvantages: Can be less effective than HATU for the most challenging couplings. |
Issue 3: Presence of Diastereomeric Impurities (Racemization)
Question: My HPLC analysis shows a peak closely eluting with my main product, and mass spectrometry confirms it has the same mass. I suspect racemization. How can I minimize this?
Answer: Racemization is a common side reaction in peptide synthesis, where the chiral center of the amino acid inverts.[2] This can be exacerbated by excessive base, prolonged reaction times, and the choice of coupling reagent.
Strategies to Minimize Racemization:
-
Choice of Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA). Use the minimum amount of base necessary to neutralize the reaction mixture (typically 2 equivalents).
-
Coupling Reagent Additives: When using carbodiimide reagents like DIC or EDC, always include an additive such as HOBt or Oxyma. These additives form an active ester intermediate that is less prone to racemization.[3][4]
-
Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the amine component. A pre-activation time of 1-5 minutes is generally sufficient.
-
Reaction Temperature: Perform the coupling at 0°C and allow it to slowly warm to room temperature. Lower temperatures disfavor the formation of the oxazolone intermediate that leads to racemization.
Caption: Decision tree for minimizing racemization.
Part 3: Experimental Protocols
To provide a practical context, here are detailed protocols for key procedures discussed in this guide.
Protocol 1: Recommended Coupling of N-Boc-O-tBu-L-homoserine (HATU mediated)
This protocol is optimized for minimizing side reactions and is suitable for both solution-phase and solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin with a free N-terminal amine (for SPPS) or an amino-component (for solution phase)
-
N-Boc-O-tBu-L-homoserine (1.5 eq)
-
HATU (1.45 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Preparation: In a separate reaction vessel, dissolve N-Boc-O-tBu-L-homoserine and HATU in anhydrous DMF.
-
Activation: Add DIPEA to the solution and vortex briefly. Allow the activation to proceed for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the peptide-resin or amino-component.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: For SPPS, take a small sample of resin beads and perform a Kaiser test to check for completion. If the test is positive, consider a second coupling.
-
Work-up:
-
SPPS: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Solution Phase: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Protocol 2: Analytical HPLC Method for Detecting Lactone Formation
This method is designed to separate the desired peptide from the more non-polar lactone byproduct.
-
Column: C18 reverse-phase, 3.5-5 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Gradient: 5-95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Expected Elution Profile: The N-BOC-L-homoserine lactone, being more non-polar due to its cyclic structure, will have a longer retention time than the corresponding linear peptide.
Part 4: Frequently Asked Questions (FAQs)
Q1: Is the methyl ester on this compound problematic for coupling?
The methyl ester protects the C-terminus of the homoserine building block itself. For coupling this amino acid into a growing peptide chain (where its own carboxyl group is being activated), the methyl ester is not directly involved in the reaction. However, if you intend to use this derivative as the C-terminal residue and later saponify the methyl ester, you should be aware that basic conditions for saponification can also promote lactonization of the unprotected side-chain hydroxyl group.
Q2: Can I use other protecting groups for the homoserine side chain?
Yes, other protecting groups like benzyl (Bzl) can be used. However, the tert-butyl (tBu) group is generally preferred for its stability under the conditions of Boc- and Fmoc-based synthesis and its clean removal during the final acidolytic cleavage step.
Q3: What if I absolutely cannot use a side-chain protecting group for my synthesis?
If side-chain protection is not feasible, you must take extreme care with your coupling conditions. Use a low-racemization, mild activation method like DIC/Oxyma, run the reaction at 0°C, use a hindered base, and minimize the reaction time. Be prepared for a lower yield and a more challenging purification.
Q4: How do I remove the N-BOC-L-homoserine lactone byproduct during purification?
The lactone can typically be separated from the desired peptide using reverse-phase HPLC.[5] Due to the difference in polarity, a well-optimized gradient should provide sufficient resolution. Collect fractions carefully and analyze them by LC-MS to ensure the purity of the final product.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. Retrieved from [Link]
-
Gao, J., et al. (n.d.). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. Society for Applied Microbiology and John Wiley & Sons Ltd. Retrieved from [Link]
Sources
Technical Support Center: Purification of N-BOC-L-Homoserine Methyl Ester
Welcome to the technical support center for N-BOC-L-homoserine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with the purification of this versatile building block. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting your purification, ensuring the integrity of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. A prevalent method for synthesizing this compound is the esterification of N-BOC-L-homoserine with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.[1] Based on this, the primary impurities include:
-
Unreacted N-BOC-L-homoserine: Incomplete esterification will leave you with the starting carboxylic acid. This is a common impurity if the reaction time is insufficient or the methylating agent is not reactive enough.
-
Residual Methylating Agent and Base: Traces of methyl iodide and potassium carbonate may persist after workup.
-
Side-Reaction Products: While the hydroxyl group of homoserine is less reactive than the carboxylate, there is a possibility of O-methylation, especially with prolonged reaction times or stronger bases, leading to the formation of N-BOC-O-methyl-L-homoserine methyl ester.
-
Solvent Residues: Inadequate removal of solvents used in the reaction (e.g., DMF) or workup (e.g., ethyl acetate) is also a common issue.
Q2: My crude product is an oil, making it difficult to handle. Is this normal, and how can I solidify it?
A2: It is not uncommon for this compound and similar protected amino acid esters to be obtained as oils or viscous liquids after workup.[2] This can be due to residual solvents or the intrinsic properties of the molecule. To induce solidification, you can try the following:
-
High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed using a high-vacuum pump.
-
Trituration/Slurrying: Adding a non-polar solvent in which the product is poorly soluble, such as n-hexane or diethyl ether, and stirring vigorously can sometimes induce precipitation or solidification.
-
Seed Crystal: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.
Q3: What are the recommended starting conditions for flash column chromatography?
A3: For N-BOC protected amino acid esters, a common and effective solvent system for flash column chromatography is a gradient of ethyl acetate in hexanes.[3] Given the polarity of the hydroxyl group in this compound, you will likely need a relatively polar mobile phase. A good starting point is a gradient of 20% to 60% ethyl acetate in hexanes. It is crucial to first perform a thin-layer chromatography (TLC) analysis to determine the optimal solvent ratio for separation.
Q4: I am having trouble separating my product from a closely-eluting impurity during flash chromatography. What can I do?
A4: If you are experiencing co-elution, consider the following troubleshooting steps:
-
Solvent System Modification: If you are using an ethyl acetate/hexane system, try switching to a different solvent system with different selectivity. A mixture of dichloromethane and methanol can sometimes provide better separation for polar compounds.
-
Gradient Optimization: A shallower gradient around the elution point of your product can improve resolution.
-
Column Size and Packing: Using a larger column with more silica gel or a finer mesh size can enhance separation efficiency. Ensure the column is packed properly to avoid channeling.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Action |
| Significant loss of material during flash chromatography. | Product is partially soluble in the less polar starting solvent of the gradient. | Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column. This ensures that the entire sample is introduced to the column in a concentrated band. |
| Product is streaking on the column. | The sample may be too polar for the chosen solvent system, or it may be interacting strongly with the silica gel. Try adding a small amount of a more polar solvent like methanol to your mobile phase (e.g., 1-5%). | |
| Low recovery after workup and purification. | Hydrolysis of the methyl ester during aqueous workup. | Methyl esters are generally stable to mildly acidic or basic conditions for short periods.[4] However, prolonged exposure to strong acids or bases can cause hydrolysis. Ensure your aqueous washes are brief and use dilute acids/bases for pH adjustments. |
Problem 2: Product Purity Issues
| Symptom | Possible Cause | Troubleshooting Action | | :--- | :--- | | Presence of a persistent impurity with a similar Rf to the product on TLC. | Formation of a diastereomer or a structurally similar byproduct. | If O-methylation is suspected, this byproduct will be less polar than your desired product. A less polar solvent system may improve separation. If diastereomers are present due to racemization (less common under these conditions), chiral chromatography may be necessary for complete separation. | | Broad peaks in NMR spectrum after purification. | Residual solvent or water. | Dry the purified product under high vacuum for an extended period. Co-evaporation with a solvent like toluene can help remove residual water. | | | Product instability. | While generally stable, the Boc group is sensitive to acid.[] Ensure that no acidic residues from the workup are carried over. If the product is stored, keep it in a cool, dry place. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is a general guideline. The optimal conditions should be determined by TLC analysis of your crude material.
-
Column Preparation: Select an appropriate size silica gel column based on the amount of crude material (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column using a slurry of silica gel in the initial, less polar mobile phase (e.g., 20% ethyl acetate in hexanes).
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be from 20% to 60% ethyl acetate over 10-15 column volumes.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Recrystallization can be an effective method for purifying this compound if it is obtained as a solid or can be induced to solidify.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethyl acetate, dichloromethane, methanol, isopropanol) and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/water). An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).
-
Recrystallization Procedure (Two-Solvent System Example: Ethyl Acetate/Hexanes): a. Dissolve the crude product in a minimal amount of hot ethyl acetate. b. Slowly add hexanes until the solution becomes slightly cloudy. c. Reheat the solution until it becomes clear again. d. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator. e. Collect the resulting crystals by filtration. f. Wash the crystals with a small amount of cold hexanes. g. Dry the crystals under vacuum.
Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic
Sources
stability issues of N-BOC-L-HOMOSERINE METHYL ESTER in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-BOC-L-homoserine methyl ester (CAS 120042-11-7). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental workflows. We will explore the underlying chemical principles governing the molecule's stability and provide practical, field-proven solutions to ensure the integrity of your experiments.
Section 1: Core Stability Principles of this compound
Understanding the stability of this compound begins with recognizing its three key functional groups: the acid-labile N-BOC (tert-butyloxycarbonyl) group , the base-labile methyl ester , and the nucleophilic primary hydroxyl group . The interplay between these groups under various solution conditions dictates the compound's integrity.
The N-BOC group is a widely used amine protecting group celebrated for its stability under neutral and basic conditions, but it is readily cleaved by acid.[1][] This cleavage occurs because the acidic conditions facilitate the formation of a highly stable tert-butyl carbocation.[3][4] Conversely, the methyl ester protecting the C-terminus is susceptible to hydrolysis (saponification) under basic conditions to yield the corresponding carboxylic acid.[4][5] The terminal hydroxyl group, while less reactive, introduces the potential for intramolecular cyclization, particularly if the C-terminus is activated or deprotected, which can lead to the formation of N-Boc-homoserine lactone. This type of cyclization is a known side reaction for similar structures in peptide synthesis.[6]
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary degradation pathways for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
For optimal long-term stability, this compound should be stored as a solid in a freezer, under -20°C, and sealed in a dry environment.[7] If you must prepare a stock solution, use a dry, aprotic solvent such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). Prepare only the amount needed for immediate use. Avoid long-term storage in protic solvents like methanol or ethanol, as residual acid or base can catalyze slow degradation. Aqueous solutions are not recommended for storage due to the risk of hydrolysis.
Q2: Is the compound stable in common reversed-phase HPLC solvents like acetonitrile/water or methanol/water?
The compound is generally stable for the duration of a typical HPLC analysis in standard mobile phases (e.g., acetonitrile/water or methanol/water mixtures), especially if a small amount of a neutral or slightly acidic modifier like 0.1% formic acid is used. However, prolonged exposure (many hours or days) to aqueous mobile phases on an autosampler can lead to gradual hydrolysis of the methyl ester. It is best practice to analyze samples promptly after preparation. Avoid mobile phases containing strong bases (e.g., ammonium hydroxide) as this will rapidly hydrolyze the ester.
Q3: How does pH affect the stability of the compound in aqueous solutions?
The stability is highly pH-dependent.
-
Acidic Conditions (pH < 4): The N-BOC group is at risk. Strong acids like TFA or HCl will cause rapid deprotection to the free amine.[][8]
-
Neutral Conditions (pH ≈ 6-7.5): This is the range of highest stability, though slow hydrolysis of the ester can still occur over extended periods.
-
Basic Conditions (pH > 8): The methyl ester is highly susceptible to base-catalyzed hydrolysis (saponification).[4] The N-BOC group, however, remains stable under these conditions.[1]
Q4: Can I heat solutions of this compound?
Heating should be approached with caution. While thermal deprotection of N-BOC groups is possible, it often requires high temperatures (>100-150°C) and specific solvents.[9] In more common laboratory solvents, heating, especially in the presence of trace moisture or catalytic impurities, can accelerate degradation pathways like ester hydrolysis or cyclization. If heating is necessary for a reaction, it should be performed under anhydrous conditions for the shortest time possible.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield or Incomplete Reaction in a Subsequent Step (e.g., Peptide Coupling)
You perform a reaction, such as a peptide coupling using the free hydroxyl group, and observe a significantly lower yield than expected.
Causality: The most likely cause is the degradation of your starting material before or during the reaction. If the N-BOC group was unintentionally removed, the resulting free amine could interfere with the reaction. If the methyl ester was hydrolyzed, the resulting carboxylate could also lead to side reactions or prevent the desired transformation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Appearance of Unexpected Peaks in LC-MS or NMR Analysis
You analyze a sample of this compound and observe peaks that do not correspond to the expected product.
Causality: These peaks likely represent one of the degradation products outlined in Section 1. Mass spectrometry is a powerful tool for identifying these species by their molecular weight.
Data Presentation: Common Degradation Products and Their Signatures
| Product Name | Structure | Molecular Weight ( g/mol ) | Mass Spec Signature [M+H]⁺ | Key ¹H NMR Signature |
| Starting Material | This compound | 233.26 | 234.27 | Singlet ~1.4 ppm (9H, t-Bu), Singlet ~3.7 ppm (3H, OMe) |
| Hydrolyzed Product | N-BOC-L-homoserine | 219.23 | 220.24 | Loss of methyl singlet (~3.7 ppm). |
| Deprotected Product | L-Homoserine methyl ester | 133.15 | 134.16 | Loss of t-butyl singlet (~1.4 ppm). |
| Cyclized Product | N-BOC-L-homoserine lactone | 201.22 | 202.23 | Loss of methyl singlet (~3.7 ppm), significant shifts in backbone protons. |
Issue 3: Unwanted Side Reactions During Selective Deprotection
You are attempting to either hydrolyze the methyl ester or remove the N-BOC group, but you are observing a mixture of products.
Causality: The conditions used for deprotection are not selective enough, causing reactions at multiple sites. For example, harsh basic conditions for ester hydrolysis might begin to affect other parts of the molecule, while acidic deprotection carried out in the presence of water can co-catalyze ester hydrolysis.[10]
Experimental Protocols:
Protocol 1: Selective Methyl Ester Hydrolysis (Saponification)
This protocol uses mild conditions to favor ester hydrolysis while preserving the N-BOC group.
-
Dissolution: Dissolve this compound (1 equiv.) in a 3:1 mixture of THF/water.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add Lithium hydroxide (LiOH) (1.5 equiv.) as a 0.5 M aqueous solution dropwise over 15 minutes. Using LiOH is often milder than NaOH or KOH.
-
Monitoring: Stir at 0°C and monitor the reaction by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours. Avoid letting the reaction warm to room temperature or run for an extended time to prevent potential side reactions.
-
Quenching: Once the starting material is consumed, carefully quench the reaction at 0°C by adding 1 M HCl until the pH is ~3-4.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-BOC-L-homoserine.
Protocol 2: Selective N-BOC Deprotection
This protocol uses standard anhydrous acidic conditions to selectively cleave the BOC group.
-
Dissolution: Dissolve this compound (1 equiv.) in anhydrous Dichloromethane (DCM).
-
Acid Addition: Add Trifluoroacetic acid (TFA) (10-20 equiv., often used as a 20-50% solution in DCM) at 0°C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The deprotection is typically rapid and can be monitored by TLC (staining with ninhydrin will show the appearance of a primary amine).[11]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting product will be the TFA salt of L-homoserine methyl ester.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA salt. Dry the organic layer and concentrate to obtain the product.
Section 4: Recommended Analytical Method for Stability Monitoring
A robust reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for monitoring the stability of this compound and quantifying any degradation products.
Step-by-Step HPLC Method Setup:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 5-10% B.
-
Ramp to 95% B over 15-20 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm (for the carbamate chromophore).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile/Water.
Expected Elution Profile: The degradation products will have different polarities. Typically, the hydrolyzed carboxylic acid (N-BOC-L-homoserine) will be more polar and elute earlier than the starting material. The fully deprotected L-homoserine methyl ester will be the most polar and elute earliest. The cyclized lactone is more non-polar and will likely elute later than the hydrolyzed product.
References
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2022). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]
-
Ley, S. V., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega, 1(4), 626–633. Retrieved from [Link]
-
LookChem. (n.d.). Cas 120042-11-7,this compound. Retrieved from [Link]
-
Apnoke Scientific Ltd. (n.d.). This compound CAS 120042-11-7. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). Retrieved from [Link]
-
AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Poirier, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2795. Retrieved from [Link]
-
Borchardt, R. T., et al. (2000). Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection. Journal of Chromatography A, 898(2), 153-165. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. lookchem.com [lookchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Large-Scale Synthesis of N-BOC-L-Homoserine Methyl Ester
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-Boc-L-homoserine methyl ester. This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale production of this critical chiral building block. This compound serves as a versatile intermediate in the synthesis of complex pharmaceuticals and natural products.[1] This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to ensure a safe, efficient, and scalable synthesis campaign.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most robust and widely adopted route for large-scale synthesis starts with commercially available L-homoserine. The synthesis involves two key transformations: protection of the amine group with a tert-butyloxycarbonyl (Boc) group and esterification of the carboxylic acid to its methyl ester. The preferred order of operations is typically N-protection followed by esterification, as this avoids potential side reactions associated with the free amino group during the methylation step.
Q2: Which N-protection method is recommended for large-scale synthesis?
For large-scale N-protection, the use of di-tert-butyl dicarbonate ((Boc)₂O) is the industry standard.[2][3] It is highly efficient and its byproducts (tert-butanol and CO₂) are volatile and easily removed.[4] The reaction is typically performed in a biphasic system (e.g., dioxane/water or THF/water) with a mild inorganic base like sodium bicarbonate or potassium carbonate to maintain the pH and neutralize the acid formed.[5]
Causality Note: Using a mild base is crucial to prevent racemization of the chiral center and hydrolysis of the desired product. The generation of CO₂ gas requires careful consideration for reactor pressure management; an open or well-vented system is mandatory.[2][4]
Q3: What are the best practices for the methyl esterification step at scale?
While several methods exist, the use of methyl iodide (MeI) with a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) is a highly effective and scalable method.[6]
-
Why this method? It proceeds under relatively mild conditions, offers high conversion, and avoids the use of highly corrosive or hazardous reagents like thionyl chloride or diazomethane. While diazomethane is effective, it is explosive and toxic, making it unsuitable for large-scale industrial production.[7][8]
-
Safety Critical: Methyl iodide is a toxic and suspected carcinogen that must be handled with extreme care in a well-ventilated fume hood or a closed-system reactor.[7]
An alternative, safer approach involves the use of trimethylchlorosilane (TMSCl) in methanol, which generates HCl in situ to catalyze the esterification under mild conditions.[9]
Q4: How can I effectively monitor the reaction progress for both steps?
In-process monitoring is critical for process control.
-
Thin-Layer Chromatography (TLC): This is the quickest method. A typical eluent system is Ethyl Acetate/Hexanes (1:1 v/v). The highly polar starting material (L-homoserine) will remain at the baseline, while the N-Boc protected intermediate and the final ester product will have significantly higher Rf values.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction completion and impurity profiling, HPLC is the preferred method.
-
LC-MS: Useful for confirming the mass of the desired product and identifying any potential byproducts.
Q5: My final product is a persistent oil. How can I induce crystallization for easier isolation?
This compound can be challenging to crystallize. If you obtain an oil after workup and solvent removal, consider the following:
-
High Purity is Key: Ensure all non-polar impurities and residual solvents (like DMF or Ethyl Acetate) are removed. A thorough workup with brine washes and drying over anhydrous sodium sulfate or magnesium sulfate is essential.
-
Solvent/Anti-Solvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate) and slowly add a non-polar anti-solvent (e.g., hexanes, heptane) at room temperature or 0 °C until turbidity persists.
-
Seed Crystals: If available, adding a small seed crystal can initiate crystallization.
-
Patience: Allow the solution to stand undisturbed at low temperature (4 °C to -20 °C) for an extended period.
If crystallization remains elusive, purification by flash column chromatography is a reliable alternative, though less ideal for very large quantities.[5][10]
Synthesis Workflow & Troubleshooting
The following section details the primary synthesis pathway and provides a troubleshooting guide for common issues encountered during the process.
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield in N-Boc Protection Step | 1. Incomplete Reaction: Insufficient (Boc)₂O or base; low reaction temperature. 2. pH Imbalance: pH dropped too low, protonating the amine and stopping the reaction. 3. Workup Losses: Product partially soluble in the aqueous phase during extraction. | 1. Use a slight excess (1.1-1.2 eq) of (Boc)₂O. Ensure at least 2.0 eq of base is used. Allow the reaction to warm to room temperature.[7] 2. Monitor pH during the reaction and add more base if necessary to keep it in the 8-10 range. 3. Saturate the aqueous phase with NaCl (brine) before extraction to decrease the polarity and improve recovery in the organic layer. |
| Incomplete Methyl Esterification | 1. Wet Reagents/Solvents: Water will consume the base and can hydrolyze the ester. 2. Insufficient Base or MeI: Stoichiometry is critical. 3. Low Reaction Temperature/Time: The reaction may be sluggish at room temperature. | 1. Use anhydrous DMF and ensure K₂CO₃ is thoroughly dried before use. 2. Use at least 1.1 eq of K₂CO₃ and 1.2-1.5 eq of MeI.[6] 3. If the reaction stalls, gently heat to 40-50 °C and monitor closely by TLC/HPLC. |
| Formation of Impurities | 1. Dipeptide Formation: Possible if the starting material's carboxylic acid is activated. (Less common in this route). 2. Over-alkylation: The hydroxyl group of homoserine could potentially be methylated, though it is less nucleophilic than the carboxylate. 3. Side reactions from t-butyl cation: During deprotection (not synthesis), the t-butyl cation can cause alkylation of nucleophilic sites.[11] | 1. Ensure the reaction sequence is followed (protection then esterification). 2. Use controlled stoichiometry and avoid excessive heating. The carboxylate is a much stronger nucleophile than the alcohol. 3. This is a key consideration for subsequent steps. If the Boc group is removed later, scavengers may be needed.[11] |
| Product Fails to Solidify | 1. Residual Solvent: Especially high-boiling point solvents like DMF. 2. Impurities: Small amounts of impurities can disrupt the crystal lattice. 3. Product is Naturally an Oil/Low-Melting Solid: The pure compound may not be a high-melting crystalline solid. | 1. After extraction, wash the organic layer thoroughly with water and brine to remove DMF. Dry completely under high vacuum. 2. Purify a small batch via flash chromatography to obtain a pure analytical standard, which can be used to seed the bulk material.[10] 3. Proceed with the material as a high-purity oil, ensuring it is solvent-free by NMR or GC analysis. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol is adapted for a 1 mole scale synthesis. Adjust quantities proportionally for different scales.
Part A: N-Boc Protection of L-Homoserine
Reagents & Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| L-Homoserine | 119.12 | 119.1 g | 1.0 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 240.1 g | 1.1 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 176.4 g | 2.1 | 2.1 |
| 1,4-Dioxane | - | 1.0 L | - | - |
| Deionized Water | - | 1.0 L | - | - |
| Ethyl Acetate | - | 2.0 L | - | - |
| Saturated NaCl Solution (Brine) | - | 1.0 L | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | 50 g | - | - |
Procedure:
-
Setup: Equip a 5L reactor with an overhead mechanical stirrer, a temperature probe, and an addition funnel. Ensure the reactor is well-ventilated.
-
Dissolution: To the reactor, add L-homoserine (119.1 g), deionized water (1.0 L), and 1,4-dioxane (1.0 L). Stir until the solids are mostly dissolved. Add sodium bicarbonate (176.4 g).
-
Boc Anhydride Addition: In a separate container, dissolve (Boc)₂O (240.1 g) in 200 mL of 1,4-dioxane. Transfer this solution to the addition funnel.
-
Reaction: Cool the reactor contents to 10-15 °C using an ice bath. Add the (Boc)₂O solution dropwise over 1-2 hours, maintaining the internal temperature below 20 °C. Note: CO₂ evolution will occur.[4]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours (overnight).
-
In-Process Check: Monitor the reaction by TLC (1:1 Ethyl Acetate/Hexanes, stained with ninhydrin). The disappearance of the starting material (ninhydrin positive spot at baseline) indicates completion.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove most of the dioxane. Add 1L of water and cool the mixture in an ice bath.
-
Acidification & Extraction: Slowly acidify the aqueous solution to pH 2-3 with cold 1 M KHSO₄ or 1 M HCl. Extract the product with ethyl acetate (3 x 700 mL).
-
Washing & Drying: Combine the organic extracts and wash with brine (2 x 500 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-homoserine as a viscous oil or foam. The product is carried forward without further purification.
Part B: Methyl Esterification
Reagents & Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| N-Boc-L-Homoserine (from Part A) | 219.23 | ~219.2 g | 1.0 | 1.0 |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 152.0 g | 1.1 | 1.1 |
| Methyl Iodide (MeI) | 141.94 | 87.5 mL (199 g) | 1.4 | 1.4 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 1.5 L | - | - |
| Ethyl Acetate | - | 3.0 L | - | - |
| Deionized Water | - | 3.0 L | - | - |
| Saturated NaCl Solution (Brine) | - | 1.5 L | - | - |
Procedure:
-
Setup: In a dry 5L reactor equipped with a mechanical stirrer and temperature probe, add the crude N-Boc-L-homoserine from Part A.
-
Dissolution: Add anhydrous DMF (1.5 L) and stir to dissolve.
-
Base Addition: Add finely powdered, dry potassium carbonate (152.0 g).
-
Methyl Iodide Addition: Cool the mixture to 0-5 °C. CAUTION: In a well-ventilated hood, add methyl iodide (87.5 mL) dropwise, keeping the internal temperature below 10 °C.[7]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
In-Process Check: Monitor by TLC (1:1 Ethyl Acetate/Hexanes). The product spot should be visible at a higher Rf than the starting acid.
-
Quenching & Extraction: Pour the reaction mixture into 3L of cold water. Extract this aqueous mixture with ethyl acetate (3 x 1.0 L).
-
Washing & Drying: Combine the organic layers. Wash thoroughly with water (3 x 1.0 L) to remove DMF, followed by a wash with brine (1 x 1.5 L). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The final product, this compound, will be obtained as a pale oil.[7] Purity can be assessed by ¹H NMR and HPLC. If required, purify by chromatography (Silica gel, gradient elution 20% to 50% Ethyl Acetate in Hexanes).
References
-
Garner, P., & Park, J. M. (1987). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses, 65, 160. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]
-
LookChem. (n.d.). This compound. LookChem. [Link]
-
Supporting Information for "A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids". (2017). Angewandte Chemie International Edition. [Link]
-
Long, B., et al. (2018). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Baran, P. S. (n.d.). Protective Groups. Scripps Research. [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal. [Link]
-
Long, B., et al. (2018). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Long, B., et al. (2018). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. ResearchGate. [Link]
-
CRO SPLENDID LAB. (n.d.). This compound. CRO SPLENDID LAB. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). CN101565379B - The preparation method of L-homoserine hydrochloride.
-
AXEL. (n.d.). 85-5753-87 this compound 100mg 458373. AXEL. [Link]
-
Meffre, P., et al. (1995). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
ResearchGate. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. ResearchGate. [Link]
-
ChemBK. (n.d.). This compound. ChemBK. [Link]
-
Wang, B., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. This compound | 120042-11-7 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Byproduct Identification in N-BOC-L-Homoserine Methyl Ester Reactions
Welcome to the technical support center for N-BOC-L-homoserine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in reactions involving this versatile building block. Here, we delve into the causality behind experimental outcomes, providing you with the expertise to anticipate, identify, and mitigate the formation of unwanted impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct I should be aware of when working with this compound?
The most frequently encountered byproduct is the cyclized form, N-Boc-L-homoserine lactone (tert-butyl [(3S)-2-oxotetrahydrofuran-3-yl]carbamate). This intramolecular cyclization is a common side reaction for homoserine derivatives.
Q2: Under what conditions does this compound cyclize to the lactone?
Lactonization can be promoted under various conditions:
-
Acidic Conditions: While the BOC group is generally stable to bases and many nucleophiles, acidic conditions used for deprotection of other protecting groups or in certain reaction workups can facilitate lactonization.[1]
-
Basic Conditions: Strong bases can catalyze the intramolecular transesterification, leading to the formation of the lactone.
-
Thermal Stress: Prolonged heating during a reaction or purification can also promote cyclization.
-
Activation of the Hydroxyl Group: Reactions that activate the terminal hydroxyl group, such as Mitsunobu reactions or conversion to a tosylate or mesylate, can be prone to subsequent intramolecular attack by the ester, forming the lactone.[2][3][4]
Q3: Are there other significant byproducts to consider?
Yes, depending on the specific reaction, other byproducts may arise:
-
Byproducts from Hydroxyl Group Activation:
-
Tosyl/Mesyl Chloride Reactions: When converting the hydroxyl group to a better leaving group using tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine, the corresponding chloride can sometimes be formed as a byproduct.[5][6] This occurs if the intermediate tosylate or mesylate is susceptible to nucleophilic attack by the chloride ion generated during the reaction.
-
-
Byproducts from BOC Deprotection:
-
Incomplete Deprotection: The starting material, this compound, will be the primary impurity if the deprotection reaction does not go to completion.
-
Side Reactions with Scavengers: During acidic deprotection (e.g., with trifluoroacetic acid - TFA), reactive intermediates like the tert-butyl cation are formed.[7] If scavengers are not used, these can potentially alkylate the starting material or product, although this is less common.
-
Esterification with TFA: In some cases, trifluoroacetyl esters can form on free hydroxyl groups during TFA deprotection, especially if the reaction is prolonged or heated.[8]
-
Troubleshooting Guides
Issue 1: An unexpected peak with a mass of 201.22 g/mol is observed in my LC-MS analysis.
This mass corresponds to N-Boc-L-homoserine lactone .
Logical Flow for Identification and Resolution:
Sources
- 1. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound(120042-11-7)核磁图(1HNMR) [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. hmdb.ca [hmdb.ca]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
N-BOC-L-HOMOSERINE METHYL ESTER handling and safety precautions
Technical Support Center: N-BOC-L-HOMOSERINE METHYL ESTER
Welcome to the technical support guide for this compound (CAS: 120042-11-7). This document is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights into its handling, safety, and application. Our goal is to move beyond simple instructions, offering a self-validating system of protocols and troubleshooting guides grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound.
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: Proper storage is critical to prevent degradation. While supplier recommendations vary slightly, a consolidated best practice is to store the compound under inert gas in a tightly sealed container at -20°C for long-term stability .[1][2] For short-term use (days to weeks), storage at 2-8°C is acceptable.[3] The key is to minimize exposure to moisture and acidic vapors, which can initiate the degradation of the Boc protecting group. The compound is typically an off-white to white powder or solid.[3]
| Condition | Temperature Range | Duration | Rationale |
| Long-Term Storage | -20°C | Months to Years | Minimizes thermal degradation and side reactions. Freezer storage is standard for preserving the integrity of protected amino acids.[1][2] |
| Short-Term Storage | 2°C to 8°C | Days to Weeks | Sufficient for material in active use, preventing the need for frequent freeze-thaw cycles which can introduce moisture.[3] |
| Benchtop Use | Room Temperature | Hours | The compound is stable for the duration of typical experimental procedures. However, prolonged exposure should be avoided.[4] |
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: While a specific Safety Data Sheet (SDS) for the L-isomer is not universally available, data from closely related compounds and general laboratory practice dictate the following PPE:
-
Eye Protection: Wear safety glasses with side shields or goggles (compliant with EN 166).[5]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves before use and use proper removal technique to avoid skin contact.[5][6]
-
Body Protection: A standard laboratory coat is required. For larger quantities or potential for dust generation, additional protective clothing may be necessary.[5]
-
Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection is not typically required. If significant dust is generated, use a NIOSH/CEN-approved particulate respirator.[6]
Always handle the compound in a well-ventilated area or a chemical fume hood.[6]
Q3: Is the N-Boc protecting group on this molecule stable under typical reaction conditions?
A3: The stability of the tert-butyloxycarbonyl (Boc) group is highly dependent on the pH of the reaction medium.
-
Stable: The Boc group is robust and stable in basic and nucleophilic conditions.[7] This allows for reactions at other parts of the molecule, such as the free hydroxyl group, without premature deprotection.
-
Labile: The Boc group is sensitive to and readily cleaved by acidic conditions.[7][8] Even mildly acidic conditions can lead to slow degradation. The presence of Lewis or Brønsted acids will facilitate its removal.[9]
-
Thermal Stability: The Boc group is generally stable at moderate temperatures (e.g., 37°C) in a neutral or basic medium.[9] However, thermal deprotection can occur at elevated temperatures (e.g., >150°C), especially in the presence of trace water or catalysts.[10][11]
Q4: What are the primary hazards associated with this compound?
A4: Based on data for the analogous DL-racemic mixture, the compound may be associated with the following hazards (H-statements): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12] Therefore, it is crucial to avoid ingestion, skin/eye contact, and inhalation of dust.[13] In case of fire, hazardous decomposition products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[14][15]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments involving this compound, with a focus on its most common application: Boc deprotection.
Troubleshooting Boc Deprotection
Problem 1: My Boc deprotection reaction is incomplete or running very slowly.
| Potential Cause | Explanation & Solution |
| Insufficient Acid | The cleavage of the Boc group is an acid-catalyzed equilibrium process. Ensure you are using a sufficient molar excess of a strong acid like trifluoroacetic acid (TFA) or HCl. Solution: For TFA, a common condition is 25-50% v/v in a solvent like dichloromethane (DCM).[8] For HCl, 4M in dioxane is a standard reagent.[16] |
| Presence of a Base | Trace amounts of a basic compound (e.g., from a previous step or basic glassware) can neutralize the acid catalyst. Solution: Ensure all reagents and glassware are free from basic residues. If the starting material is a salt (e.g., with triethylamine), add additional acid to neutralize it first. |
| Low Temperature | While many deprotections proceed at 0°C to room temperature, some substrates may require gentle warming to increase the reaction rate. Solution: Monitor the reaction by TLC or LC-MS. If it is sluggish, allow it to warm to room temperature or slightly higher (e.g., 40°C), but be cautious of potential side reactions. |
Problem 2: My desired product is degrading during the Boc deprotection step.
| Potential Cause | Explanation & Solution |
| Acid-Sensitive Functional Groups | The strong acidic conditions required for Boc removal can also cleave other acid-labile groups (e.g., t-butyl esters, acetals) or cause side reactions on sensitive moieties. Solution: Use milder deprotection conditions. Try using a lower concentration of TFA, or switch to a different acid system like HCl in dioxane, which is sometimes considered milder.[16] Alternatively, methods like using oxalyl chloride in methanol can be effective for sensitive substrates.[17] |
| Alkylation by t-Butyl Cation | The mechanism of Boc cleavage generates a reactive tert-butyl cation, which can alkylate nucleophilic residues in your molecule (e.g., tryptophan, methionine). Solution: Add a scavenger to the reaction mixture. Common scavengers like anisole, thioanisole, or triisopropylsilane (TIS) will trap the t-butyl cation and prevent unwanted side reactions.[8] |
| Prolonged Reaction Time/High Temp | Leaving the reaction for too long or at too high a temperature, even with the correct reagents, can lead to decomposition. Solution: Closely monitor the reaction's progress. As soon as the starting material is consumed, proceed with the workup immediately to quench the acid and isolate the product. |
Workflow for Troubleshooting Failed Boc Deprotection
Caption: Troubleshooting workflow for Boc deprotection.
Part 3: Experimental Protocols & Safety Workflows
Protocol: Standard Boc Deprotection using TFA/DCM
This protocol describes a standard method for removing the N-Boc group from this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane, TIS), optional
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Scavenger Addition (Optional): If the substrate contains sensitive groups, add a scavenger such as TIS (1.1 eq).
-
Cooling: Cool the solution to 0°C in an ice bath. This helps to control any exotherm and minimize potential side reactions.
-
Acid Addition: Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM for a 50% solution.
-
Reaction Monitoring: Stir the reaction at 0°C to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed (typically 30 minutes to 2 hours).
-
Quenching: Once the reaction is complete, carefully concentrate the mixture under reduced pressure (rotary evaporator) to remove the excess TFA and DCM. Caution: TFA is corrosive.
-
Neutralization: Re-dissolve the crude residue in an organic solvent like ethyl acetate. Slowly and carefully add saturated NaHCO₃ solution until gas evolution (CO₂) ceases, indicating that all excess acid has been neutralized.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated NaHCO₃, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected product, L-Homoserine Methyl Ester, typically as a TFA or HCl salt depending on workup.
Workflow: Chemical Spill Response
This diagram outlines the decision-making process for handling a spill of this compound powder.
Caption: Decision workflow for a chemical spill.
References
-
LookChem. Cas 120042-11-7, this compound. [Link]
-
ChemBK. This compound. [Link]
-
The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]
-
Apnoke Scientific Ltd. This compound CAS 120042-11-7. [Link]
-
National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
National Institutes of Health (NIH). N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Organic Syntheses. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. [Link]
-
Supporting Information. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]
-
ResearchGate. Towards a selective Boc deprotection on acid cleavable Wang resin. [Link]
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Validation & Comparative
A Strategic Guide to N-Boc-L-homoserine Methyl Ester: Mitigating Side Reactions and Unlocking Novel Synthetic Pathways
For researchers, scientists, and drug development professionals, the selection of protected amino acids is a critical decision that dictates the efficiency, purity, and ultimate success of complex synthetic projects. While standard building blocks like serine and threonine derivatives are workhorses in peptide synthesis, they are not without their inherent challenges. This guide provides an in-depth technical comparison of N-Boc-L-homoserine methyl ester against other protected amino acids, illuminating its distinct advantages in minimizing common side reactions and opening avenues for novel molecular design. We will explore the causality behind these benefits, supported by established chemical principles and detailed experimental protocols.
The Challenge with β-Hydroxylated Amino Acids: A Case for Homoserine
In the realm of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the hydroxyl groups on the side chains of serine and threonine are frequent culprits in undesirable side reactions. These reactions not only reduce the yield of the target molecule but also introduce impurities that are often difficult to separate, complicating downstream processes and compromising final product integrity.
Two of the most prevalent side reactions are:
-
β-Elimination (Dehydration): Under basic conditions, such as those used for Fmoc-deprotection with piperidine, the β-hydroxyl group of serine or threonine can be eliminated, leading to the formation of a dehydroamino acid residue.[1] This is a significant issue that can lead to truncated or modified peptides.
-
O-Sulfonation: During the final cleavage and deprotection step in Fmoc-SPPS, particularly when using trifluoroacetic acid (TFA) to remove protecting groups like Pmc or Mtr from arginine residues, the hydroxyl groups of serine and threonine can be sulfonated.[2] This side reaction can occur in high yields if appropriate scavengers are not present, leading to a highly polar and undesired byproduct.
This compound, with its γ-hydroxy group, offers a structural solution to these problems. The additional methylene group in its side chain significantly alters the electronic and steric environment of the hydroxyl group, rendering it less susceptible to these common side reactions.
Core Advantages of this compound
The utility of this compound extends beyond simply avoiding side reactions. Its unique structure makes it a versatile building block for a range of applications.[3][4]
-
Enhanced Stability: The γ-hydroxyl is sterically more shielded and electronically less activated compared to a β-hydroxyl, reducing its propensity for unwanted O-acylation during coupling steps and providing greater stability throughout the synthetic process.
-
Versatility in Peptidomimetic Design: The homoserine backbone is a valuable scaffold in the synthesis of peptidomimetics.[5][6] The hydroxyl group serves as a convenient handle for introducing further modifications, such as cyclization to form lactones, etherification, or conjugation to other molecules, thereby enabling the creation of novel structures with enhanced biological properties like improved proteolytic resistance and membrane permeability.[7]
-
Benefits of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group itself offers strategic advantages, particularly in the synthesis of long or hydrophobic peptides where aggregation can be a problem with Fmoc chemistry.[][9][10] The strong acidic conditions used for Boc deprotection can disrupt secondary structures and improve solvation, leading to higher crude purity and yields.[][9] Furthermore, Boc-protected amino acids often exhibit greater stability for long-term storage and are generally more cost-effective for large-scale industrial production.[][11]
Comparative Data Summary
| Feature | N-Boc-L-serine Methyl Ester | N-Boc-L-threonine Methyl Ester | This compound |
| Hydroxyl Position | β | β | γ |
| Susceptibility to β-Elimination | High | Moderate | Negligible |
| Risk of O-Sulfonation | High | High | Low |
| Steric Hindrance at OH | Low | Moderate | Moderate |
| Utility as Lactone Precursor | Forms unstable β-lactone | Forms unstable β-lactone | Readily forms stable γ-butyrolactone |
| Primary Applications | Standard peptide synthesis | Standard peptide synthesis | Complex peptide synthesis, peptidomimetics, lactone synthesis |
| Protecting Group Strategy | Boc Chemistry | Fmoc Chemistry |
| Nα-Deprotection Condition | Strong Acid (e.g., TFA)[9] | Base (e.g., Piperidine)[] |
| Compatibility | Good for base-sensitive groups | Good for acid-labile groups (e.g., Trt)[] |
| Aggregation Issues | Less prone with hydrophobic peptides[][9] | Can be problematic with hydrophobic sequences |
| Common Side Reactions | Acid-catalyzed modifications (rare with proper scavengers) | Base-catalyzed β-elimination, O-sulfonation from Arg(Pmc/Mtr) deprotection[1][2] |
| Cost-Effectiveness (Large Scale) | Generally more favorable[][11] | Generally less favorable |
Experimental Protocols: Highlighting the Advantages
The following protocols are designed to be self-validating systems, employing standard, well-established techniques in synthetic chemistry.
Protocol 1: Standard Boc-SPPS Elongation Cycle
This protocol outlines a single coupling cycle using this compound in a manual solid-phase synthesis context. The causality is clear: each step prepares the resin-bound peptide for the next reaction, ensuring a specific and directional synthesis.
Methodology:
-
Deprotection: The peptide-resin is treated with 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 30 minutes to remove the Nα-Boc group.[9][12] The acidic environment protonates the newly exposed amine, which can help reduce aggregation.[9]
-
Washing: The resin is thoroughly washed with DCM, Isopropanol (IPA), and then DCM again to remove residual acid and byproducts.
-
Neutralization: The resin is treated with a 5-10% solution of Diisopropylethylamine (DIEA) in DCM or Dimethylformamide (DMF) to neutralize the ammonium salt, yielding a free amine ready for coupling.
-
Coupling: In a separate vessel, N-Boc-L-homoserine (2-4 equivalents) is pre-activated with a coupling reagent such as HBTU/HOBt or HATU in the presence of DIEA in DMF. This activated solution is then added to the resin. The reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents.
-
Monitoring: A qualitative ninhydrin (Kaiser) test is performed. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step is repeated.
*Note: For solution-phase coupling of the methyl ester, standard reagents like EDC/DMAP can be used.
Protocol 2: Side-Chain Lactonization of Homoserine
This protocol demonstrates the unique synthetic utility of the homoserine side chain, a key advantage over serine or threonine. The γ-hydroxyl is perfectly positioned to form a stable five-membered γ-butyrolactone ring upon activation and intramolecular cyclization.
Methodology:
-
Starting Material: N-Boc-L-homoserine is dissolved in an appropriate aprotic solvent like Tetrahydrofuran (THF).
-
Ester Hydrolysis (if starting with methyl ester): If starting with this compound, the ester is first saponified using LiOH in a THF/water mixture to yield the free carboxylic acid.
-
Activation & Cyclization: The N-Boc-L-homoserine is treated with a carbodiimide coupling reagent (e.g., EDC) and an activating agent (e.g., HOBt or DMAP) at 0°C. The reaction is then allowed to warm to room temperature. The carboxyl group is activated in situ and undergoes a rapid intramolecular nucleophilic attack by the γ-hydroxyl group.
-
Workup: The reaction is quenched, and the product is extracted with an organic solvent (e.g., Ethyl Acetate). The organic layer is washed, dried, and concentrated.
-
Purification: The crude product, N-Boc-L-homoserine lactone, is purified by silica gel chromatography.
This straightforward conversion into a stable cyclic structure is a powerful tool for creating conformationally constrained peptides and peptidomimetics, a feat not readily achievable with serine or threonine.
Conclusion
This compound is more than just another protected amino acid; it is a strategic solution to pervasive problems in peptide synthesis and a versatile tool for innovative molecular design. Its inherent resistance to common side reactions like β-elimination and O-sulfonation, which frequently plague serine and threonine residues, translates to higher yields, greater purity, and a more streamlined workflow. The advantages conferred by the Boc group, especially in the context of challenging sequences, further enhance its value. For scientists and researchers aiming to push the boundaries of peptide and peptidomimetic chemistry, the strategic incorporation of this compound is a scientifically sound choice that offers a clear path to superior outcomes.
References
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ChemBK. (2024). This compound. Available at: [Link]
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LookChem. (n.d.). Cas 120042-11-7, this compound. Available at: [Link]
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AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Available at: [Link]
-
Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-62. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure: N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Available at: [Link]
-
Ruhland, T., & Andersen, K. (1998). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Molecular Diversity, 4(3), 191-7. Available at: [Link]
-
Brik, A., et al. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(18), 7206-7211. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Supplementary Information. Available at: [Link]
-
Fields, G. B. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science. Available at: [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Busnel, O., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and r-Amino Acids. The Journal of Organic Chemistry, 70(26), 10789-10795. Available at: [Link]
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- 12. reddit.com [reddit.com]
Introduction: The Role of N-BOC-L-Homoserine Methyl Ester in Synthesis
An In-Depth Spectroscopic Comparison Guide: N-BOC-L-Homoserine Methyl Ester
This compound is an N-terminally protected derivative of L-homoserine, an amino acid analogue of serine with an additional methylene group in its side chain. The presence of the tert-butyloxycarbonyl (BOC) protecting group on the amine and the methyl ester on the carboxyl group makes it a versatile intermediate. This protection strategy allows for selective reactions at the side-chain hydroxyl group, rendering it an essential component in the synthesis of complex peptides and various bioactive molecules.[1]
Accurate characterization is paramount to ensure the integrity of subsequent synthetic steps. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for verifying the chemical structure and purity of such intermediates.[2][3] This guide explains how to interpret this data with confidence.
Caption: Key structural difference in the side chains.
This single structural change leads to distinct and predictable differences in their respective spectra.
| Spectroscopic Data | This compound | N-BOC-L-Serine Methyl Ester | Reason for Difference |
| Molecular Formula | C₁₀H₁₉NO₅ | C₉H₁₇NO₅ [4][5] | Difference of one CH₂ group. |
| Molecular Weight | 233.26 g/mol | 219.23 g/mol [4] | Mass difference of 14 Da. |
| ESI-MS ([M+H]⁺) | m/z ≈ 234.27 | m/z ≈ 220.24 | Reflects the 14 Da mass difference. |
| ¹H NMR Side Chain | β-CH₂ (~1.9-2.2 ppm, m); γ-CH₂ (~3.7-3.8 ppm, t) | β-CH₂ (~3.9 ppm, m) | Homoserine has a two-carbon side chain (-CH₂CH₂OH), while serine has one (-CH₂OH). The signals are simpler and further downfield for serine's β-protons due to proximity to the -OH group. |
| ¹³C NMR Side Chain | β-CH₂ (~34-36 ppm); γ-CH₂ (~58-60 ppm) | β-CH₂ (~63-65 ppm) | Homoserine has two distinct side-chain carbon signals. Serine has only one, which appears further downfield due to the direct attachment of the hydroxyl group. |
The most telling difference is in the side-chain signals of both the ¹H and ¹³C NMR spectra. The presence of two distinct signals for the two-carbon side chain in homoserine versus the single, more deshielded signal for serine's one-carbon side chain is a definitive diagnostic marker.
Experimental Protocols
To ensure data reproducibility and accuracy, standardized acquisition protocols are essential.
NMR Sample Preparation and Acquisition
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- 3. Insights on Potential Photoprotective Activity of Two Butylchalcone Derivatives: Synthesis, Spectroscopic Characterization and Molecular Modeling | MDPI [mdpi.com]
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A Senior Application Scientist's Guide to N-Boc-L-Homoserine Methyl Ester: A Comparative Analysis of its Synthetic Applications
For the modern researcher in drug development and synthetic chemistry, the choice of starting materials is a critical decision point that dictates the efficiency, safety, and ultimate success of a synthetic campaign. Among the vast arsenal of chiral building blocks, N-Boc-L-homoserine methyl ester (CAS 120042-11-7) has emerged as a uniquely versatile and powerful synthon.[1] Its structure, which combines a protected amine, a reactive primary alcohol, and a pre-defined stereocenter, offers a strategic entry point to a diverse range of high-value molecules, from complex heterocycles to non-canonical peptide constructs.
This guide provides an in-depth, comparative analysis of the primary applications of this compound. We will move beyond simple procedural descriptions to explore the underlying chemical logic, compare its performance against common alternatives, and provide validated experimental protocols to empower your research.
Structural Advantages: A Comparative Overview
This compound is a derivative of the non-proteinogenic amino acid homoserine. Its utility stems from three key structural features:
-
The N-Boc Group: The tert-butyloxycarbonyl protecting group provides robust protection for the α-amino group under a wide range of reaction conditions, yet it is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid, TFA), ensuring orthogonality with many other protecting groups used in complex syntheses.[2][3]
-
The Methyl Ester: This group protects the carboxylic acid, preventing its interference in reactions targeting the side chain. It can be selectively hydrolyzed when needed.
-
The γ-Hydroxyl Group: This primary alcohol is the molecule's primary point of diversification. It can be easily oxidized, converted to a leaving group for nucleophilic substitution, or used to form esters and ethers.
To appreciate its unique position, we can compare it with its lower homologue, N-Boc-L-serine methyl ester, and the β-branched N-Boc-L-threonine methyl ester.
| Feature | This compound | N-Boc-L-Serine Methyl Ester | N-Boc-L-Threonine Methyl Ester |
| CAS Number | 120042-11-7[4] | 2766-43-0[5] | 69567-08-4 |
| Molecular Formula | C₁₀H₁₉NO₅[1] | C₉H₁₇NO₅[5] | C₁₀H₁₉NO₅ |
| Molecular Weight | 233.26 g/mol [1] | 219.23 g/mol [5] | 233.26 g/mol |
| Side Chain | -CH₂CH₂OH (γ-hydroxyl) | -CH₂OH (β-hydroxyl) | -CH(OH)CH₃ (β-hydroxyl, secondary) |
| Primary Use | Precursor to γ-lactones, pyrrolidines, and for side-chain elongation. | Precursor to β-lactones, aziridines, dehydroalanine.[6] | Precursor for stereospecific reactions due to the secondary alcohol. |
| Key Advantage | Ideal for forming 5-membered rings (γ-lactones, pyrrolidines). | Ideal for forming 4-membered rings (β-lactones) or elimination to dehydroamino acids.[6] | Introduces a second stereocenter; sterically hindered. |
Core Application I: Synthesis of Chiral γ-Butyrolactones
One of the most powerful applications of this compound is its facile conversion into N-Boc-L-homoserine lactone (tert-butyl (3S)-2-oxotetrahydrofuran-3-ylcarbamate). This transformation is a cornerstone of its utility, providing a rigid, chiral scaffold for further elaboration.
The Causality Behind the Cyclization: The 1,4-relationship between the hydroxyl group and the ester functionality creates a strong thermodynamic and kinetic driving force for intramolecular cyclization, leading to the formation of a stable, five-membered γ-butyrolactone ring. This is a significantly more favorable process than the formation of the strained four-membered β-lactone from serine derivatives.
This lactone is not merely an endpoint but a crucial intermediate for synthesizing a variety of pharmaceutical compounds and natural products.[1]
This protocol describes a common method for the saponification and subsequent lactonization of the starting ester.
-
Saponification: Dissolve this compound (1.0 eq) in a mixture of THF/water (2:1). Cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide (LiOH) (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC (Thin Layer Chromatography).
-
Work-up & Cyclization: Once the reaction is complete, carefully acidify the mixture to pH ~3 using 1M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude N-Boc-L-homoserine acid is often cyclized without further purification by heating in a suitable solvent like toluene with a catalytic amount of p-toluenesulfonic acid.
-
Purify the resulting lactone by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product as a white solid.
Core Application II: A Safer Alternative for Amino Acid Homologation
The synthesis of enantiomerically pure β³-amino acids is a significant challenge in medicinal chemistry.[7] Traditional methods for one-carbon homologation of α-amino acids, such as the Arndt-Eistert synthesis or cyanation, are fraught with peril.
-
Arndt-Eistert Reaction: Employs diazomethane, which is highly toxic and explosive.
-
Cyanation Pathway: Requires the use of sodium or potassium cyanide, which are acutely toxic and environmentally hazardous.[7]
This compound provides the foundation for a much safer and more efficient multi-step homologation strategy to access valuable β³- and γ-amino acid derivatives.
The strategy involves oxidizing the primary alcohol of the homoserine derivative to an aldehyde, followed by chain extension (e.g., via a Wittig reaction) and subsequent functional group manipulations. This multi-step but robust process avoids the use of acutely toxic and unstable reagents, making it far more suitable for scale-up and general laboratory use.[7]
| Parameter | Arndt-Eistert Synthesis | Cyanation Route | Homoserine-based Route |
| Key Reagent | Diazomethane | Sodium/Potassium Cyanide | Oxidizing agents (e.g., DMP, SO₃·Py), Wittig reagents |
| Primary Hazard | Highly toxic, explosive | Acutely toxic, environmental hazard | Moderate; requires careful handling of reagents but avoids extreme hazards |
| Scalability | Poor; diazomethane is difficult to handle in large quantities. | Moderate; requires strict containment and waste disposal protocols. | Good; based on well-established, scalable reactions. |
| Reference | [7] | [7] | [7] |
Core Application III: A Building Block for Peptide Modification
While not a canonical amino acid, the incorporation of homoserine and its derivatives into peptides is a key strategy for developing peptidomimetics with enhanced stability, novel structural properties, or unique functionalities. This compound is an ideal precursor for this purpose.
Comparison with Methionine: Homoserine is structurally similar to methionine, differing by a hydroxyl group in place of the thioether. This allows it to act as a stable analogue in peptides where the oxidation of methionine's sulfur is a concern. Furthermore, the hydroxyl side chain can be functionalized post-synthesis to attach labels, drugs, or other moieties.
This protocol outlines the incorporation of N-Boc-L-homoserine into a growing peptide chain on a solid support using standard Boc-based Solid Phase Peptide Synthesis (SPPS). This assumes the synthesis is being performed on a MBHA resin to yield a C-terminal amide.[2]
-
Resin Preparation: Start with a deprotected resin-bound peptide (e.g., H₂N-Peptide-MBHA-Resin).
-
Activation: In a separate vessel, dissolve N-Boc-L-homoserine (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the complete consumption of free amines on the resin. If the test is positive (blue), extend the coupling time or repeat the coupling step.
-
Washing: Once coupling is complete (Kaiser test is negative), thoroughly wash the resin with DMF, DCM, and Methanol to remove excess reagents.
-
Deprotection: To continue the synthesis, cleave the N-Boc group using a solution of 50% TFA in DCM for 20-30 minutes before proceeding to the next coupling cycle.[2]
Summary and Future Outlook
This compound is far more than a simple protected amino acid. It is a strategic chiral building block that provides safe and efficient pathways to high-value chemical entities. Its ability to form stable γ-lactones, its role in circumventing hazardous traditional reactions for homologation, and its utility in creating modified peptides underscore its importance in modern organic synthesis and drug discovery. As the demand for stereochemically complex molecules and novel peptide therapeutics continues to grow, the applications for versatile synthons like this compound are set to expand even further.
References
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ChemBK. (2024). This compound. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of N-BOC-DL-Serine Methyl Ester in Modern Drug Discovery. Available at: [Link]
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National Institutes of Health (NIH). (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC. Available at: [Link]
-
MDPI. (2025). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Available at: [Link]
-
Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Available at: [Link]
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LookChem. (n.d.). Cas 120042-11-7,this compound. Available at: [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
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Semantic Scholar. (2025). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem. Available at: [Link]
-
ResearchGate. (2025). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. Available at: [Link]
-
Next Peptide. (n.d.). Homoserine and Homoserine lactone | Products. Available at: [Link]
-
ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
ResearchGate. (2025). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Available at: [Link]
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case studies using N-BOC-L-HOMOSERINE METHYL ESTER in synthesis
An In-Depth Comparative Guide to the Synthetic Utility of N-BOC-L-Homoserine Methyl Ester
For researchers, medicinal chemists, and professionals in drug development, the selection of a chiral building block is a critical decision that dictates the efficiency, stereochemical purity, and overall success of a synthetic campaign. This compound, a derivative of the non-proteinogenic amino acid homoserine, has emerged as a versatile and valuable intermediate. Its unique structural features—a stereodefined α-carbon, an acid-labile N-Boc protecting group, a readily transformable methyl ester, and a primary hydroxyl group—offer multiple handles for strategic chemical manipulation.
This guide provides an in-depth comparison of this compound against common alternatives in several key synthetic applications. We will explore the causality behind experimental choices, present supporting data from the literature, and offer detailed protocols to demonstrate its practical utility.
The Strategic Advantage: Synthesis of Chiral Lactones
One of the most common applications of homoserine derivatives is the synthesis of chiral α-amino-γ-butyrolactones (homoserine lactones). These motifs are central structural elements in many biologically active compounds, including quorum-sensing molecules in bacteria.[1][2]
Case Study: Intramolecular Cyclization to tert-butyl (3S)-2-oxotetrahydrofuran-3-ylcarbamate
This compound serves as an excellent precursor for its corresponding lactone. The synthesis typically involves the saponification of the methyl ester followed by acid-catalyzed cyclization, or direct conversion under specific conditions. An alternative and efficient route starts from N-Boc-L-homoserine, which can be prepared from L-homoserine. The subsequent esterification to the methyl ester is a high-yielding step.[3]
The direct lactonization of N-Boc-L-homoserine is often preferred. For instance, treatment of N-Boc-L-homoserine with a carbodiimide promoter facilitates the intramolecular esterification to yield the desired lactone.
Experimental Protocol: Synthesis of N-(tert-Butoxycarbonyl)-homoserine lactone from L-homoserine lactone [4]
This protocol highlights the ease of protecting the readily available L-homoserine lactone, which is chemically equivalent to cyclizing an N-protected homoserine derivative.
-
To a solution of homoserine lactone, trifluoroacetate salt (2.00 g, 9.29 mmol) and triethylamine (NEt₃, 1.4 mL, 9.29 mmol) in dichloromethane (CH₂Cl₂, 38 mL) at 0°C, add di-tert-butyl dicarbonate (Boc₂O, 2.03 g, 9.29 mmol).
-
Stir the reaction mixture for 12 hours at room temperature.
-
Wash the mixture with H₂O (1 x 25 mL) and 1N HCl (1 x 25 mL).
-
Dry the organic layer over MgSO₄ and evaporate the solvent to yield N-(tert-Butoxycarbonyl)-homoserine lactone as a white solid.
Yield: 1.82 g (97%).
Comparative Analysis vs. Alternatives
| Starting Material | Typical Route | Advantages | Disadvantages | Overall Efficiency |
| This compound | Saponification then cyclization | Readily available, stable precursor. | Requires two steps (hydrolysis, cyclization). | Good to Excellent |
| L-Aspartic Acid Derivatives | Reduction of anhydride or ester, then cyclization.[1] | Inexpensive starting material. | Can require multiple redox steps; potential for side reactions. | Moderate |
| L-Methionine | Demethylation/sulfur extrusion. | Readily available amino acid. | Often involves harsh reagents (e.g., cyanogen bromide); environmental concerns. | Moderate |
| N-Cbz-(S)-Homoserine | Direct lactonization.[5] | Cbz group offers orthogonal protection. | Cbz deprotection requires hydrogenation, which may not be compatible with other functional groups. | Good |
The use of N-BOC-L-homoserine or its methyl ester provides a more direct and often milder route to the target lactone compared to multi-step sequences from aspartic acid or the use of toxic reagents required for methionine conversion.
A Gateway to Chiral Aldehydes
Chiral α-amino aldehydes are powerful intermediates for the synthesis of amino alcohols, hydroxyethylene dipeptide isosteres, and various heterocyclic systems. While Garner's aldehyde, derived from serine, is the most well-known in this class, the homologous aldehyde from this compound offers access to chain-extended targets.
Case Study: Reduction to methyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
The primary alcohol of this compound can be selectively oxidized to the aldehyde using standard methods like Swern or Dess-Martin periodinane (DMP) oxidation. Alternatively, controlled reduction of a more activated carboxyl group can yield the aldehyde. A more common synthetic route involves the reduction of the corresponding ester.
Workflow: Ester Reduction to Aldehyde
Caption: Divergent synthesis from the starting ester.
Comparative Analysis vs. Garner's Aldehyde (from Serine)
The synthesis of Garner's aldehyde often begins with L-serine, which is converted to its N-Boc protected methyl ester acetonide, followed by reduction.[6][7]
| Feature | Homoserine-derived Aldehyde | Garner's Aldehyde (Serine-derived) | Rationale & Implications |
| Structure | β-amino aldehyde | α-amino aldehyde | The additional methylene group in the homoserine backbone leads to different ring sizes in cyclization reactions (e.g., piperidines vs. pyrrolidines) and alters spacing in peptide mimics. |
| Synthesis | Oxidation of primary alcohol. | Reduction of the protected ester.[7] | Both are accessible via high-yielding, standard reactions. The homoserine route does not require acetonide protection of the hydroxyl group prior to modification. |
| Stability | Prone to oligomerization; often generated and used in situ. | Relatively stable and isolable due to oxazolidine ring protection.[8] | The stability of Garner's aldehyde is a significant practical advantage, allowing for purification and storage. |
| Applications | Synthesis of δ-hydroxy-β-amino acids, piperidines, and other 6-membered rings. | Synthesis of γ-hydroxy-β-amino acids, pyrrolidines, sphingosines.[8] | The choice is dictated entirely by the desired carbon skeleton of the final target molecule. |
While Garner's aldehyde is more established due to its stability, the aldehyde derived from this compound is indispensable for synthesizing targets with an additional carbon in the backbone.
Precursor for Acyclic and Cyclic Unnatural Amino Acids
The true power of this compound lies in its role as a scaffold for creating more complex amino acids.
Case Study 1: Synthesis of β³-Amino Acid Methyl Esters
Homologation of α-amino acids to their β-counterparts is crucial for developing peptidomimetics with enhanced stability against enzymatic degradation.[9] Traditional methods like the Arndt-Eistert reaction involve hazardous diazomethane. A safer, modern approach utilizes N-BOC-α-amino aldehydes. While not starting directly from the ester, this showcases the utility of the homoserine scaffold. A more direct route involves activating the hydroxyl group for displacement.
Experimental Protocol: Conversion to N-Boc-β³-amino acid methyl ester [9]
This multi-step sequence demonstrates the transformation of an α-amino acid into a β³-amino acid, a process for which this compound is an ideal starting point after conversion to the corresponding aldehyde.
-
Aldehyde Formation: Convert this compound to the corresponding N-Boc-α-amino aldehyde.
-
Wittig-type Olefination: React the aldehyde with a methoxyphosphonium ylide to generate a methyl 2-methoxy-2-alkenoate intermediate.
-
Reduction & Isomerization: Use DIBAL-H for reduction, followed by enol-keto isomerization.
-
Oxidative Cleavage & Methylation: Employ sodium periodate for oxidative cleavage to yield the N-Boc-β³-amino acid, which is then esterified with methyl iodide.
Overall Yield: This sequence is reported with high overall yields (e.g., 85% over the final two steps for the phenylalanine analogue).[9]
Comparative Analysis of Homologation Methods
| Method | Starting Material | Key Reagents | Safety Profile | Generality & Yield |
| This Work's Method [9] | N-Boc-α-amino aldehyde | Methoxyphosphonium ylide, DIBAL-H, NaIO₄ | Avoids highly toxic reagents. | Broad substrate scope, good to excellent yields. |
| Arndt-Eistert Homologation | N-Protected α-amino acid | Diazomethane, Silver (I) oxide | Extremely Hazardous: Diazomethane is explosive and toxic. | High yields but limited by safety concerns. |
| Cyanation Reaction [9] | N-Protected α-amino alcohol | NaCN or KCN | Highly Toxic: Cyanide salts are potent poisons. | Effective but requires stringent handling protocols. |
This comparison clearly positions modern Wittig-based homologation strategies, for which the homoserine scaffold is ideal, as superior in terms of safety and practicality for multigram synthesis.[9]
Case Study 2: Synthesis of Cyclic Amines
The bifunctional nature of this compound makes it a prime candidate for synthesizing saturated nitrogen heterocycles like pyrrolidines via intramolecular reactions.
Workflow: Reductive Amination to Pyrrolidine
Sources
- 1. EP0498418B1 - Process for the preparation of homoserin lactones - Google Patents [patents.google.com]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 3. This compound | 120042-11-7 [chemicalbook.com]
- 4. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized N-BOC-L-HOMOSERINE METHYL ESTER
For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. The purity of N-BOC-L-homoserine methyl ester, a valuable chiral building block in the synthesis of peptidomimetics and other complex molecules, directly impacts the yield, purity, and biological activity of the final product. This guide provides an in-depth comparison of essential analytical techniques for validating the chemical and enantiomeric purity of this compound, grounded in practical, field-proven insights. We will explore the "why" behind the "how," empowering you to make informed decisions in your laboratory.
The Criticality of Purity in Synthesis
This compound is synthesized to serve as a specific stereoisomer in subsequent reactions. The presence of chemical impurities, such as residual starting materials, by-products from the synthesis, or degradation products, can lead to unwanted side reactions and complicate purification of the desired compound. Even more critical is the presence of the D-enantiomer, which can result in the formation of diastereomeric products that are often difficult to separate and may exhibit different pharmacological or toxicological profiles. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust quality control.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A self-validating system of analysis relies on orthogonal methods—techniques that measure the same attribute (purity) through different physical principles. For this compound, we will focus on a suite of four key techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess for the presence of proton- and carbon-containing impurities.
-
Mass Spectrometry (MS): To verify the molecular weight and provide further structural information through fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment of chemical purity.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric excess and quantify the undesired D-enantiomer.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups.
The following sections will delve into the experimental protocols for each of these techniques, compare their strengths and limitations, and provide the rationale for their application in the quality control of this compound.
Structural Confirmation and Impurity Profiling by NMR Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
The "Why": Causality Behind Experimental Choices
-
¹H NMR: This is the initial and most rapid assessment of the compound's identity and purity. It allows for the visualization of all proton-containing species in the sample. The integration of proton signals can provide a semi-quantitative measure of impurities if their signals are well-resolved from the main compound.
-
¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR provides a distinct signal for each unique carbon atom in the molecule. This is particularly useful for identifying impurities that may have overlapping proton signals but distinct carbon skeletons. The chemical shifts of the carbonyl carbons are also sensitive to the local electronic environment and can indicate the presence of related impurities.[1]
-
Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice as it is a good solvent for many protected amino acids and has a single, well-defined residual solvent peak.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (300 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Acquisition Time | 3.99 s | 0.99 s |
| Spectral Width | 6000 Hz | 22700 Hz |
Data Interpretation:
Expected Chemical Shifts (Approximate):
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -C(CH₃)₃ (BOC) | 1.45 (s, 9H) | 28.3 |
| -CH₂-CH₂OH | 1.90-2.10 (m, 2H) | 35.0 |
| -CH₂OH | 3.70 (t, 2H) | 58.5 |
| -OCH₃ | 3.75 (s, 3H) | 52.5 |
| α-CH | 4.30 (m, 1H) | 53.0 |
| -NH | 5.40 (br d, 1H) | - |
| C=O (Ester) | - | 172.5 |
| C=O (BOC) | - | 156.0 |
| -C(CH₃)₃ (BOC) | - | 80.0 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Purity Assessment:
-
Look for any unexpected signals in both the ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum. The ratio of the integrals should correspond to the number of protons in each group. For example, the ratio of the BOC protons to the methyl ester protons should be approximately 9:3.
-
Impurities from the synthesis, such as residual L-homoserine or the unesterified N-BOC-L-homoserine, will have distinct signals. For example, the free carboxylic acid will have a broad signal downfield in the ¹H spectrum and a different carbonyl chemical shift in the ¹³C spectrum.
Molecular Weight Verification by Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a synthesized compound.
The "Why": Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar, non-volatile molecules like this compound. It typically produces protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, allowing for straightforward determination of the molecular weight.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion can provide valuable structural information. The fragmentation pattern of BOC-protected amino acids is often predictable and can be used to confirm the identity of the compound.[2]
Experimental Protocol: ESI-MS Analysis
Sample Preparation:
-
Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
Instrument Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Mass Range | 50-500 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 20 V |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
Data Interpretation:
Expected Ions:
| Ion | Calculated m/z |
| [M+H]⁺ | 234.13 |
| [M+Na]⁺ | 256.11 |
| [M+K]⁺ | 272.09 |
Fragmentation Analysis (MS/MS of [M+H]⁺):
-
A characteristic loss of the BOC group (100 Da) or isobutylene (56 Da) is expected.
-
Loss of the methyl ester group (-OCH₃, 31 Da) or methanol (-CH₃OH, 32 Da).
-
Other fragments corresponding to the homoserine backbone.
Quantitative Chemical Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity analysis in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
The "Why": Causality Behind Experimental Choices
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for the analysis of moderately polar organic molecules. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound is well-suited for this type of separation.
-
Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase allows for the elution of compounds with a wide range of polarities, ensuring that both polar and nonpolar impurities are detected.
-
UV Detection: The amide bond and carbonyl groups in the molecule provide sufficient UV absorbance for sensitive detection, typically around 210-220 nm.
Experimental Protocol: RP-HPLC Analysis
Sample Preparation:
-
Dissolve the sample in the mobile phase at an initial composition to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
Data Interpretation:
-
The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
The retention time of the main peak should be consistent.
-
Any additional peaks represent chemical impurities. These can be further investigated by collecting the fractions and analyzing them by MS.
Enantiomeric Purity by Chiral HPLC
The determination of enantiomeric purity is crucial for chiral molecules intended for biological applications. Chiral HPLC uses a chiral stationary phase (CSP) to differentiate between enantiomers.
The "Why": Causality Behind Experimental Choices
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including N-protected amino acids.[3] These columns provide a chiral environment that allows for differential interaction with the L- and D-enantiomers.
-
Normal Phase vs. Reversed Phase: The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile) mobile phases depends on the specific CSP and the analyte. For N-BOC protected amino acids, both modes can be effective, and screening of different columns and mobile phases is often necessary to achieve optimal separation.[3]
Experimental Protocol: Chiral HPLC Analysis
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chiral HPLC Conditions (Example):
| Parameter | Value |
| Column | Chiralpak IA or similar amylose-based CSP |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Data Interpretation:
-
Inject a racemic standard of N-BOC-DL-homoserine methyl ester to determine the retention times of the L- and D-enantiomers.
-
Analyze the synthesized sample under the same conditions.
-
The enantiomeric excess (e.e.) is calculated using the following formula:
-
e.e. (%) = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100
-
Functional Group Confirmation by FT-IR Spectroscopy
FT-IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups in a molecule.
The "Why": Causality Behind Experimental Choices
-
FT-IR provides a characteristic "fingerprint" of the molecule based on the vibrations of its chemical bonds. It is an excellent tool for quickly verifying that the expected functional groups (e.g., carbonyls, N-H, O-H) are present.
Experimental Protocol: FT-IR Analysis
Sample Preparation:
-
A small amount of the neat oil or solid is placed directly on the ATR crystal.
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
Data Interpretation:
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3400 (broad) | O-H stretch | Hydroxyl |
| ~3300 | N-H stretch | Amide |
| ~2980 | C-H stretch | Alkane |
| ~1740 | C=O stretch | Ester |
| ~1700 | C=O stretch | Carbamate (BOC) |
| ~1520 | N-H bend | Amide |
| ~1160 | C-O stretch | Ester/Carbamate |
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Structural confirmation, identification of proton and carbon-containing impurities. | Highly specific, provides detailed structural information, semi-quantitative. | Lower sensitivity than MS and HPLC, may not detect non-protonated impurities easily. |
| Mass Spec. | Molecular weight confirmation, structural information from fragmentation. | High sensitivity, small sample requirement, can be coupled with HPLC. | Isomers are not differentiated, ionization efficiency can vary. |
| RP-HPLC | Quantitative chemical purity, separation of impurities. | Highly quantitative, robust, high resolution. | Does not provide structural information on its own, does not separate enantiomers. |
| Chiral HPLC | Quantitative enantiomeric purity, separation of enantiomers. | The only reliable method for quantifying enantiomeric excess. | Requires specialized and often expensive columns, method development can be time-consuming. |
| FT-IR | Presence of functional groups. | Fast, simple, non-destructive. | Provides limited structural information, not suitable for quantification of purity. |
Visualizing the Workflow
Caption: Orthogonal workflow for the comprehensive purity validation of this compound.
Conclusion
The validation of this compound purity is a critical, multi-step process that requires the application of orthogonal analytical techniques. By combining the structural insights from NMR and FT-IR, the molecular weight confirmation from mass spectrometry, and the quantitative purity data from both reversed-phase and chiral HPLC, a researcher can have high confidence in the quality of their material. This rigorous approach to quality control is fundamental to ensuring the reproducibility of experimental results and the successful development of novel chemical entities.
References
-
PubChem. N-Boc-L-serine methyl ester. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]
-
Organic Syntheses. N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Apnoke Scientific Ltd. this compound CAS 120042-11-7. [Link]
-
LookChem. Cas 120042-11-7,this compound. [Link]
Sources
A Senior Application Scientist's Comparative Guide to the Enantiomeric Purity Analysis of N-Boc-L-homoserine Methyl Ester
For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is non-negotiable. N-Boc-L-homoserine methyl ester, a valuable intermediate in the synthesis of complex peptides and pharmaceuticals, is no exception. Ensuring its enantiomeric purity is paramount to the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess (e.e.) of this compound, supported by representative experimental data and detailed methodologies.
The Criticality of Enantiomeric Purity in this compound
This compound possesses a single stereocenter. The presence of its corresponding D-enantiomer as an impurity can lead to the formation of diastereomeric products in subsequent synthetic steps. These diastereomers may exhibit different pharmacological profiles, potentially introducing unwanted side effects or reducing the therapeutic efficacy of the target molecule. Therefore, robust and reliable analytical methods for the precise quantification of the enantiomeric purity are essential for quality control and regulatory compliance.
This guide will compare three principal chromatographic techniques for this purpose:
-
Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)
-
Direct Enantioseparation by Chiral Supercritical Fluid Chromatography (SFC)
-
Indirect Enantioseparation by Gas Chromatography (GC) following Derivatization
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC remains the most widely adopted technique for enantiomeric purity assessment due to its versatility, robustness, and the wide availability of chiral stationary phases (CSPs). The direct approach, where enantiomers are separated on a CSP, is the most common strategy.
The Principle of Chiral Recognition in HPLC
Separation is achieved through the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase. For N-Boc protected amino acid esters, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. These CSPs form transient, diastereomeric complexes with the enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The difference in the stability of these complexes results in different retention times for the L- and D-enantiomers.
Experimental Workflow: Chiral HPLC
Caption: Workflow for Chiral HPLC Analysis.
Representative Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as one derived from amylose tris(3,5-dimethylphenylcarbamate), is an excellent starting point due to its proven success with N-protected amino acids.[1]
-
Mobile Phase: A non-polar mobile phase, such as n-Hexane/2-Propanol (90:10 v/v), is typically used in normal-phase mode. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of N-Boc-DL-homoserine methyl ester (racemic standard) and the this compound test sample in the mobile phase.
Performance and Considerations:
Chiral HPLC provides excellent resolution and is highly reliable. The primary considerations are the cost of chiral columns and the consumption of organic solvents, which can have environmental and cost implications. Method development can sometimes be time-consuming, requiring screening of different CSPs and mobile phases to achieve optimal separation.[3]
Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
Chiral SFC has emerged as a powerful, "greener" alternative to HPLC for enantiomeric separations.[4] It utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption.
The SFC Advantage
The low viscosity and high diffusivity of supercritical fluids allow for faster separations without a loss of resolution.[5] This makes SFC particularly suitable for high-throughput screening and routine quality control. The separation principles are similar to normal-phase HPLC, and polysaccharide-based CSPs are also highly effective in SFC for resolving N-protected amino acids.[]
Experimental Workflow: Chiral SFC
Caption: Workflow for Chiral SFC Analysis.
Representative Experimental Protocol:
-
Instrumentation: SFC system with a UV detector and back-pressure regulator.
-
Chiral Stationary Phase: Polysaccharide-based CSP (e.g., cellulose tris(3,5-dichlorophenylcarbamate)).[7]
-
Mobile Phase: Supercritical CO₂ with a polar co-solvent such as Methanol (e.g., 80:20 v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution in the co-solvent (Methanol).
Performance and Considerations:
SFC offers a significant speed advantage over HPLC, with analysis times often being 3-5 times shorter.[5] The reduction in organic solvent usage makes it a more sustainable and cost-effective technique. While initial instrumentation costs can be higher than for HPLC, the long-term savings on solvents can be substantial.
Indirect Analysis by Chiral Gas Chromatography (GC)
For volatile or semi-volatile compounds, chiral GC is a highly sensitive and efficient technique. Since this compound itself is not sufficiently volatile for GC analysis, a derivatization step is required. The indirect approach involves reacting the amino acid ester with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard, non-chiral GC column.
The Principle of Diastereomer Formation
The enantiomers of N-Boc-homoserine methyl ester are first deprotected to expose the free amine, which is then reacted with a chiral derivatizing agent, such as a derivative of heptafluorobutyl chloroformate (HFBCF), to form diastereomers.[8] These diastereomers have different physical properties and can be separated using conventional achiral chromatography.
Experimental Workflow: Indirect GC Analysis
Caption: Workflow for Indirect GC Analysis.
Representative Experimental Protocol:
-
Derivatization:
-
Deprotect the N-Boc-homoserine methyl ester using an appropriate method (e.g., treatment with TFA).
-
React the resulting free amine with a chiral derivatizing agent like heptafluorobutyl chloroformate in the presence of a suitable base.[8]
-
Extract the resulting diastereomeric derivatives into an organic solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A standard non-chiral column, such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping to 250 °C.
-
Detection: Mass spectrometry in selected ion monitoring (SIM) mode for high sensitivity and specificity.[9]
-
Performance and Considerations:
GC offers exceptional sensitivity, making it suitable for trace-level impurity detection. However, the multi-step sample preparation, including deprotection and derivatization, can be time-consuming and a potential source of error. It is crucial to ensure that the derivatization reaction proceeds to completion and does not cause any racemization.
Comparative Performance Summary
The following table summarizes the representative performance of each technique for the analysis of this compound. The data is synthesized based on typical performance for structurally similar N-Boc-amino acid esters.
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC (Indirect) |
| Analysis Time | ~15 - 25 min | ~3 - 8 min | ~20 - 30 min (including oven ramp) |
| Resolution (Rs) | > 2.0 | > 2.0 | > 2.5 |
| Solvent Consumption | High (e.g., Hexane, IPA) | Low (primarily CO₂) | Moderate (solvents for extraction) |
| Sample Preparation | Simple (dissolve and inject) | Simple (dissolve and inject) | Complex (deprotection, derivatization, extraction) |
| Sensitivity | Good (UV) | Good (UV) | Excellent (MS) |
| Key Advantage | Established, versatile | Fast, sustainable | High sensitivity |
| Key Disadvantage | Solvent cost/disposal | Higher initial instrument cost | Labor-intensive sample prep |
Conclusion and Recommendations
For the routine enantiomeric purity analysis of this compound, Chiral Supercritical Fluid Chromatography (SFC) stands out as the most advantageous technique. Its combination of high speed, excellent resolution, and significantly reduced solvent consumption makes it an efficient, cost-effective, and environmentally friendly choice for modern pharmaceutical development and quality control laboratories.
Chiral High-Performance Liquid Chromatography (HPLC) remains a robust and reliable alternative, particularly in laboratories where SFC instrumentation is not yet available. Its wide applicability and the vast library of available chiral stationary phases ensure its continued relevance.
The indirect Gas Chromatography (GC) method is best reserved for situations requiring the highest sensitivity for trace-level enantiomeric impurity detection. The complexity of its sample preparation makes it less suitable for high-throughput or routine analyses.
Ultimately, the choice of methodology will depend on the specific requirements of the laboratory, including sample throughput, sensitivity needs, and available instrumentation. However, the data and underlying principles strongly support the adoption of chiral SFC as the preferred method for the enantiomeric purity analysis of this compound and other chiral intermediates.
References
- A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (2025). Methods in Molecular Biology, 2801, 119-130.
- Jacob, M., Klein, M., Peng, L., & Farkas, T. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex.
- BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
- A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). Amino Acids, 53(3), 347–358.
- BenchChem. (2025). A Comparative Guide to the Chiral Purity of Commercially Available Boc-L-Ala-OH.
- BOC Sciences. (n.d.). Enantiomer Identification (HPLC/SFC).
- BOC Sciences. (n.d.). Amino Acid Chiral Analysis Services.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America, 40(3), 118-124.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2011). Indian Journal of Pharmaceutical Sciences, 73(3), 299–304.
- Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. (2019).
- Enantiomer separation of N-t-BOC and N-CBZ α-amino acids and their esters on polysaccharide derived chiral stationary phases. (2009). Chirality, 21(10), 930-935.
- BOC Sciences. (n.d.). Chiral Analysis & Separation.
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji, 65(4), 249-261.
- BenchChem. (2025). A Comparative Guide to Chiral Purity Analysis of N-Boc-dolaproine-methyl: HPLC vs. SFC.
- Amino Acid and Peptide Chiral Separ
- Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. (1998). Analytical Chemistry, 70(15), 3218-3224.
- Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. (2019). Bulletin of the Korean Chemical Society, 40(4), 364-370.
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A Cost-Benefit Analysis of N-BOC-L-Homoserine Methyl Ester in Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug discovery, the selection of building blocks is a critical decision that profoundly impacts research timelines, costs, and the ultimate success of a project. N-BOC-L-homoserine methyl ester, a protected form of the non-proteinogenic amino acid homoserine, is a versatile intermediate. However, its utility must be weighed against its cost and the availability of viable alternatives. This guide provides a comprehensive cost-benefit analysis of this compound, offering a comparative landscape of alternative reagents, supported by experimental insights and detailed protocols.
The Strategic Role of this compound
This compound is a valuable tool in the synthetic chemist's arsenal for several key reasons:
-
Peptide Synthesis: It serves as a precursor to L-homoserine, which can be incorporated into peptide sequences to study protein structure and function, or to develop peptide-based therapeutics.
-
Precursor to N-Acyl Homoserine Lactones (AHLs): AHLs are signaling molecules involved in bacterial quorum sensing. The synthesis of various AHL analogs is crucial for developing novel antimicrobial agents that disrupt bacterial communication.[1][2][3]
-
Chiral Building Block: The defined stereochemistry of the L-homoserine backbone makes it a useful starting material for the synthesis of complex chiral molecules and natural products.
The choice of the tert-butyloxycarbonyl (Boc) protecting group for the amine and the methyl ester for the carboxylic acid dictates the synthetic strategy, particularly in the context of solid-phase peptide synthesis (SPPS).
The Competitive Landscape: A Comparative Analysis
The primary alternatives to this compound are other protected forms of L-homoserine, most notably those utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) or benzyloxycarbonyl (Cbz) protecting groups.
| Feature | This compound | Fmoc-L-Homoserine Derivatives | Cbz-L-Homoserine Derivatives |
| Protection Strategy | Boc/Bzl (Benzyl-based side-chain protection) | Fmoc/tBu (tert-Butyl-based side-chain protection) | Cbz/Bzl |
| Nα-Deprotection | Moderately strong acid (e.g., Trifluoroacetic acid, TFA) | Base (e.g., Piperidine) | Catalytic hydrogenation or strong acid |
| Orthogonality | Semi-orthogonal | Fully orthogonal | Semi-orthogonal |
| Automation Compatibility | Less common for modern automated synthesizers | Standard for automated synthesizers | Less common for SPPS |
| Side Reactions | Acid-catalyzed side reactions | Base-catalyzed side reactions (e.g., aspartimide formation) | Potential for incomplete deprotection |
| Handling Precautions | Requires handling of corrosive acids | Requires handling of piperidine | Requires handling of flammable solvents and catalysts |
The fundamental difference between the Boc and Fmoc strategies lies in their deprotection chemistry. Boc chemistry relies on acid for deprotection, while Fmoc chemistry uses a base. This dictates the choice of protecting groups for the side chains of other amino acids in a peptide sequence to ensure orthogonality—the selective removal of one protecting group without affecting others.[][]
Cost-Benefit Deep Dive: Beyond the Price Tag
A true cost-benefit analysis extends beyond the initial purchase price to include factors that affect overall project efficiency and cost.
Direct Cost Comparison
The following table provides an approximate price comparison of this compound and its common alternatives. Prices are based on an aggregation of data from various suppliers and are subject to change.
| Compound | Approximate Price per Gram (USD) |
| This compound | $1,450 - $1,600 |
| Fmoc-O-methyl-L-homoserine | $75 - $100 |
| Cbz-L-Homoserine lactone | $17 - $30 |
Note: Prices can vary significantly between suppliers and based on purity and quantity.
It is immediately apparent that this compound is significantly more expensive on a per-gram basis than its Fmoc and Cbz counterparts. This higher initial cost is a major consideration in the cost-benefit analysis.
Performance Metrics and Hidden Costs
Yield and Purity: While direct comparative studies on the synthesis of homoserine-containing peptides are not abundant in the literature, general trends in Boc versus Fmoc SPPS can be informative. Fmoc chemistry is often favored for routine peptide synthesis and is reported to achieve high coupling yields, frequently exceeding 99%.[][6] The milder deprotection conditions of the Fmoc strategy can lead to higher purity crude products for many standard peptides.[6][7] However, for hydrophobic sequences prone to aggregation, the Boc strategy can sometimes offer advantages, as the acidic deprotection step helps to disrupt interchain hydrogen bonding.[7]
Workflow Efficiency: The compatibility of the Fmoc strategy with automated peptide synthesizers is a significant advantage in terms of workflow efficiency and throughput.[] The manual nature of many Boc-based syntheses can be more labor-intensive.
Downstream Processing: The choice of protecting group can impact downstream applications. For instance, if the ultimate goal is the synthesis of an N-acyl homoserine lactone, starting with this compound requires deprotection of the Boc group before acylation of the amine.
The Methyl Ester Consideration: The presence of a methyl ester on the C-terminus of the homoserine derivative can be a double-edged sword. While it protects the carboxylic acid during some reaction steps, it must be hydrolyzed to the free acid for peptide bond formation in solution-phase synthesis or for certain biological assays. This additional step can add time and introduce potential side reactions. In SPPS, the C-terminal amino acid is typically anchored to the resin, so a pre-formed methyl ester is not directly incorporated into the growing peptide chain.
Experimental Workflows and Protocols
To provide a practical context for this analysis, we present a detailed protocol for a common application of a protected homoserine derivative: the synthesis of an N-acyl homoserine lactone.
Synthesis of N-Butyryl-L-Homoserine Lactone
This protocol outlines the synthesis starting from a protected L-homoserine derivative. While this example uses a generic protected homoserine, the initial deprotection step would be adapted based on the specific protecting group (Boc, Fmoc, or Cbz).
Step 1: Deprotection of the Amino Group
-
For N-BOC-L-Homoserine: Dissolve the N-BOC-L-homoserine derivative in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.
-
For N-Fmoc-L-Homoserine: Dissolve the N-Fmoc-L-homoserine derivative in a 20% solution of piperidine in N,N-dimethylformamide (DMF). Stir at room temperature for 30 minutes. Remove the solvent under reduced pressure.
Step 2: Acylation of the Amino Group
-
Dissolve the deprotected L-homoserine derivative in anhydrous DCM.
-
Add triethylamine (2 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add butyryl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 3: Lactonization
-
The acylated homoserine derivative may spontaneously cyclize to the lactone, particularly under acidic or basic conditions.
-
If lactonization is incomplete, the crude product can be dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heated to promote cyclization.
-
Purify the final N-butyryl-L-homoserine lactone by column chromatography on silica gel.
Visualization of Synthetic Pathways
Diagram 1: General Workflow for N-Acyl Homoserine Lactone Synthesis
Caption: A generalized workflow for the synthesis of N-acyl homoserine lactones.
Diagram 2: Decision Matrix for Protecting Group Selection
Caption: A decision-making framework for choosing a protecting group strategy.
Conclusion and Recommendations
The cost-benefit analysis of this compound reveals a nuanced landscape. While its high initial purchase price is a significant drawback, the Boc strategy can be advantageous for the synthesis of aggregation-prone hydrophobic peptides. However, for most routine applications, particularly those involving automated solid-phase peptide synthesis and the synthesis of peptides with acid-sensitive moieties, the Fmoc-protected alternatives offer a more cost-effective and efficient workflow. The Cbz-protected derivatives, while being the most economical, are generally more suited for solution-phase synthesis.
Recommendations:
-
For automated, high-throughput peptide synthesis: Fmoc-L-homoserine derivatives are the preferred choice due to their compatibility with standard automated protocols and milder deprotection conditions.
-
For the synthesis of hydrophobic, aggregation-prone peptides: N-BOC-L-homoserine derivatives may offer an advantage, but the high cost should be carefully considered.
-
For solution-phase synthesis and cost-sensitive projects: Cbz-L-homoserine derivatives provide a viable, low-cost alternative.
-
For the synthesis of N-acyl homoserine lactones: The choice of protecting group on the starting L-homoserine derivative should be guided by the overall synthetic strategy and the stability of other functional groups in the target molecule.
Ultimately, the optimal choice of a protected homoserine derivative depends on a careful evaluation of the specific research goals, available resources, and the chemical nature of the target molecule. By considering the factors outlined in this guide, researchers can make an informed decision that balances cost, efficiency, and scientific outcomes.
References
-
P212121 Store. (n.d.). Fmoc-O-methyl-L-homoserine. Retrieved January 14, 2026, from [Link]
- D'Hondt, M., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65.
- Grassi, G., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem.
- Grassi, G., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem.
- Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(1), 4-19.
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 14, 2026, from [Link]
-
CRO SPLENDID LAB. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2014, February 18). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. Retrieved January 14, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. Retrieved January 14, 2026, from [Link]
-
Sunresin Life Sciences. (n.d.). Peptide Synthesis by Boc Strategy. Retrieved January 14, 2026, from [Link]
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
AWS. (n.d.). A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. Retrieved January 14, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. Retrieved January 14, 2026, from [Link]
-
Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved January 14, 2026, from [Link]
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- The Raj Group. (2016). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety.
- The Royal Society of Chemistry. (2016). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety.
-
SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Retrieved January 14, 2026, from [Link]
-
Frontiers. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Retrieved January 14, 2026, from [Link]
-
Oakwood Chemical. (n.d.). Cbz-L-Homoserine lactone. Retrieved January 14, 2026, from [Link]
-
Frontiers. (n.d.). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Retrieved January 14, 2026, from [Link]
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- 2. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Alternatives for N-Boc-L-Homoserine Methyl Ester in Peptide Chemistry
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to successful peptide synthesis. N-Boc-L-homoserine methyl ester has traditionally served as a valuable reagent, particularly as a precursor for lactonization to form homoserine lactones, which are key components in quorum sensing studies and can be used for peptide cyclization. However, the landscape of peptide chemistry is ever-evolving, with a continuous drive towards greater efficiency, versatility, and the mitigation of side reactions. This guide provides an in-depth technical comparison of viable alternative reagents and strategies to this compound, supported by experimental data and detailed protocols to inform your synthetic choices.
The Role of this compound: A Brief Overview
This compound is an N-terminally protected amino acid with a side-chain hydroxyl group. This functionality is key to its primary application: intramolecular cyclization to form a γ-lactone ring, known as N-Boc-L-homoserine lactone.[1][2] This transformation is often a critical step in the synthesis of quorum sensing molecules and their analogs.[3][4] Additionally, the hydroxyl group can be activated for peptide macrocyclization, a crucial strategy for enhancing the conformational stability and biological activity of peptides.[5]
However, reliance on a single reagent can be limiting. Challenges such as specific reaction conditions, potential side reactions during cleavage (e.g., homoserine lactone formation from methionine-containing peptides), and the desire for different ring sizes or functionalities in cyclic peptides necessitate the exploration of alternatives.[6]
Core Alternative Strategies and Reagents
This guide will focus on three principal alternative strategies that offer significant advantages in terms of flexibility and orthogonal control in peptide synthesis:
-
Side-Chain Carboxylates of Aspartic and Glutamic Acid: Utilizing orthogonally protected aspartic and glutamic acid derivatives for lactamization.
-
Serine and Threonine Side-Chain Ligation: Employing the hydroxyl groups of serine and threonine for chemoselective cyclization.
-
Mitsunobu Reaction for Intramolecular Cyclization: A powerful method for achieving cyclization through the activation of hydroxyl groups.
The following sections will delve into the mechanistic underpinnings of each strategy, present comparative data, and provide detailed experimental protocols.
Side-Chain Carboxylates: N-Boc-L-Aspartic Acid and N-Boc-L-Glutamic Acid Esters
A highly effective and widely adopted alternative to homoserine-based lactonization is the use of orthogonally protected aspartic acid and glutamic acid derivatives for side-chain to C-terminus or side-chain to N-terminus cyclization, forming a lactam bridge. This approach offers precise control over ring size and is compatible with standard solid-phase peptide synthesis (SPPS) protocols.[7][8]
Mechanistic Principle and Advantages
The core of this strategy lies in the principles of orthogonal protection .[9][10] In a typical Fmoc-based SPPS, the side chains of Asp and Glu are protected with acid-labile groups like tert-butyl (OtBu). For cyclization, an orthogonal protecting group is used for the side-chain carboxylate of the Asp or Glu residue that will participate in the cyclization. Common orthogonal protecting groups include allyl (OAll) or fluorenylmethyl (OFm) esters, which can be selectively removed without affecting the acid-labile side-chain protecting groups of other amino acids or the peptide's attachment to the resin.[7][8][11]
Advantages:
-
Tunable Ring Size: The choice between Asp (forming a smaller ring) and Glu (forming a larger ring) allows for modulation of the macrocycle's conformational properties.
-
Lactam Stability: The resulting lactam bridge is generally more stable to hydrolysis than a lactone.
-
Compatibility with SPPS: These building blocks are readily incorporated into standard Fmoc- or Boc-based SPPS protocols.[8]
-
Versatility: This method can be used for head-to-tail, side-chain-to-backbone, or side-chain-to-side-chain cyclizations.
Comparative Performance
| Feature | This compound | N-Boc-L-Glu(OAll)-OH / N-Boc-L-Asp(OAll)-OH |
| Cyclization Type | Intramolecular lactonization | Intramolecular lactamization |
| Bond Formed | Ester (lactone) | Amide (lactam) |
| Ring Size | Fixed (γ-lactone) | Variable (depending on Asp/Glu and cyclization partner) |
| Orthogonal Control | Limited; relies on hydroxyl activation | High; selective deprotection of allyl/Fm ester |
| Stability of Linkage | Susceptible to hydrolysis | Generally high |
| Key Reagents | Activating agents for hydroxyl group | Pd(0) catalyst for deallylation, coupling reagents |
| Potential Side Reactions | Incomplete activation, side reactions during cleavage | Aspartimide formation, incomplete deprotection |
Experimental Workflow: On-Resin Cyclization using N-Fmoc-L-Glu(OAll)-OH
This protocol outlines the synthesis of a cyclic peptide on a solid support using a glutamic acid side chain for cyclization.
Caption: Workflow for on-resin peptide cyclization via a glutamic acid side chain.
Protocol:
-
Solid-Phase Peptide Synthesis: The linear peptide is assembled on a Rink Amide resin using standard Fmoc/tBu solid-phase chemistry.
-
Incorporation of the Cyclization Precursor: Fmoc-L-Glu(OAll)-OH is incorporated at the desired position in the peptide sequence using standard coupling conditions (e.g., HBTU/DIPEA in DMF).
-
Allyl Deprotection: The resin-bound peptide is treated with a solution of Pd(PPh3)4 (0.5 equivalents) and phenylsilane (20 equivalents) in dichloromethane (DCM) for 30 minutes under an argon atmosphere. This step is repeated three times.[8] The resin is then washed thoroughly with DCM and DMF.
-
Fmoc Deprotection of the N-terminus: The N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed with DMF.
-
On-Resin Cyclization: The resin is treated with a solution of a coupling reagent such as HATU (4 equivalents) and DIPEA (8 equivalents) in DMF. The reaction is monitored for completion using the Kaiser test.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Purification: The crude cyclic peptide is precipitated in cold diethyl ether, dissolved in a suitable solvent, and purified by reverse-phase HPLC.
Serine and Threonine Side-Chain Ligation
Serine/threonine ligation is a powerful chemoselective method for the synthesis of cyclic peptides and proteins.[1][10][12] This strategy utilizes the side-chain hydroxyl group of an N-terminal serine or threonine residue to react with a C-terminal salicylaldehyde ester, forming an N,O-benzylidene acetal linkage. Subsequent acidolysis of this acetal yields a native peptide bond.
Mechanistic Principle and Advantages
This method is particularly advantageous for the synthesis of large and complex cyclic peptides, as the ligation reaction is highly specific and proceeds under mild conditions.
Advantages:
-
High Chemoselectivity: The reaction is specific between the N-terminal serine/threonine and the C-terminal salicylaldehyde ester, minimizing side reactions.
-
Native Peptide Bond Formation: The final product contains a native peptide bond at the ligation site.
-
Applicability to Large Peptides: This method has been successfully used for the synthesis of proteins.[1]
Comparative Performance
| Feature | This compound | Serine/Threonine Ligation |
| Cyclization Type | Intramolecular lactonization | Chemoselective ligation followed by rearrangement |
| Bond Formed | Ester (lactone) | Amide (native peptide bond) |
| Key Residues | Homoserine | N-terminal Serine or Threonine |
| Key Reagents | Activating agents for hydroxyl group | Salicylaldehyde ester precursor, acid for rearrangement |
| Orthogonal Control | Limited | High, based on specific reactive partners |
| Side Reactions | Incomplete activation | Potential for incomplete ligation or rearrangement |
Experimental Workflow: Serine/Threonine Ligation
Caption: General workflow for peptide cyclization via Serine/Threonine ligation.
Protocol:
-
Peptide Fragment Synthesis: Two linear peptide fragments are synthesized using standard SPPS. One fragment possesses an N-terminal serine or threonine, and the other is derivatized as a C-terminal salicylaldehyde ester.
-
Ligation Reaction: The two unprotected peptide fragments are dissolved in a suitable buffer (e.g., phosphate buffer at pH 7.0) and allowed to react. The reaction progress is monitored by HPLC.
-
Acid-Mediated Rearrangement: After the ligation is complete, the solution is acidified (e.g., with TFA) to induce the cleavage of the N,O-benzylidene acetal and the formation of the native peptide bond.
-
Purification: The final cyclic peptide is purified by reverse-phase HPLC.
Mitsunobu Reaction for Intramolecular Cyclization
The Mitsunobu reaction is a versatile and powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including esters, via an SN2 mechanism.[13][14] This reaction can be applied to the intramolecular cyclization of N-protected amino acids containing a side-chain hydroxyl group, such as serine or homoserine, to form β- and γ-lactones, respectively.
Mechanistic Principle and Advantages
The reaction proceeds by activating the hydroxyl group of the N-Boc-protected amino acid with a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[14] The activated hydroxyl group is then displaced by the carboxylate in an intramolecular SN2 reaction, leading to the formation of the lactone with inversion of stereochemistry at the carbon bearing the hydroxyl group.
Advantages:
-
Mild Reaction Conditions: The Mitsunobu reaction is typically carried out under mild, neutral conditions.
-
High Stereospecificity: The reaction proceeds with clean inversion of configuration at the stereocenter bearing the hydroxyl group.
-
Efficiency: The reaction is often high-yielding for the formation of strained ring systems.
Comparative Performance
| Feature | This compound (Traditional Cyclization) | N-Boc-L-Serine (Mitsunobu Cyclization) |
| Starting Material | Esterified homoserine | N-protected serine |
| Reaction Type | Hydroxyl activation and lactonization | Intramolecular Mitsunobu reaction |
| Key Reagents | Dehydrating agents or other activators | PPh3, DEAD/DIAD |
| Stereochemistry | Retention at the α-carbon | Inversion at the β-carbon |
| Product | γ-lactone | β-lactone |
| Side Products | Byproducts from activating agent | Triphenylphosphine oxide, reduced azodicarboxylate |
Experimental Workflow: Mitsunobu Cyclization of N-Boc-L-Serine
Caption: Workflow for the Mitsunobu cyclization of N-Boc-L-Serine.
Protocol:
-
Reaction Setup: To a solution of N-Boc-L-serine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) is added dropwise.[15]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: The solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography to isolate the N-Boc-L-serine β-lactone.
Conclusion and Future Perspectives
While this compound remains a useful reagent, the alternatives presented in this guide offer a broader toolkit for the modern peptide chemist. The use of orthogonally protected aspartic and glutamic acid derivatives provides unparalleled control over lactam ring size and is seamlessly integrated into SPPS workflows. Serine/threonine ligation offers a robust method for the cyclization of large and complex peptides. The Mitsunobu reaction provides an efficient route to strained β-lactones from serine, showcasing the power of classic organic reactions in peptide chemistry.
The choice of reagent and strategy will ultimately depend on the specific target molecule, desired properties, and the overall synthetic plan. By understanding the principles, advantages, and practical considerations of each approach, researchers can make informed decisions to optimize their peptide synthesis endeavors, paving the way for the discovery and development of novel peptide-based therapeutics and research tools.
References
-
Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
-
ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase.... [10]
-
ResearchGate. Synthesis of β and γ‐fluorenylmethyl esters of respectively Nα‐Boc‐L‐aspartic acid and Nα‐Boc‐L‐glutamic acid | Request PDF. [7]
-
PMC. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. [8]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [6]
-
PubMed. Complex cyclic peptide synthesis via serine/threonine ligation chemistry. [12]
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ResearchGate. Mechanism of formation of serine β-lactones by Mitsunobu cyclization: synthesis and use of L-serine stereospecifically labelled with deuterium at C-3. [15]
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ResearchGate. Rapid access to Asp/Glu sidechain hydrazides as thioester precursors for peptide cyclization and glycosylation. [Link][16]
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Chemical Communications (RSC Publishing). Rapid access to Asp/Glu sidechain hydrazides as thioester precursors for peptide cyclization and glycosylation. [Link][18]
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Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. [Link][19]
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PubMed. Rapid access to Asp/Glu sidechain hydrazides as thioester precursors for peptide cyclization and glycosylation. [Link][3]
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PubMed. Synthesis of beta- and gamma-fluorenylmethyl esters of respectively N alpha-Boc-L-aspartic.... [Link][11]
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PubMed. Synthesis of N-methylated cyclic peptides. [Link][20]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link][5]
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The Journal of Organic Chemistry. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. [Link][23]
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PMC. Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link][24]
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MDPI. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. [Link][25]
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New Journal of Chemistry (RSC Publishing). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link][26]
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ResearchGate. (PDF) Synthesis of N-methylated cyclic peptides. [Link][27]
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PMC. Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation. [Link][29]
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Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. [Link][33]
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Frontiers. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. [Link][35]
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PubMed. A Comparison of Macrocyclization Strategies for the Selective Synthesis of[13],[16],[1],[19], and[3]Cycloparaphenylene. [Link][36]
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ResearchGate. A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines from Benzylamines. [Link][38]
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ResearchGate. (PDF) HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. [Link][39]
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MDPI. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link][40]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-BOC-L-HOMOSERINE METHYL ESTER
Introduction: N-BOC-L-homoserine methyl ester (CAS No. 120042-11-7) is a valuable amino acid derivative utilized as a building block in the synthesis of complex pharmaceutical compounds and other organic molecules.[1] While it is a staple in many research and development laboratories, its proper handling and disposal are paramount to ensuring personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to move beyond mere compliance, fostering a deep-seated culture of safety by explaining the causality behind each procedural step.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its properties and potential hazards is essential. While specific hazard data for this compound is limited, a conservative approach, informed by data on structurally similar compounds, is the most responsible course of action.
Chemical Identity and Properties:
| Property | Value |
| Chemical Name | This compound[1][2][3] |
| Synonyms | (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutyric Acid Methyl Ester; N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Methyl Ester[1][4] |
| CAS Number | 120042-11-7[1][2][3][4][5] |
| Molecular Formula | C10H19NO5[1][2][4] |
| Appearance | Colorless liquid or solid[2] |
Potential Hazards and Incompatibilities:
-
Irritation Potential: Closely related compounds, such as the DL-isomer and N-Boc-D-serine methyl ester, are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6] Therefore, it is prudent to handle this compound as a potential irritant.
-
Hazardous Decomposition: In the event of a fire, thermal decomposition can produce hazardous products including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[7][8]
-
Chemical Incompatibilities: This compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[7] Contact with these substances must be avoided to prevent uncontrolled reactions.
Regulatory Framework: The Foundation of Safe Disposal
Proper chemical disposal is not merely a best practice; it is a legal requirement. In the United States, two primary federal agencies establish the standards for laboratory safety and waste management.
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP) .[9][10] This plan must include specific procedures for the safe handling, storage, and disposal of all hazardous chemicals.[10][11]
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[12][13] RCRA establishes the "cradle-to-grave" framework for managing hazardous waste, from its generation to its final disposal.[14]
Adherence to the protocols outlined in this guide will help your facility maintain compliance with these critical federal standards.
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the standard operating procedure for collecting and disposing of waste this compound, including pure unused material, contaminated solutions, and reaction byproducts.
Step 1: Don Personal Protective Equipment (PPE)
Causality: The primary route of exposure to this chemical is through skin and eye contact or inhalation.[7] Proper PPE creates an essential barrier, mitigating the risk of irritation.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[15]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[15]
-
Body Protection: A standard laboratory coat should be worn to protect against incidental splashes.
Step 2: Waste Segregation and Collection
Causality: Improperly mixed chemical wastes can lead to violent reactions, the release of toxic gases, or fires. Segregation ensures that incompatible materials are kept separate and simplifies the final disposal process for your institution's waste manager.
-
Designate a waste stream for non-halogenated organic waste .
-
Collect all waste containing this compound in this designated stream.
-
Crucially, do not mix this waste with:
Step 3: Container Selection and Labeling
Causality: A secure, clearly labeled container prevents leaks, ensures the waste's identity is never , and provides critical safety information to everyone in the laboratory and to waste handlers.
-
Container: Use a clean, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass bottles are typically appropriate. Ensure the container has a tight-fitting screw cap.
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste.[14][16] Affix a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department. The label must include:
-
The full, unabbreviated chemical name: "This compound " and any other constituents in the waste mixture.[13]
-
The approximate percentage of each component.
-
The date accumulation started (the day the first drop of waste was added).[13]
-
The specific hazard(s) associated with the waste (e.g., "Irritant").
-
The name of the principal investigator and the laboratory location (building and room number).[16]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Causality: The SAA provides a designated, safe location for the short-term storage of hazardous waste, preventing clutter in active work areas and minimizing the risk of spills or accidental mixing.
-
Store the sealed and labeled waste container in a designated SAA.[14][16]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[14]
-
Ensure secondary containment (such as a plastic tub) is used to capture any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.[16]
Step 5: Arranging for Final Disposal
Causality: Final disposal of hazardous waste is a highly regulated process that must be performed by trained professionals at a licensed facility to ensure environmental protection.
-
Once the waste container is full (or has been in accumulation for the maximum time allowed by your institution, often 90-180 days), contact your organization's Environmental Health and Safety (EHS) office to request a waste pickup.[13][14]
-
Do not pour chemical waste down the drain or place it in the regular trash.
-
Follow all EHS instructions for scheduling and preparing the container for transport.
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical.
-
For a Small Spill:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.
-
Carefully scoop the absorbed material into a sealable container.[7][15]
-
Label the container as "Spill Debris containing this compound" and manage it as hazardous waste according to the protocol above.
-
Clean the spill area with soap and water.
-
-
For a Large Spill:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's emergency response line and the EHS office.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Disposal Workflow Diagram
This diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
Occupational Safety and Health Administration (OSHA). Laboratories - Standards. [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
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-
Safety Partners, LLC. The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?[Link]
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U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]
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Navigating the Safe Handling of N-BOC-L-HOMOSERINE METHYL ESTER: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. N-BOC-L-homoserine methyl ester is a valuable building block in synthetic chemistry, but like any chemical reagent, it demands respect and careful handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each recommendation. Our goal is to empower you with the knowledge to work safely and efficiently, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Hazard Profile
The DL-isomer of N-BOC-homoserine methyl ester is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Given these potential hazards, a conservative approach dictates that we assume the L-isomer presents a similar risk profile. The parent amino acid, L-homoserine, has been noted to exhibit toxic effects in some biological systems by acting as a threonine analogue.[3] While the BOC and methyl ester modifications alter its biological activity, this underscores the need for prudent handling to avoid accidental exposure.
Key Chemical Characteristics:
| Property | Value | Source |
| Molecular Formula | C10H19NO5 | [1][4][5] |
| Molecular Weight | 233.26 g/mol | [1][4][5] |
| Appearance | Colorless liquid or solid | [6] |
| Solubility | Soluble in organic solvents like chloroform and methanol | [6] |
| Storage | Recommended to be stored in a refrigerator or freezer under -20°C, sealed in a dry environment. | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and the rationale behind each.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects against splashes and potential irritants, addressing the H319 hazard.[2] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact and irritation (H315).[2] Always inspect gloves before use and change them immediately if contaminated. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Mitigates the risk of inhaling aerosols or dust, addressing the H335 hazard.[2] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adhering to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Caption: A typical workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing a lab coat, closed-toe shoes, and long pants.
-
Don chemical splash goggles and nitrile gloves.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
If the compound is a solid, carefully weigh the desired amount on a tared weigh boat inside the fume hood to minimize the risk of inhaling dust.
-
If it is a liquid, measure the required volume using appropriate glassware within the fume hood.
-
Add the compound to your reaction vessel and dissolve it in the chosen solvent.
-
-
Reaction and Work-up:
-
Perform all subsequent reaction steps within the fume hood.
-
Be mindful of potential incompatibilities. The BOC protecting group is stable to most bases and nucleophiles but is readily cleaved by strong acids.[7] Avoid contact with strong oxidizing agents and strong acids, as this could lead to vigorous reactions or decomposition.
-
During aqueous work-up and extraction, be aware that the compound may partition between aqueous and organic layers. Handle all layers as potentially containing the compound.
-
-
Cleanup:
-
Thoroughly clean all glassware with an appropriate solvent.
-
Wipe down the work area within the fume hood.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
